4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydro-4H-1,3-benzothiazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZXVGSIGHCXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document will delve into the strategic selection of synthetic pathways, a detailed examination of the reaction mechanism, and step-by-step experimental protocols for the key transformations.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The partially saturated this compound core represents a valuable building block for the synthesis of novel compounds with tailored physicochemical and pharmacological profiles. The presence of a ketone functionality and a secondary amine within the dihydrothiazole ring offers multiple points for further chemical modification, making it an attractive starting point for the generation of diverse chemical libraries.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively approached through a convergent strategy centered around the well-established Hantzsch thiazole synthesis. This powerful cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide.
Our retrosynthetic analysis identifies 2-bromocyclohexane-1,3-dione as the key α-haloketone precursor and thiourea as the simplest and most direct source of the thioamide component. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and operational simplicity of the Hantzsch reaction.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Precursor: 2-Bromocyclohexane-1,3-dione
The synthesis of the α-haloketone precursor, 2-bromocyclohexane-1,3-dione, is a critical first step. This compound can be readily prepared from the commercially available cyclohexane-1,3-dione via electrophilic bromination.
Experimental Protocol: Synthesis of 2-Bromocyclohexane-1,3-dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexane-1,3-dione | 112.13 | 10.0 g | 0.089 |
| Bromine | 159.81 | 4.5 mL | 0.089 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.089 mol) of cyclohexane-1,3-dione in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4.5 mL (0.089 mol) of bromine dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 300 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-bromocyclohexane-1,3-dione can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Expected Yield: ~70-80%
Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
The Hantzsch Thiazole Synthesis: Formation of the Dihydrobenzothiazolone Core
With the 2-bromocyclohexane-1,3-dione in hand, the final cyclocondensation step can be performed. The reaction with thiourea proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular condensation and dehydration to form the thiazole ring.
Caption: Proposed mechanism for the Hantzsch synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromocyclohexane-1,3-dione | 191.02 | 5.0 g | 0.026 |
| Thiourea | 76.12 | 2.0 g | 0.026 |
| Ethanol | 46.07 | 100 mL | - |
| Triethylamine | 101.19 | 3.6 mL | 0.026 |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 5.0 g (0.026 mol) of 2-bromocyclohexane-1,3-dione, 2.0 g (0.026 mol) of thiourea, and 100 mL of ethanol.
-
Add 3.6 mL (0.026 mol) of triethylamine to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Yield: ~60-75%
Characterization Data
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the methylene protons of the cyclohexane ring, a singlet for the vinyl proton, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the thiazole ring, and the sp³ hybridized carbons of the cyclohexane ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (ketone), and C=N stretch of the thiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₇H₇NOS. |
Applications and Future Directions
The this compound scaffold is a versatile intermediate for the synthesis of more complex molecules. The ketone functionality can be a handle for various transformations, including reductions, aldol condensations, and the introduction of diverse substituents. The secondary amine in the thiazole ring can be acylated, alkylated, or used in cross-coupling reactions to further expand the chemical space.
Given the known biological activities of benzothiazoles, this compound and its derivatives are promising candidates for screening in various biological assays, particularly in the areas of oncology and infectious diseases.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route to this compound based on the Hantzsch thiazole synthesis. The detailed experimental protocols for the preparation of the key precursor and the final cyclization reaction provide a practical framework for researchers in the field. The versatile nature of the target molecule opens up numerous avenues for further chemical exploration and potential applications in drug discovery and development.
References
-
Hantzsch, A. R. H. (1887). Condensationprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2780-2782. [Link]
-
Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. [Link]
-
PubChem Compound Summary for CID 2770476, 2-Bromocyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Introduction
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. Its core structure, featuring a fused thiazole and cyclohexenone ring system, presents a unique scaffold for the design of novel therapeutic agents. The physicochemical properties of this molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with pharmacological targets. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising molecular entity.
Molecular Structure and Core Properties
The foundational characteristics of a molecule provide the initial framework for understanding its chemical nature. For this compound, these properties are summarized below.
| Property | Value | Source |
| Chemical Structure | N/A | |
| Molecular Formula | C₇H₇NOS | N/A |
| Molecular Weight | 153.2 g/mol | N/A |
| CAS Number | 70590-43-1 | N/A |
| Physical Form | Pale-yellow to Yellow-brown Solid | N/A |
| InChI | 1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 | N/A |
| InChIKey | CTZXVGSIGHCXGQ-UHFFFAOYSA-N | N/A |
Experimental Determination of Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is paramount for its advancement in any research and development pipeline. The following sections detail the experimental methodologies for determining key properties of this compound. While specific experimental data for this compound is limited in publicly available literature, the protocols described herein represent standard and robust methods for their empirical determination.
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by its crystal lattice energy.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.
For illustrative purposes, related dihydrothiazole derivatives have reported melting points ranging from 50-52°C to 166-168°C, highlighting the influence of substituents on this property.[1]
Solubility
Solubility in various media is a crucial parameter that dictates a compound's formulation possibilities and its behavior in biological fluids.
Experimental Protocol: Shake-Flask Method for Aqueous and Organic Solubility
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Note: The solubility of related 4-bromo-3,5-dimethylpyrazole-derived 1,3-thiazoline derivatives is noted as being soluble in many organic solvents and in hydrocarbons when heated.[1]
Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its absorption and distribution in the body.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Partitioning System: A solution of this compound of known concentration is prepared in either water or n-octanol.
-
Equilibration: Equal volumes of the aqueous and n-octanol phases are combined in a sealed container and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
For a related compound, 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one, a predicted XlogP value of 0.4 is available, suggesting a relatively balanced hydrophilic-lipophilic character.[2]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity. While specific spectra for this compound are not widely published, the following sections describe the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the dihydrothiazole and cyclohexenone rings. The chemical shifts and coupling patterns of these protons would provide detailed information about the connectivity and stereochemistry of the molecule. For instance, related dihydrothiazole derivatives show characteristic signals for the methylene protons of the dihydrothiazole ring.[1]
-
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ketone, the carbons of the thiazole ring, and the aliphatic carbons of the cyclohexene ring. In similar structures, the carbonyl carbon typically appears at a downfield chemical shift.[1]
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong absorption band around 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
Bands in the region of 1600-1450 cm⁻¹ associated with C=N and C=C stretching vibrations of the thiazole and cyclohexenone rings.
-
C-H stretching vibrations for the aliphatic and aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For example, in related dihydrothiazole derivatives, the molecular ion peak [M]⁺ is often observed.[1]
Workflow Diagrams
The following diagrams illustrate the generalized workflows for the determination of key physicochemical properties.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination.
Caption: Workflow for LogP Determination.
Conclusion and Future Directions
This compound represents a molecule with considerable potential in the field of drug discovery. While its fundamental properties are established, a comprehensive experimental characterization of its physicochemical profile is essential for its rational development. This guide has outlined the standard methodologies for obtaining this critical data. Future work should focus on the empirical determination of the melting point, solubility in a range of pharmaceutically relevant solvents, pKa, and LogP of this compound. Furthermore, detailed spectroscopic analysis will be invaluable for creating a complete and robust data package to support its progression in research and development endeavors. The insights gained from such studies will undoubtedly accelerate the exploration of this compound and its derivatives as potential therapeutic agents.
References
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health. [Link]
-
2-amino-4,5-dihydrobenzo[d]thiazol-6(7h)-one. PubChem. [Link]
Sources
An In-depth Technical Guide to the Potential Mechanisms of Action of the 4,5-Dihydrobenzo[d]thiazol-6(7H)-one Scaffold
Introduction
The 4,5-dihydrobenzo[d]thiazol-6(7H)-one scaffold represents a core heterocyclic structure with significant therapeutic potential, belonging to the broader class of benzothiazoles. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, a wealth of research on its structural analogs and derivatives has revealed a diverse range of biological activities. This guide synthesizes the current understanding of the mechanisms of action associated with the dihydrobenzothiazole and benzothiazole frameworks, providing a comprehensive overview of the potential biological targets and pathways for this compound. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in exploring the therapeutic promise of this chemical scaffold across various disease areas, including oncology, neuropharmacology, and inflammatory and infectious diseases.
Part 1: Anticancer Mechanisms of Action
The benzothiazole scaffold is a prominent feature in numerous compounds with potent anticancer activity. The proposed mechanisms are multifaceted, often involving the inhibition of key cellular processes that are dysregulated in cancer.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Benzothiazole derivatives have been shown to function as ATP-competitive inhibitors of several protein kinases, effectively blocking downstream signaling pathways that promote tumor growth and survival.[1][2]
Receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and c-Met, as well as non-receptor tyrosine kinases like Bcr-Abl, are critical drivers of oncogenesis.[3][4] Benzothiazole derivatives have been designed to target the ATP-binding pocket of these kinases, preventing their phosphorylation and activation.[1][2][3][5] This inhibition can halt signaling cascades responsible for cell proliferation, survival, and metastasis.[4]
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are increasingly recognized as important targets in cancer therapy.[6] They play a key role in cell cycle progression and the inhibition of apoptosis.[6] Small molecule inhibitors with a benzothiazole core have been developed that show potent inhibition of PIM kinases, suggesting a potential therapeutic avenue for hematological malignancies and solid tumors where these kinases are overexpressed.[6][7]
Table 1: Inhibitory Activity of Selected Benzothiazole Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 | Reference |
| Benzothiazole Derivative | B-RAFV600E | 23.1 ± 1.2 nM | [2] |
| Benzothiazole Derivative | VEGFR-2 | 1.21 ± 0.09 µM | [2] |
| Benzothiazole-based Inhibitor | Wild-type Bcr-Abl | Picomolar range | [5] |
| Benzothiazole-based Inhibitor | T315I mutant Bcr-Abl | Picomolar range | [5] |
Diagram 1: General Mechanism of Tyrosine Kinase Inhibition
Caption: Disruption of microtubules in M phase leads to cell cycle arrest and apoptosis.
Experimental Protocol 2: Tubulin Polymerization Assay
-
Objective: To assess the effect of a test compound on the in vitro polymerization of tubulin.
-
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.
-
Materials:
-
Purified tubulin protein
-
Guanosine triphosphate (GTP)
-
Polymerization buffer
-
Test compound
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel, a microtubule stabilizer)
-
Fluorescence plate reader
-
-
Procedure:
-
Resuspend purified tubulin in polymerization buffer on ice.
-
Add the test compound or controls at various concentrations.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the rate and extent of tubulin polymerization and compare them to the controls.
-
-
Causality and Validation: This assay directly measures the effect of the compound on the assembly of its target protein, tubulin. The inclusion of both positive and negative controls validates the assay's ability to detect both inhibition and promotion of polymerization.
Inhibition of Transcription Factors
Transcription factors are key regulators of gene expression, and their dysregulation can drive cancer development. The Forkhead box M1 (FOXM1) transcription factor is a master regulator of the cell cycle and is overexpressed in a wide range of human cancers. [8]Benzothiazole derivatives have emerged as promising inhibitors of FOXM1, showing the ability to suppress its transcriptional activity and downstream target genes involved in cell proliferation and metastasis. [8][9][10]Molecular docking studies suggest that these compounds bind to the DNA-binding domain of FOXM1, preventing it from interacting with its target gene promoters. [9] Table 2: Inhibitory Activity of Benzothiazole Derivatives against FOXM1
| Compound | Cell Line | IC50 | Reference |
| KC12 | MDA-MB-231 | 6.13 µM | [9] |
| KC21 | MDA-MB-231 | 10.77 µM | [9] |
| KC30 | MDA-MB-231 | 12.86 µM | [9] |
| FDI-6 (Reference) | MDA-MB-231 | 20.79 µM | [9] |
Diagram 3: Inhibition of the FOXM1 Signaling Pathway
Caption: Inhibition of FOXM1 binding to DNA prevents the transcription of pro-proliferative genes.
Inhibition of Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Structurally related benzisoxazole derivatives have been identified as potent inhibitors of HSP90. [11][12]These compounds bind to the ATP-binding pocket in the N-terminal domain of HSP90, inducing the degradation of client proteins such as HER2 and the androgen receptor. [13]This mechanism suggests that the broader benzothiazole scaffold could also be explored for HSP90 inhibitory activity.
Experimental Protocol 3: Western Blot Analysis of HSP90 Client Protein Degradation
-
Objective: To determine if a test compound induces the degradation of HSP90 client proteins in cancer cells.
-
Principle: Western blotting is used to detect specific proteins in a cell lysate. A decrease in the level of an HSP90 client protein following treatment with a test compound indicates HSP90 inhibition.
-
Materials:
-
Cancer cell line known to be dependent on HSP90 client proteins (e.g., SK-BR-3 for HER2).
-
Test compound.
-
Lysis buffer.
-
Primary antibodies against the client protein (e.g., HER2), HSP70 (as a marker of HSP90 inhibition), and a loading control (e.g., β-actin).
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture the cancer cells and treat them with various concentrations of the test compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the levels of the client protein in treated versus untreated cells. An increase in HSP70 expression is also a marker of HSP90 inhibition. [14]6. Causality and Validation: This protocol provides a direct readout of the functional consequence of HSP90 inhibition in a cellular context. The use of a loading control ensures that any observed decrease in the client protein is not due to unequal protein loading.
-
Part 2: Neuropharmacological Mechanisms of Action
Derivatives of the dihydrothiazole scaffold have shown significant potential in the field of neuropharmacology, particularly in the modulation of neurotransmitter systems implicated in mood and anxiety disorders.
Modulation of Serotonergic Receptors
The serotonin (5-HT) system is a key target for the treatment of depression and anxiety. Dihydrothiazole derivatives have been synthesized and shown to exhibit high affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. [15][16][17][18]Depending on the specific substitutions on the core scaffold, these compounds can act as agonists or antagonists at these receptors, suggesting their potential as novel antidepressants or anxiolytics. [15][16][17] Table 3: Binding Affinities (Ki) of Dihydrothiazole-Phenylpiperazine Derivatives for Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |
| FG-1 | 15 | 150 | 120 | [15] |
| FG-7 | 120 | >1000 | 85 | [15] |
| FG-18 | >1000 | >1000 | 17 | [15] |
Diagram 4: Simplified Serotonergic Synapse Modulation
Caption: Dihydrothiazole derivatives can modulate serotonergic signaling by interacting with postsynaptic 5-HT receptors.
Experimental Protocol 4: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT1A).
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Test compound.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
-
Causality and Validation: This assay provides a direct measure of the interaction between the compound and its target receptor. The use of a specific radioligand and receptor preparation ensures target specificity. The Cheng-Prusoff correction accounts for the concentration of the radioligand, providing an accurate measure of affinity.
Part 3: Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key contributor to a wide range of diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting another promising therapeutic avenue for the this compound scaffold. [19]
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. [20][21]Additionally, some derivatives have been shown to inhibit the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. [22] Diagram 5: Inhibition of Inflammatory Pathways
Caption: Thiazole derivatives can exert anti-inflammatory effects by inhibiting multiple pro-inflammatory enzymes.
Experimental Protocol 5: Measurement of Nitric Oxide Production in Macrophages
-
Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: The Griess assay is a colorimetric method used to measure nitrite (a stable metabolite of NO) in cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
LPS.
-
Test compound.
-
Griess reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.
-
-
Causality and Validation: This cell-based assay provides a functional measure of the compound's anti-inflammatory activity. It is crucial to perform a parallel cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.
Part 4: Anti-infective Mechanisms of Action
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The benzothiazole scaffold has been identified as a promising starting point for the development of such agents.
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and recombination. It is a well-validated target for antibacterial drugs. Benzothiazole derivatives have been shown to be potent, ATP-competitive inhibitors of the GyrB subunit of DNA gyrase. [23][24][25][26]By binding to the ATP-binding site, these compounds prevent the enzyme from carrying out its function of introducing negative supercoils into DNA, ultimately leading to bacterial cell death. Table 4: Inhibitory Activity of Benzothiazole Derivatives against E. coli DNA Gyrase
| Compound Class | Target Enzyme | IC50 | Reference |
| Benzothiazole with oxalyl moiety | E. coli DNA gyrase | Low nanomolar range | [23] |
| 5-substituted 2-aminobenzothiazole | E. coli DNA gyrase | < 10 nM | [25] |
Diagram 6: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of the ATPase activity of DNA gyrase prevents DNA supercoiling, leading to a block in replication.
Conclusion
While the specific mechanism of action for this compound remains to be fully elucidated, the extensive research on its structural analogs provides a strong foundation for predicting its potential biological activities. The dihydrobenzothiazole scaffold is a versatile pharmacophore that has been successfully incorporated into inhibitors of a wide array of biological targets, including protein kinases, microtubules, transcription factors, G-protein coupled receptors, and bacterial enzymes. The diverse mechanisms outlined in this guide highlight the immense therapeutic potential of this class of compounds. Future research should focus on the direct biological evaluation of this compound and its close derivatives to validate these predicted mechanisms and to unlock its full potential in the development of novel therapeutics for a range of human diseases.
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spectral analysis of 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one
An In-depth Technical Guide to the Spectral Analysis of 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one
Introduction
2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound featuring a benzothiazole core fused with a cyclohexenone ring. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as the 2-aminobenzothiazole scaffold is a privileged structure found in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The dihydro- and keto- functionalities on the benzene ring analogue introduce unique structural and electronic features compared to the fully aromatic parent compounds, making a thorough structural elucidation paramount for any research and development endeavor.
This technical guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques required for the unambiguous characterization of 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one. As direct spectral data for this specific molecule is not extensively published, this guide synthesizes foundational principles with data from closely related analogues to present a predictive and logical framework for its analysis.[4][5] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the integrated interpretation of the resulting data are emphasized to ensure a self-validating approach to structural confirmation.
Molecular Properties & Structure
A foundational step in any spectral analysis is understanding the basic molecular properties of the analyte. These values are crucial for interpreting mass spectrometry data and for cross-referencing with other analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂OS | [PubChem CID: 9877485][6] |
| Molar Mass | 168.22 g/mol | [PubChem CID: 9877485][6] |
| Monoisotopic Mass | 168.03573406 Da | [PubChem CID: 9877485][6] |
The numbering of the atoms in the structure is critical for assigning NMR signals and discussing fragmentation patterns. The structure and a logical numbering scheme are presented below.
Caption: Molecular structure of 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For the target compound, both ¹H and ¹³C NMR will provide definitive information about its unique dihydro- and keto-substituted structure.
¹H NMR Spectroscopy: Predicted Analysis
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The dihydro-cyclohexenone portion of the molecule is expected to show characteristic aliphatic proton signals, distinguishing it from fully aromatic benzothiazoles.
Rationale for Predictions:
-
-NH₂ (Amino) Protons: This signal is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can vary but is typically found in the 5-7 ppm range in DMSO-d₆.
-
Aliphatic Protons (C4-H₂, C5-H₂, C7-H₂): These protons are on sp³-hybridized carbons. Their signals will be significantly upfield compared to aromatic protons.
-
C4-H₂ and C5-H₂: These adjacent methylene groups will likely appear as complex multiplets or distinct triplets around 2.0-3.0 ppm. Protons at C5, being alpha to the carbonyl group (C6=O), are expected to be slightly further downfield (deshielded) than those at C4.
-
C7-H₂: These protons are adjacent to the sp² carbon of the thiazole ring and will likely be observed as a triplet around 2.5-3.5 ppm.
-
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.0 - 7.5 | br s | 2H | -NH₂ | Exchangeable protons, broad signal. |
| ~2.8 - 3.2 | t | 2H | C7-H₂ | Methylene adjacent to C=C bond. |
| ~2.4 - 2.8 | t | 2H | C5-H₂ | Methylene alpha to C=O group. |
| ~2.0 - 2.4 | m | 2H | C4-H₂ | Methylene adjacent to two other methylenes. |
¹³C NMR Spectroscopy: Predicted Analysis
The ¹³C NMR spectrum complements the ¹H NMR by providing a count of the unique carbon atoms and information about their hybridization and electronic environment.
Rationale for Predictions:
-
C=O (Carbonyl Carbon): The carbonyl carbon of the cyclohexenone ring (C6) is highly deshielded and will appear significantly downfield, typically >190 ppm.
-
Thiazole Ring Carbons:
-
C2 (-C-NH₂): This carbon, bonded to two nitrogen atoms, will be highly deshielded, appearing in the 160-170 ppm range.[4]
-
C7a and C3a (Quaternary): These sp² carbons at the ring fusion will appear in the aromatic/vinylic region, with C7a likely being more deshielded due to its proximity to the sulfur atom.
-
-
Aliphatic Carbons (C4, C5, C7): These sp³ carbons will be found in the upfield region of the spectrum, typically between 20-40 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| >195 | C6 | Ketone carbonyl carbon. |
| ~168 | C2 | Guanidinic carbon attached to -NH₂. |
| ~150 | C7a | Quaternary carbon at S-C=N junction. |
| ~125 | C3a | Quaternary carbon at N-C=C junction. |
| ~35-40 | C7 | Aliphatic CH₂. |
| ~30-35 | C5 | Aliphatic CH₂ alpha to carbonyl. |
| ~20-25 | C4 | Aliphatic CH₂. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified, dry compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the -NH₂ group.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick all peaks in both spectra.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula.[1]
Predicted Fragmentation Pathways: The molecular ion ([M]⁺˙) is expected at an m/z corresponding to the monoisotopic mass (168.0357). The benzothiazole core is relatively stable, but fragmentation can be initiated by cleavage of the dihydro-cyclohexenone ring.
Rationale for Predictions:
-
Molecular Ion ([M+H]⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 169.0430.[8]
-
Key Fragments: Under harsher conditions like Electron Ionization (EI), characteristic fragmentation may occur. A common fragmentation pathway for similar structures involves a retro-Diels-Alder reaction in the cyclohexene-like ring, leading to the loss of neutral molecules like ethylene (C₂H₄). Cleavage adjacent to the carbonyl group is also a probable fragmentation route.
Caption: Predicted major fragmentation pathways for the target compound in EI-MS.
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and investigate the fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with an appropriate ionization source (ESI for soft ionization or EI for fragmentation analysis).[1]
-
ESI-HRMS (for accurate mass):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument immediately before the run to ensure high mass accuracy.
-
-
EI-MS (for fragmentation):
-
If using a GC-MS or a direct insertion probe, introduce the sample into the EI source.
-
Acquire data over a mass range of m/z 50-300.
-
-
Data Analysis:
-
For HRMS data, calculate the elemental composition from the accurate mass of the [M+H]⁺ ion and compare it to the theoretical formula (C₇H₉N₂OS).
-
For EI data, analyze the fragmentation pattern and propose structures for the major fragment ions, comparing them to known fragmentation mechanisms of related compounds.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of the chemical bonds.
Predicted Key Absorptions: The IR spectrum will be dominated by absorptions from the N-H, C=O, C=N, and C-S bonds.
Table 3: Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | Typically two bands (symmetric and asymmetric stretching).[10] |
| ~1680 | C=O stretch | Conjugated Ketone | The carbonyl is conjugated with the C=C bond of the thiazole ring, shifting it to a slightly lower wavenumber than a simple ketone. |
| ~1620 | C=N stretch | Imine (in thiazole ring) | Characteristic absorption for the carbon-nitrogen double bond within the heterocyclic ring.[5] |
| 1600 - 1500 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the amino group. |
| ~1350 | C-N stretch | Aromatic Amine | Stretching vibration of the C2-NH₂ bond. |
| ~750 | C-S stretch | Thioether (in thiazole ring) | Weaker absorption characteristic of the carbon-sulfur bond. |
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation.[4] Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric interferences (e.g., CO₂, H₂O) from the final sample spectrum.
-
Sample Spectrum: Acquire the spectrum of the sample. Ensure good contact between the sample and the ATR crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (baseline correction, atmospheric suppression) and label the major absorption peaks, assigning them to the corresponding functional groups based on established correlation tables and literature on similar compounds.[11][12]
Integrated Spectral Analysis Workflow
No single technique provides the complete structural picture. The strength of spectral analysis lies in the integration of data from multiple orthogonal techniques. The following workflow illustrates how these methods are synergistically applied for definitive structural confirmation.
Caption: Workflow for integrated spectral analysis and structure elucidation.
Conclusion
The structural characterization of 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one is a multi-faceted process that relies on the careful application and interpretation of several key spectroscopic techniques. By leveraging ¹H and ¹³C NMR, the precise connectivity of the carbon-hydrogen framework can be established. Mass spectrometry provides unequivocal confirmation of the molecular formula and offers insights into the molecule's stability and fragmentation. Finally, IR spectroscopy serves as a rapid and reliable method to confirm the presence of critical functional groups. The predictive data and protocols outlined in this guide, based on the analysis of analogous structures, provide a robust framework for researchers to confidently elucidate and verify the structure of this and other related novel compounds, ensuring the scientific integrity required for advanced drug discovery and development programs.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Benzothiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Strategic Approach to Benzothiazole Evaluation
The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities, most notably in oncology.[1][2][3] Derivatives have shown promise as inhibitors of critical cancer-related targets, including protein kinases and tubulin.[1][4][5] However, progressing a novel benzothiazole from a mere chemical entity to a viable drug candidate requires a rigorous, multi-faceted in vitro evaluation. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to characterization, designed to build a comprehensive data package that informs on a compound's potency, mechanism of action, and potential liabilities. As a senior application scientist, my aim is not just to provide protocols, but to instill the strategic thinking behind them, ensuring that each experimental step logically builds upon the last to create a self-validating and compelling narrative for your novel compound.
Part 1: The Foundational Screen — Quantifying Antiproliferative Activity
The Rationale: The primary and most fundamental question is whether the novel benzothiazole compound has any biological effect on cancer cells. Therefore, the evaluation cascade begins with a broad assessment of the compound's ability to inhibit cell proliferation or induce cytotoxicity.[6] This initial screen acts as a gatekeeper; only compounds exhibiting significant activity at this stage warrant the investment of further, more complex mechanistic studies.[7][8]
Key Assays for Assessing Cell Viability and Proliferation
The most common methods rely on measuring metabolic activity as a proxy for the number of viable cells.[6]
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT): These colorimetric assays are widely used for their simplicity and high-throughput adaptability.[9][10] Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[6]
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels.[11] Since ATP is a hallmark of metabolically active cells and is rapidly depleted upon cell death, the luminescent signal is directly proportional to the number of viable cells in culture. This method is generally more sensitive than colorimetric assays.[12]
Data Presentation: The IC₅₀ Value
The output of these assays is typically summarized as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell proliferation by 50%. This value is a critical benchmark for comparing the potency of different compounds.[2]
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| BTZ-001 | MCF-7 (Breast) | MTT | 72 | 1.5 ± 0.2 |
| BTZ-001 | A549 (Lung) | MTT | 72 | 5.8 ± 0.7 |
| BTZ-002 | MCF-7 (Breast) | MTT | 72 | 12.3 ± 1.9 |
| BTZ-002 | A549 (Lung) | MTT | 72 | > 50 |
| Doxorubicin | MCF-7 (Breast) | MTT | 72 | 0.1 ± 0.02 |
Table 1: Example data summary for primary antiproliferative screening. Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin is included as a positive control.
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the benzothiazole compound in DMSO.[13] Create a series of 2x working concentrations by serially diluting the stock solution in a complete culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the concentration-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Part 2: Unraveling the Mode of Action — Apoptosis Induction
The Rationale: A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[14][15] Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled, non-inflammatory process, which is a desirable therapeutic outcome. If a compound is found to be cytotoxic, the next logical step is to determine if apoptosis is the underlying mechanism.[16]
Key Assays for Detecting Apoptosis
Apoptosis is a multi-stage process, and different assays can probe its early, mid, and late stages.
-
Annexin V/Propidium Iodide (PI) Staining (Early Apoptosis): In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488).[14] Co-staining with PI, a DNA-intercalating dye that is excluded by live cells with intact membranes, allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[11]
-
Caspase Activity Assays (Mid-Stage Apoptosis): The activation of a cascade of proteases called caspases is central to the apoptotic process. Assays like Caspase-Glo® 3/7 provide a luminescent readout that is proportional to the activity of effector caspases 3 and 7, key executioners of apoptosis.[15][17]
-
TUNEL Assay (Late-Stage Apoptosis): A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the free 3'-OH termini of these DNA fragments, allowing for their detection by fluorescence microscopy or flow cytometry.
Experimental Workflow: Apoptosis Investigation
Caption: A streamlined workflow for confirming apoptosis as the mechanism of cell death.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed and treat cells with the benzothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24, 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Interpretation: Create quadrant plots to distinguish the four populations: viable (lower left), early apoptotic (lower right), late apoptotic (upper right), and necrotic (upper left).
Part 3: Probing Cell Cycle Perturbations
The Rationale: Many anticancer drugs, particularly those that interfere with DNA synthesis or microtubule function, exert their effects by causing cells to arrest at specific phases of the cell cycle.[18] Analyzing the cell cycle distribution of a cell population following treatment can therefore provide crucial insights into a compound's mechanism of action.[19] An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound interferes with processes essential for progression through that phase.
Key Assay: Propidium Iodide Staining for DNA Content
The most common method for cell cycle analysis involves staining permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[18] The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer can then be used to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A "sub-G1" peak often represents apoptotic cells with fragmented DNA.
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole compound at relevant concentrations (e.g., IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is critical to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP).
-
Data Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Part 4: Pinpointing Specific Molecular Targets
The Rationale: After establishing the cellular phenotype (e.g., apoptosis, G2/M arrest), the next critical step is to identify the specific molecular target(s) responsible for these effects. For benzothiazole derivatives, two of the most well-documented target classes are tubulin and protein kinases.[1][4][20]
Tubulin Polymerization Inhibition
Microtubules, polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for chromosome segregation during mitosis.[4] Compounds that disrupt microtubule dynamics are potent anticancer agents that typically cause cell cycle arrest in the G2/M phase.[21] Several benzothiazole derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine site.[4][22]
This is a cell-free, biochemical assay that directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye.[4]
Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest
Caption: Mechanism of action for benzothiazole-based tubulin polymerization inhibitors.
-
Reagent Preparation: Reconstitute lyophilized, purified tubulin protein and a fluorescence reporter in a specialized tubulin polymerization buffer (e.g., containing GTP and glutamate). Keep all reagents on ice.
-
Compound Addition: In a 96-well plate, add the benzothiazole compound at various concentrations. Include a positive control (e.g., colchicine) and a negative (vehicle) control.
-
Initiation of Polymerization: Add the cold tubulin solution to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes. Polymerization will cause an increase in fluorescence.
-
Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves in the presence of the test compound to the controls. A potent inhibitor will suppress the rate and extent of fluorescence increase.[4]
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation. Their dysregulation is a common driver of cancer.[10][23] Benzothiazoles have been shown to inhibit a range of kinases, including ATR kinase, Rho-associated kinase (ROCK-II), and PI3K.[20][24][25]
These are biochemical assays that measure the ability of a compound to inhibit the activity of a specific purified kinase enzyme.[9] Many commercial kits are available that use various detection methods, such as measuring the amount of phosphorylated substrate produced or the amount of ATP consumed during the kinase reaction. Luminescence-based assays that quantify the remaining ATP after the reaction are particularly popular for their high sensitivity and HTS compatibility.[12]
-
Reaction Setup: In a 96-well plate, combine the specific kinase enzyme, its corresponding substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the benzothiazole compound at a range of concentrations.
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition. Conversely, a high signal indicates potent inhibition of the kinase. Calculate IC₅₀ values from the concentration-response curve.
Part 5: Early Assessment of Safety and Drug-like Properties
The Rationale: High potency against a cancer target is necessary but not sufficient for a successful drug candidate. Early in vitro assessment of potential liabilities, often grouped under ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is essential to mitigate the risk of late-stage failures.[26][27][28]
Oxidative Stress Induction
Some benzothiazole compounds may exert their anticancer effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1] While this can be a valid anticancer mechanism, excessive or untargeted ROS production can also lead to toxicity in healthy cells.[29]
Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or the luminescent ROS-Glo™ H₂O₂ Assay can be used to quantify the levels of intracellular ROS after compound treatment.[30][31][32]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with the benzothiazole compound for a desired time period (e.g., 6-24 hours). Include a positive control (e.g., menadione) and a vehicle control.
-
Substrate Addition: Add the H₂O₂ Substrate solution to each well and incubate at 37°C for the final 2 hours of compound treatment.
-
Detection: Add the ROS-Glo™ Detection Reagent to each well and incubate at room temperature for 20 minutes.
-
Data Acquisition: Measure the resulting luminescence with a plate reader. The signal is directly proportional to the level of H₂O₂ in the cells.[31]
Preliminary ADME-Tox Profiling
A panel of in vitro assays can provide an early forecast of a compound's potential pharmacokinetic and safety profile.[33]
-
Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.[33]
-
hERG Inhibition: Screens for potential cardiotoxicity.[34]
-
Genotoxicity (Ames Test): A bacterial reverse mutation assay used to assess the mutagenic potential of a compound.[34]
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability.[27]
-
Hepatotoxicity: Uses cell-based models to identify compounds that may cause drug-induced liver injury (DILI).[34]
Overall In Vitro Evaluation Cascadedot
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structural characterization of 4,5,6,7-tetrahydrobenzothiazole derivatives
An In-Depth Technical Guide: Structural Characterization of 4,5,6,7-Tetrahydrobenzothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Imperative for Unambiguous Characterization
The 4,5,6,7-tetrahydrobenzothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of novel therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The efficacy and safety of these potential drugs are inextricably linked to their precise molecular structure. An incomplete or erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the drug development pipeline.
This guide moves beyond a simple recitation of analytical techniques. As a Senior Application Scientist, my objective is to present an integrated, field-proven strategy for the structural elucidation of these vital compounds. We will explore not just the "what" but the "why"—the causal logic behind selecting a specific technique, the synergy between different analytical methods, and the self-validating nature of a robust characterization workflow. This document is designed to be a practical and authoritative resource for any scientist engaged in the synthesis and development of 4,5,6,7-tetrahydrobenzothiazole derivatives.
The Integrated Analytical Workflow: A Strategic Overview
Caption: Integrated workflow for structural characterization.
Core Structure Determination: The Spectroscopic Foundation
The initial and most informative phase of characterization relies on a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR): The Architectural Blueprint
NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Expertise & Experience: We don't simply "run an NMR." We use a hierarchical approach. The ¹H NMR gives us the initial sketch—proton count, integration, and basic connectivity through spin-spin coupling. ¹³C NMR provides the carbon backbone. When ambiguities arise, as they often do with complex substitution patterns, we deploy 2D NMR techniques (COSY, HSQC, HMBC) to definitively link the proton and carbon frameworks, building the molecule piece by piece.
-
¹H NMR Spectroscopy: The partially saturated cyclohexene ring of the 4,5,6,7-tetrahydrobenzothiazole core gives rise to characteristic signals in the aliphatic region (typically 1.5-3.0 ppm). Protons at positions 4 and 7 are adjacent to the thiazole ring and often appear as multiplets around 2.5-3.0 ppm, while protons at positions 5 and 6 are more shielded. The specific chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents.[4][5]
-
¹³C NMR Spectroscopy: The carbon spectrum provides critical information about the number of unique carbon environments. Key resonances include the quaternary carbons of the thiazole ring (C2, C3a, C7a) and the four sp³-hybridized carbons of the cyclohexene moiety.[2][6][7]
| Atom Position | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) | Key Correlations (HMBC) |
| H4 / H7 | 2.5 - 3.0 (m) | 22 - 28 | H4 correlates to C5, C3a, C7a; H7 correlates to C6, C7a |
| H5 / H6 | 1.7 - 2.2 (m) | 21 - 25 | H5 correlates to C4, C6, C7; H6 correlates to C5, C7, C4 |
| C2 (Thiazole) | - | 150 - 170 | Correlates to protons on adjacent substituents |
| C3a / C7a (Bridgehead) | - | 120 - 150 | Correlates to H4 and H7 |
Trustworthiness through 2D NMR: A structural claim is only as strong as its weakest link. A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment provides a self-validating system. By observing correlations between protons and carbons separated by 2-3 bonds, we can walk across the entire molecular skeleton, confirming every connection proposed by the 1D spectra. This is not optional; it is essential for publication-quality, unambiguous assignment.
Protocol 1: Standard NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard proton spectrum using a 90° pulse. Ensure adequate signal-to-noise and resolution.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum. This is often a longer experiment, so ensure a sufficient number of scans for minor signals to be observed.
-
2D Spectra Acquisition (as needed): Based on the 1D data, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to resolve any structural ambiguities.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and signal integration (for ¹H).
-
Analysis: Assign all proton and carbon signals, using the 2D correlation data to build and confirm the molecular structure.
Mass Spectrometry (MS): The Molecular Scale
MS provides two fundamental and critical pieces of information: the molecular weight of the compound and, with high resolution, its elemental composition.
Expertise & Experience: Low-resolution MS, often from an LC-MS system, is our first checkpoint after synthesis. It confirms that the reaction produced a compound of the expected molecular weight.[4] However, for definitive characterization, High-Resolution Mass Spectrometry (HRMS) is non-negotiable. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can calculate the unique elemental formula, ruling out other possibilities with the same nominal mass. This is a powerful tool for validating our proposed structure from NMR.
-
Ionization Technique: Electrospray Ionization (ESI) is the most common and gentle method for this class of compounds, typically producing the protonated molecule [M+H]⁺.
-
Fragmentation (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the parent ion. The resulting fragment ions provide clues about the molecule's structure, such as the loss of a known substituent, which can be used to confirm its identity and location.[8][9]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer Calibration: Ensure the mass analyzer (e.g., TOF, Orbitrap) is calibrated using a known standard immediately before the analysis to guarantee high mass accuracy.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the nature of the analyte. Ensure the mass range covers the expected m/z of the [M+H]⁺ or [M-H]⁻ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass within a narrow tolerance (typically < 5 ppm). Compare this formula to the one derived from NMR analysis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While NMR and MS define the molecular skeleton, IR spectroscopy confirms the presence of key functional groups. It is a rapid and cost-effective technique to verify that the expected chemical transformations have occurred. For 4,5,6,7-tetrahydrobenzothiazole derivatives, IR is particularly useful for identifying the C=N imine stretch of the thiazole ring and vibrations from attached substituents (e.g., C=O, N-H, O-H).[10][11]
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=N Stretch (Thiazole) | 1580 - 1650 |
| C-S Stretch | 1100 - 1200 |
| N-H Stretch (Amine/Amide) | 3200 - 3500 |
| C=O Stretch (Amide/Ester/Ketone) | 1650 - 1750 |
| Aromatic C-H Stretch | 3000 - 3100 |
Absolute Structure & Purity: Definitive Validation
Once a putative structure is established, the final steps involve confirming its absolute three-dimensional arrangement and assessing its purity with quantitative accuracy.
Single-Crystal X-ray Crystallography: The Unambiguous Answer
X-ray crystallography is the gold standard for structural determination.[12] It provides an unequivocal 3D map of the atoms in a molecule, revealing precise bond lengths, bond angles, and the stereochemical configuration.[13]
Expertise & Experience: Obtaining a result from this technique is entirely dependent on the ability to grow high-quality single crystals. This can be the most challenging step in the entire characterization process. The data obtained, however, is invaluable. It can resolve stereochemical ambiguities that are difficult or impossible to determine by NMR alone and reveals how molecules pack in the solid state through intermolecular interactions like hydrogen bonding.[6][13] This information is critical for understanding physical properties like solubility and for computational modeling in drug design.
Protocol 3: X-ray Crystal Growth & Analysis (Conceptual)
-
Purification: The compound must be of the highest possible purity (>99%) before attempting crystallization.
-
Solvent Screening: Screen a wide range of solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Crystallization Methods: Attempt crystallization using various methods:
-
Slow Evaporation: Loosely cap a vial of a saturated solution.
-
Vapor Diffusion: Place a vial of the compound solution inside a larger sealed jar containing a "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.
-
Cooling: Slowly cool a hot, saturated solution.
-
-
Crystal Selection: Identify a suitable single crystal (clear, well-defined faces, appropriate size) under a microscope.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
High-Performance Liquid Chromatography (HPLC): The Purity Standard
Assessing purity is a critical component of characterization. HPLC, coupled with a UV or Diode Array Detector (DAD), is the industry-standard method for determining the purity of a non-volatile organic compound.[2][14][15]
Expertise & Experience: A single peak in an LC-MS does not guarantee purity. A robust, validated HPLC method is required. The goal is to develop a method that can separate the main compound from any starting materials, by-products, or isomers. By integrating the area of the main peak and expressing it as a percentage of the total peak area, we can accurately and quantitatively determine the compound's purity.
Caption: HPLC method development and analysis workflow.
Protocol 4: HPLC Purity Assessment
-
System Preparation: Prepare the mobile phases (e.g., Solvent A: 0.1% TFA in Water; Solvent B: 0.1% Acetonitrile). Purge the HPLC system to remove air bubbles.
-
Column Selection: Install a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Method Development:
-
Start with a generic gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.
-
Inject a sample of the compound and observe the chromatogram.
-
Adjust the gradient slope and duration to achieve good resolution between the main peak and any impurities. The goal is a retention time of 5-15 minutes for the main peak with a good peak shape.
-
-
Sample Analysis: Prepare a sample solution of known concentration (e.g., 1 mg/mL). Inject a standard volume (e.g., 10 µL).
-
Data Processing: Integrate all peaks detected at a relevant wavelength (e.g., 254 nm). Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Conclusion: A Multi-Faceted Approach to Certainty
The is a multi-step process that demands a rigorous and integrated analytical strategy. Relying on a single technique is insufficient and scientifically unsound. True confidence in a structure is achieved only when the high-resolution blueprint from NMR, the precise molecular formula from HRMS, the functional group data from IR, and the quantitative purity from HPLC all converge to tell the same story. When the absolute 3D structure is required, X-ray crystallography provides the final, definitive chapter. By following the principles and protocols outlined in this guide, researchers can ensure the integrity of their work and build a solid foundation for successful drug discovery and development.
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N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-pyrimidinylsulfanyl)acetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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The Thiazole Scaffold: A Cornerstone in the Discovery and Synthesis of Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and the versatility of its core structure have made it a focal point in the discovery and development of novel therapeutic agents.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comprehensive exploration of the discovery of bioactive thiazole-containing compounds, both from natural sources and through synthetic endeavors, and details the core synthetic methodologies that have enabled the creation of a vast library of these vital molecules.
The Discovery of Bioactive Thiazole Compounds: Nature's Blueprint and Synthetic Innovation
The journey into the therapeutic potential of thiazoles begins with their discovery in nature. The thiazole moiety is a key structural component in a variety of natural products, many of which possess potent biological activities.[3][5] A prime example is the family of Epothilones, such as Epothilone B, which are macrolides produced by the myxobacterium Sorangium cellulosum.[6][7] These compounds have demonstrated potent anticancer activity by stabilizing microtubules, a mechanism similar to that of the blockbuster drug Taxol.[7] The intricate structures of these natural products have not only provided valuable lead compounds but have also inspired the development of sophisticated synthetic strategies.[6][8][9]
Beyond natural products, synthetic exploration has vastly expanded the landscape of bioactive thiazole compounds. A shining example of this is Dasatinib , a potent oral multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10][11] The discovery and synthesis of Dasatinib highlight the power of rational drug design, where the thiazole core serves as a crucial pharmacophore for engaging with the ATP-binding sites of target kinases.[11]
Core Synthetic Strategies for Thiazole Ring Construction
The construction of the thiazole ring is a well-established field in organic synthesis, with several named reactions providing reliable and versatile routes to a wide array of derivatives. Two of the most fundamental and widely employed methods are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.
The Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole nucleus.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4]
Mechanism of the Hantzsch Thiazole Synthesis
The generally accepted mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a classic example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol and a stir bar to the vial.[1]
-
Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[1]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[1]
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to yield 2-amino-4-phenylthiazole.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is another classical method that provides access to 5-aminothiazole derivatives.[12] This reaction involves the treatment of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[12]
Mechanism of the Cook-Heilbron Thiazole Synthesis
The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon atom of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the cyclized intermediate leads to the aromatic 5-aminothiazole product.
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A Technical Guide to the Preliminary Cytotoxicity Screening of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including significant anticancer effects.[1][2][3][4] This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of a novel benzothiazole derivative, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one. We detail the scientific rationale, selection of appropriate cellular models, and step-by-step protocols for a multi-assay approach to ensure robust and reliable data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology who are tasked with the initial evaluation of novel chemical entities. The methodologies described herein are designed to establish a foundational toxicity profile, quantify cytotoxic potency through IC50 determination, and provide preliminary insights into the compound's mechanism of action.
Introduction: The Rationale for Screening Benzothiazole Derivatives
Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their wide spectrum of pharmacological properties.[3] In oncology, derivatives of this scaffold have been shown to exert anticancer activity through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of critical cellular kinases, cell cycle arrest, and interference with DNA replication.[2][5][6] Several benzothiazole compounds have even advanced to clinical trials, underscoring the therapeutic potential of this chemical family.[7]
The specific compound, this compound, represents a novel structural variation. A preliminary cytotoxicity screen is the critical first step in evaluating its potential as an anticancer agent.[8][9] This initial assessment aims to answer two fundamental questions:
-
Does the compound exhibit cytotoxic activity against cancer cells?
-
What is the potency of this activity?
This guide outlines a logical, multi-faceted workflow for this initial screen, emphasizing experimental designs that are both efficient and mechanistically informative.
The Screening Workflow: A Multi-Assay Approach
A robust preliminary screen should not rely on a single assay.[10][11] Different cytotoxicity assays measure distinct cellular parameters, such as metabolic activity, membrane integrity, or total biomass.[12][13] By employing a panel of assays, we can mitigate the risk of compound-specific artifacts and gain a more holistic understanding of the cytotoxic event.
Our proposed workflow integrates three widely accepted and validated assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[8][10]
-
SRB (Sulforhodamine B) Assay: Quantifies total cellular protein content, providing a measure of cell biomass.[14]
-
LDH (Lactate Dehydrogenase) Release Assay: Measures the activity of a cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[8][13][15]
The overall experimental logic is visualized in the workflow diagram below.
Caption: Hypothetical apoptotic pathway for a benzothiazole derivative.
Conclusion and Future Directions
This guide provides a robust, multi-assay framework for the preliminary cytotoxicity screening of this compound. By following these protocols, researchers can reliably determine the compound's IC50 values across a panel of cancer and non-cancer cell lines, establishing a foundational dataset for its potential as an anticancer agent.
If the compound demonstrates potent and selective cytotoxicity (i.e., a significantly lower IC50 in cancer cells versus normal cells), subsequent studies should focus on:
-
Expansion of Cell Line Panel: Testing against a larger panel of cell lines, such as the NCI-60, to identify specific cancer types that are particularly sensitive.
-
Mechanism of Action Studies: Employing assays like Annexin V/PI staining, cell cycle analysis, and western blotting to confirm apoptosis and identify the specific cellular pathways being modulated. [8][16]* Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the lead compound to optimize potency and selectivity.
This systematic approach ensures that promising compounds are identified efficiently and advanced logically through the drug discovery pipeline.
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An In-Depth Technical Guide to the Therapeutic Potential of Dihydrobenzothiazolones
Abstract
The dihydrobenzothiazolone scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this chemical class, moving beyond a simple recitation of facts to explore the underlying causality of its therapeutic potential. We will dissect its synthesis, elucidate its multifaceted mechanisms of action in oncology, inflammation, and neurodegeneration, and provide validated experimental protocols for its evaluation. This document is designed to serve as a foundational resource for researchers aiming to exploit the unique properties of dihydrobenzothiazolones in modern drug discovery.
Introduction: The Dihydrobenzothiazolone Core as a Strategic Starting Point
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a cornerstone in the design of bioactive agents, with derivatives like Riluzole approved for amyotrophic lateral sclerosis (ALS).[1][2] The dihydrobenzothiazolone variant, characterized by a partially saturated thiazole ring, offers distinct stereochemical and electronic properties that create unique opportunities for targeted drug design. This saturation can lead to improved metabolic stability, altered solubility profiles, and the introduction of chiral centers, enabling more specific and potent interactions with biological targets compared to its aromatic counterparts. This guide will provide the strategic rationale and technical methodologies for advancing dihydrobenzothiazolone-based compounds from concept to preclinical validation.
Synthetic Strategies: Building the Core for Biological Interrogation
The efficacy of any screening campaign begins with robust and flexible synthetic access to the core scaffold. The synthesis of dihydrobenzothiazolones is not merely a procedural step but a critical element of the discovery process, enabling the systematic exploration of structure-activity relationships (SAR).
Foundational Synthesis via Intramolecular Cyclization
A prevalent and effective strategy involves the intramolecular cyclization of precursor molecules, often thioformanilides. This approach is valued for its efficiency and tolerance of diverse functional groups, which is essential for building a varied chemical library for screening.
A common method involves the reaction of 2-aminothiophenol with aldehydes, which can be promoted by various reagents to yield 2-substituted benzothiazoles.[3] Subsequent reduction and modification can lead to the dihydrobenzothiazolone core. An alternative powerful method involves the cyclization of 2-(benzothiazol-2-ylthio)acetic acids.
Experimental Protocol: Synthesis of a Dihydrobenzothiazolone Derivative
This protocol describes a representative synthesis of a 6,7-dialkoxy-2,3-dihydrobenzo[1][4]imidazo[2,1-b][5][6]thiazol-3-one, adapted from established methodologies, demonstrating a common cyclization strategy.[5]
Objective: To synthesize a dihydrobenzothiazolone core structure for subsequent biological evaluation.
Materials:
-
2-(5,6-dialkoxy-1H-benzo[d]imidazol-2-ylsulfanyl)acetic acid (starting material)
-
Acetic anhydride
-
Corresponding aromatic aldehyde
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Methodology:
-
Step 1: Preparation of the Reaction Mixture. In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-(5,6-dialkoxy-1H-benzo[d]imidazol-2-ylsulfanyl)acetic acid and 1.2 equivalents of the selected aromatic aldehyde in acetic anhydride.
-
Step 2: Cyclization Reaction. Heat the mixture to reflux (approximately 140°C) and maintain for 3-5 hours. The progress of the reaction should be monitored by TLC. The rationale for using acetic anhydride is its dual function as a solvent and a dehydrating agent, facilitating the intramolecular cyclization.
-
Step 3: Isolation of the Intermediate. Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Step 4: Purification. Collect the precipitate by vacuum filtration and wash thoroughly with cold water, followed by a cold ethanol wash to remove impurities.
-
Step 5: Recrystallization. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/glacial acetic acid) to yield the purified dihydrobenzothiazolone derivative.
-
Step 6: Characterization. Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. This self-validating step is critical to ensure the integrity of the compound before biological testing.
Caption: A generalized workflow for the synthesis and validation of dihydrobenzothiazolones.
Multifaceted Mechanisms of Action
Dihydrobenzothiazolones exert their therapeutic effects by modulating a variety of biological targets and pathways. Their versatility is a key strength, allowing for applications across multiple disease areas.
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are interconnected pathological processes central to numerous diseases, including cardiovascular, neurodegenerative, and autoimmune disorders.[7][8] Dihydrobenzothiazolone derivatives have demonstrated significant potential in mitigating these processes.
Mechanism: The primary anti-inflammatory mechanism often involves the inhibition of key pro-inflammatory enzymes and transcription factors.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), certain benzothiazole derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7][9]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[10] Some benzothiazole compounds have been shown to suppress the activation of NF-κB, thereby downregulating the entire inflammatory cascade.[10]
-
Antioxidant Effects: Many benzothiazole derivatives possess potent antioxidant properties, capable of scavenging free radicals.[11][12] This activity is crucial as excessive reactive oxygen species (ROS) can trigger and exacerbate inflammatory pathways and cause cellular damage, a hallmark of neurodegenerative diseases.[8][13]
Caption: Dihydrobenzothiazolones can inhibit the NF-κB signaling pathway to reduce inflammation.
Anticancer Activity
The benzothiazole scaffold is a prolific source of anticancer agents.[2][4][6] These compounds can induce cytotoxicity in cancer cells through diverse mechanisms, highlighting their potential as multi-targeted therapeutic agents.
Mechanisms:
-
Inhibition of Key Kinases: Many cancers are driven by aberrant signaling from protein kinases. Benzothiazole derivatives have been developed as inhibitors of crucial kinases such as Epidermal Growth Factor Receptor (EGFR) and tyrosine kinases.[6]
-
Interference with Nucleic Acid Synthesis: Some derivatives act by preferentially inhibiting the synthesis of RNA and DNA in cancer cells, thereby halting their proliferation.[14] This can be achieved by targeting enzymes involved in de novo purine synthesis, such as IMP dehydrogenase.[14]
-
Induction of Apoptosis: A significant number of benzothiazole-acylhydrazones have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[6] This is a critical mechanism for eliminating malignant cells.
-
Carbonic Anhydrase Inhibition: Certain benzothiazole derivatives can inhibit tumor-associated carbonic anhydrases, which are involved in regulating pH in the tumor microenvironment. This is particularly relevant for targeting hypoxic tumors.[1][4]
| Compound Class | Target Cancer Cell Line | Reported IC₅₀ (µM) | Mechanism of Action | Reference |
| Thiophene based acetamide benzothiazole | MCF-7 (Breast) | 24.15 | Potent Anticancer Agent | [1] |
| Morpholine based thiourea bromobenzothiazole | MCF-7 (Breast) | 18.10 | Potent Anticancer Agent | [1] |
| Morpholine based thiourea bromobenzothiazole | HeLa (Cervical) | 38.85 | Potent Anticancer Agent | [1] |
| Benzothiazole-acylhydrazone (Compound 4d) | Multiple | Varies (Higher than cisplatin) | Apoptosis Induction | [6] |
Table 1: Examples of Anticancer Activity of Benzothiazole Derivatives.
Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[13][15][16] The combined antioxidant and anti-inflammatory properties of dihydrobenzothiazolones make them attractive candidates for neuroprotective therapies.[17]
Mechanisms:
-
Multi-Target-Directed Ligand (MTDL) Approach: Alzheimer's disease is multifactorial.[17] Dihydrobenzothiazolones can be designed as MTDLs, simultaneously targeting multiple pathological pathways. For instance, a single molecule could inhibit acetylcholinesterase (AChE) to improve cholinergic neurotransmission while also exerting antioxidant and anti-inflammatory effects.[17]
-
Reduction of Oxidative Stress: Oxidative stress is a primary driver of neuronal cell death in neurodegenerative disorders.[13] The ability of these compounds to scavenge ROS and upregulate endogenous antioxidant defenses can directly protect neurons from damage.[18]
Preclinical Evaluation: A Validated Protocol
To assess the therapeutic potential of newly synthesized dihydrobenzothiazolone derivatives, a robust and reproducible in vitro assay is essential. The following protocol details the MTT assay, a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Experimental Protocol: MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect (IC₅₀ value) of a dihydrobenzothiazolone derivative on a human cancer cell line (e.g., MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dihydrobenzothiazolone test compound, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Methodology:
-
Step 1: Cell Seeding. Seed the MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a consistent baseline for the assay.
-
Step 2: Compound Treatment. Prepare serial dilutions of the dihydrobenzothiazolone compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., cisplatin).
-
Step 3: Incubation. Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
Step 4: MTT Addition. After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Step 5: Formazan Solubilization. Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Self-Validation: The visual confirmation of purple crystal formation before solubilization provides a qualitative check on the assay's progress.
-
Step 6: Absorbance Measurement. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Step 7: Data Analysis. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Clinical Perspective and Future Directions
While many dihydrobenzothiazolone derivatives are in the preclinical stage, the broader benzothiazole class has seen compounds advance into clinical trials, demonstrating the therapeutic viability of the scaffold.[19] For example, Quizartinib is approved for acute myeloid leukemia (AML), and Dexpramipexole has undergone Phase II trials for asthma.[19]
The future of dihydrobenzothiazolone research lies in:
-
Structure-Based Drug Design: Utilizing computational docking and molecular dynamics to design derivatives with higher potency and selectivity for specific targets.
-
Pharmacokinetic Optimization: Modifying the core structure to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and in vivo efficacy.
-
Combination Therapies: Exploring the synergistic effects of dihydrobenzothiazolones with existing therapeutic agents to overcome drug resistance and enhance treatment outcomes.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising class of compounds.
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Chen, Y. J., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. International Journal of Molecular Sciences, 25(15), 8201. [Link]
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Kamal, A., et al. (2015). Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. Bioorganic & medicinal chemistry letters, 25(17), 3584-3590. [Link]
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Methodological & Application
protocol for synthesizing 4,5-Dihydrobenzo[d]thiazol-6(7H)-one analogs
Application Note & Protocol
A Versatile Protocol for the Synthesis of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one Analogs: A Cornerstone for Drug Discovery
Abstract: The this compound scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics. Compounds bearing this core structure have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note provides a comprehensive and robust protocol for the synthesis of various analogs of this valuable compound class. We delve into the mechanistic underpinnings of the synthetic strategy, offer detailed, step-by-step experimental procedures, and provide a troubleshooting guide to address common challenges. This document is intended to empower researchers, chemists, and drug development professionals to efficiently generate libraries of these compounds for screening and lead optimization.
Introduction and Strategic Overview
The fusion of a thiazole ring with a cyclohexanone moiety creates the this compound system, a structure that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic framework and the presence of heteroatoms provide a unique three-dimensional architecture for interacting with biological targets. The amenability of the core structure to substitution at multiple positions allows for the fine-tuning of physicochemical properties and pharmacological profiles, making it an attractive starting point for drug design campaigns.[2][5]
The primary synthetic route detailed herein is a modern application of the classic Hantzsch Thiazole Synthesis .[6][7][8] This reliable and high-yielding reaction involves the cyclocondensation of an α-haloketone with a thioamide derivative.[9] For our target scaffold, the key precursors are a 2-halo-cyclohexane-1,3-dione and a selected thioamide or thiourea, which dictates the substitution at the 2-position of the resulting thiazole ring.
Core Synthetic Strategy:
The synthesis is logically divided into two primary stages:
-
Formation of the α-Haloketone Intermediate: This involves the selective halogenation (typically bromination) of a cyclohexane-1,3-dione derivative at the C2 position.
-
Cyclocondensation and Thiazole Ring Formation: The α-haloketone is then reacted with a sulfur-containing nucleophile (e.g., thiourea or a substituted thioamide) to construct the fused thiazole ring system.
This approach is highly modular, allowing for the generation of a diverse library of analogs by simply varying the thioamide component in the second stage.
Reaction Mechanism: The Hantzsch Synthesis Pathway
The formation of the dihydrobenzothiazolone ring proceeds through a well-established mechanism, as illustrated below. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen on the 2-halo-cyclohexane-1,3-dione. This SN2 displacement of the halide ion forms an isothiouronium salt intermediate.[9]
-
Intramolecular Cyclization: Following the initial bond formation, the nitrogen atom of the intermediate performs an intramolecular nucleophilic attack on one of the carbonyl carbons of the dione ring.
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, yielding the final this compound product.[6][9]
Caption: Figure 1: Hantzsch Synthesis Mechanism
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic; handle with extreme caution.
Protocol A: Synthesis of 2-Bromo-1,3-cyclohexanedione (Intermediate I)
This protocol details the bromination of 1,3-cyclohexanedione, a common precursor.
Materials & Reagents:
| Reagent/Material | Grade | Supplier |
| 1,3-Cyclohexanedione | ≥97% | Sigma-Aldrich |
| Bromine (Br₂) | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate | Saturated aq. solution | --- |
| Sodium Sulfate | Anhydrous | --- |
| Round-bottom flask (250 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Dropping funnel | --- | --- |
| Ice bath | --- | --- |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (10.0 g, 89.2 mmol) in 100 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (4.6 mL, 14.2 g, 89.2 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction mixture will become a pale yellow/orange color.
-
Quenching & Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A white to off-white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove acetic acid, followed by a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the product, 2-bromo-1,3-cyclohexanedione (Intermediate I ), under vacuum to a constant weight. The product is typically used in the next step without further purification.
Protocol B: General Synthesis of this compound Analogs
This general protocol outlines the cyclocondensation step. Two specific examples are provided.
Caption: Figure 2: General Experimental Workflow
Example 1: Synthesis of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one
Materials & Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-1,3-cyclohexanedione (I ) | From Protocol A | --- |
| Thiourea | ≥99% | Sigma-Aldrich |
| Methanol | ACS Reagent | Fisher Scientific |
| Sodium Carbonate (Na₂CO₃) | 5% aq. solution | --- |
| Round-bottom flask (100 mL) | --- | --- |
| Reflux condenser | --- | --- |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-1,3-cyclohexanedione (5.0 g, 26.2 mmol) and thiourea (2.2 g, 28.8 mmol, 1.1 eq).
-
Solvent Addition: Add 50 mL of methanol and a magnetic stir bar.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/hexanes).
-
Cooling: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Neutralization & Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of 5% aqueous sodium carbonate solution and stir for 15 minutes. A precipitate should form.[6]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with ample cold water (3 x 30 mL) and then a small amount of cold methanol.
-
Purification: The crude product is often of high purity. For further purification, recrystallize from ethanol or an ethanol/water mixture.
-
Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected molecular formula is C₇H₈N₂OS.[10]
Example 2: Synthesis of 2-Phenyl-4,5-dihydrobenzo[d]thiazol-6(7H)-one
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-1,3-cyclohexanedione (5.0 g, 26.2 mmol) and thiobenzamide (3.98 g, 28.8 mmol, 1.1 eq).
-
Solvent & Heating: Add 60 mL of absolute ethanol and a magnetic stir bar. Heat the mixture to reflux for 5-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo until precipitation begins.
-
Isolation & Purification: Collect the crude solid by vacuum filtration. Wash with cold ethanol. Recrystallize the product from a suitable solvent such as acetonitrile or ethanol to yield pure 2-phenyl-4,5-dihydrobenzo[d]thiazol-6(7H)-one.
-
Drying & Characterization: Dry the product and characterize as described in Example 1.
Summary of Reaction Parameters
| Analog | Thio-reagent | Solvent | Time (h) | Typical Yield |
| 2-Amino- | Thiourea | Methanol | 3-4 | 80-90% |
| 2-Phenyl- | Thiobenzamide | Ethanol | 5-6 | 75-85% |
| 2-Methyl- | Thioacetamide | Ethanol | 4-5 | 70-80% |
Yields are estimates and may vary based on reaction scale and purity of reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Final Product | - Incomplete bromination of the starting dione.- Degradation of the α-bromo intermediate (it can be unstable).- Insufficient heating or reaction time. | - Confirm the purity of Intermediate I by NMR before use.- Use the α-bromo intermediate immediately after preparation.- Increase reflux time and monitor reaction closely by TLC. |
| Reaction Stalls (Incomplete Conversion) | - Poor solubility of reagents.- Insufficient activation energy. | - Try a different solvent system (e.g., ethanol, isopropanol, or DMF).- Slightly increase the reaction temperature if possible.- Consider adding a non-nucleophilic base like triethylamine (1.1 eq) to facilitate the cyclization, though this may not be necessary. |
| Formation of Dark, Tarry Side Products | - Reaction temperature is too high.- Presence of impurities.- Self-condensation or decomposition reactions. | - Ensure precise temperature control; do not overheat.- Use purified reagents and solvents.- Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |
| Difficulty in Product Isolation/Purification | - Product is soluble in the workup solution.- Oily product instead of solid. | - Concentrate the filtrate under reduced pressure to induce precipitation.- If the product is an oil, attempt purification via column chromatography on silica gel.- Try triturating the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification. |
Conclusion
The Hantzsch thiazole synthesis remains a powerful and highly effective method for constructing the this compound core. The protocols outlined in this document are robust, scalable, and adaptable for creating a wide array of substituted analogs. By providing a detailed mechanistic explanation, step-by-step procedures, and a practical troubleshooting guide, we aim to equip researchers with the necessary tools to confidently synthesize these medicinally important compounds and accelerate the pace of drug discovery.
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]
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El-Badri, M. H., & Kurth, M. J. (2009). Synthesis of thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles. Journal of Combinatorial Chemistry, 11(2), 228–238. Available from: [Link]
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Raj, R., et al. (2023). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology, 16(6), 2589-2595. Available from: [Link]
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Kamal, A., et al. (2012). Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents. European Journal of Medicinal Chemistry, 50, 186-196. Available from: [Link]
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Styrmisdóttir, A. S., et al. (2015). Thiobenzothiazole-modified Hydrocortisones Display Anti-inflammatory Activity with Reduced Impact on Islet β-Cell Function. Journal of Biological Chemistry, 290(21), 13126–13136. Available from: [Link]
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Seilkhanov, T. M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7431. Available from: [Link]
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El-Badri, M. H., & Kurth, M. J. (2009). Synthesis of thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles. Journal of Combinatorial Chemistry, 11(2), 228–238. Available from: [Link]
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Goracci, L., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(7), e2000288. Available from: [Link]
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Chufan, E. E., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 57(13), 5555–5572. Available from: [Link]
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Application Notes and Protocols for the Evaluation of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one in Anticancer Research
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] In the realm of oncology, benzothiazole derivatives have emerged as a promising class of therapeutic agents, demonstrating significant efficacy against a variety of human cancers, including those of the breast, lung, colon, and central nervous system.[2][3] These compounds exert their anticancer effects through diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][4]
This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one , a specific derivative within this promising class. While extensive research has been conducted on various benzothiazole analogues, this particular compound represents a frontier for investigation. These application notes and protocols are designed to provide a robust framework for elucidating its potential as a novel anticancer agent. We will detail the necessary experimental workflows, from initial cytotoxicity screening to in-depth mechanistic studies, grounded in the established principles of cancer biology and drug discovery.
Rationale for Investigation: Insights from Structurally Related Compounds
The impetus to investigate this compound stems from the potent anticancer activities observed in structurally similar molecules. A wide range of substituted benzothiazoles and related thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. This suggests that the core benzothiazole scaffold is a key pharmacophore for anticancer activity.
| Compound Class | Cancer Cell Lines | Reported IC50 Values | Reference |
| Benzothiazole Derivatives | MCF-7, HepG2, HT-29, H460, A549, MDA-MB-231 | 0.015 µM - 30.67 µM | [2] |
| Thiazole-Based Compounds | MCF-7, NCI-H460, SF-268 | Potency sometimes exceeding doxorubicin | [3] |
| Tetrahydrobenzo[d]thiazol-2-yl Derivatives | PC-3 and other tumor cell lines | Potent inhibition of c-Met kinase | [5] |
| 1,3,4-Thiadiazole Derivatives | MCF-7, A549, SKOV-3 | 2.79 µM - 15.7 µM | [6] |
This table presents a selection of reported IC50 values for various thiazole and benzothiazole derivatives to illustrate the potential potency of this class of compounds. The specific activity of this compound must be determined experimentally.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a logical and comprehensive workflow for the preclinical evaluation of a novel compound such as this compound. This workflow progresses from broad cytotoxicity screening to more focused mechanistic studies.
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer properties of a novel chemical entity.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (dissolved in sterile DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cells treated with this compound at predetermined concentrations (e.g., IC50 and 2xIC50) for 24-48 hours.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound at predetermined concentrations for 24-48 hours.
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of cold PBS. Add the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the known mechanisms of other benzothiazole derivatives, it is plausible that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Explanation of the Pathway:
-
Induction of Cellular Stress: this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial anticancer evaluation of this compound. The provided protocols for assessing cell viability, apoptosis, and cell cycle distribution will enable researchers to determine the cytotoxic potential and preliminary mechanism of action of this novel compound. Positive results from these initial studies would warrant further investigation into specific molecular targets, in vivo efficacy using animal models, and pharmacokinetic and toxicological profiling. The rich history of the benzothiazole scaffold in medicinal chemistry suggests that this compound and its future derivatives hold significant promise as potential anticancer therapeutics.
References
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Abdallah, A. E. M., Mohareb, R. M., Helal, M. H. E., & Mofeed, G. J. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604–616. [Link]
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Al-Zoubi, R. M., Al-Sbou, I. A., Al-Awaida, W., & Al-Adhami, T. A. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5593. [Link]
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Thakur, A., Sharma, G., & Singh, P. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery, 1-21. [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Anticancer Agents in Medicinal Chemistry, 19(12), 1438-1453. [Link]
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Al-Ostath, R. A., et al. (2022). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]
- Azzam, R. A., Seif, M. M., El-Demellawy, M. A., & Elgemeie, G. H. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-15.
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Konyushkin, D. L., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry, 125, 1033-1045. [Link]
- El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Anticancer Agents in Medicinal Chemistry, 19(12), 1438-1453.
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Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829-3833. [Link]
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Matysiak, J., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry, 24(6), 1356-1361. [Link]
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Fathy, M. M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2695-2703. [Link]
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Nieto, F. R., et al. (2002). Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. Molecular Pharmacology, 62(5), 1136-1145. [Link]
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Kumar, D., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 57(1), 5-23. [Link]
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Al-Omair, M. A., et al. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 27(11), 3465. [Link]
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Çiftçi, G. A., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Medical Science Monitor, 26, e922900. [Link]
- Kumar, A., et al. (2023). Potent Anti-Cancer Activity of Benzo[d]Thiazole-Isatin Conjugates: Induces S Phase Arrest and Cell Necrosis in A549 and HepG2 Cells. ChemistrySelect, 8(23), e202301031.
- Piven, Y. A., et al. (2025). Targeting HER2-Positive HCC1954 Breast Cancer Cells by Novel Thiazole-Dihydrobenzisoxazoles: In-Depth Design, Synthesis and Initial In Vitro Study. Oncology Research.
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Juráňová, J., et al. (2022). Thiadiazole derivatives as anticancer agents. International Journal of Molecular Sciences, 23(1), 487. [Link]
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Application Notes and Protocols: Antimicrobial Studies of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Benzothiazoles, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The benzothiazole scaffold is a privileged structure, and its derivatives have been shown to exhibit remarkable potency against a wide range of Gram-positive and Gram-negative bacteria.[1] This document provides a detailed guide for the investigation of the antimicrobial properties of a specific novel derivative, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one .
These application notes are designed to provide researchers with a comprehensive framework for conducting initial antimicrobial susceptibility testing of this compound. The protocols outlined are based on established methodologies and are intended to be adaptable for the evaluation of this and other new chemical entities. The primary objective of these assays is to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[6]
Principle of the Assays
The antimicrobial activity of this compound can be quantitatively assessed using in vitro susceptibility testing methods. The core principle of these assays is to expose a standardized population of microorganisms to serial dilutions of the test compound and observe the effect on their growth. The most common and reliable methods for this initial screening are the broth microdilution and agar diffusion assays.[7][8][9]
The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] This is achieved by preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[6]
Further to the MIC, the Minimum Bactericidal Concentration (MBC) can be determined. This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a downstream experiment from the MIC assay, where aliquots from the wells showing no visible growth are sub-cultured onto an agar medium. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial inoculum.
Data Presentation
Effective and standardized data presentation is crucial for the comparison and interpretation of antimicrobial efficacy. The following table provides a template for presenting MIC and MBC data.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound against Various Microorganisms.
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MBC (µg/mL) of Novel Compound |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Enter range tested | Ciprofloxacin | Enter result | Enter result |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Enter range tested | Ciprofloxacin | Enter result | Enter result |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Enter range tested | Ciprofloxacin | Enter result | Enter result |
| Candida albicans (e.g., ATCC 90028) | Fungi | Enter range tested | Fluconazole | Enter result | Enter result |
Experimental Protocols
Materials and Reagents
-
This compound (test compound)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Mueller-Hinton Agar (MHA) or other appropriate solid media
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
Experimental Workflow Diagram
Caption: Potential mechanisms of action for benzothiazole derivatives.
Some of the reported mechanisms for benzothiazole derivatives include:
-
Inhibition of DNA Gyrase: This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. [3]* Inhibition of Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the folate synthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. [10]* Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein maturation. [3]* Inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB): MurB is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. [11]* Inhibition of Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis. [12]
Conclusion
These application notes provide a foundational framework for the antimicrobial evaluation of this compound. By following these standardized protocols, researchers can obtain reliable and reproducible data on the antimicrobial spectrum and potency of this novel compound. The insights gained from these initial studies will be crucial for guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing. The diverse mechanisms of action associated with the benzothiazole scaffold suggest that this compound could be a promising candidate for the development of new antimicrobial therapies.
References
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Application Notes & Protocols for Assessing the Anti-inflammatory Activity of Benzothiazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Inflammatory Landscape and the Promise of Benzothiazoles
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a wide array of chronic diseases when dysregulated. The inflammatory response involves a complex interplay of cellular and molecular events, including the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), prostaglandins, and nitric oxide (NO). A pivotal transcription factor that orchestrates the expression of many inflammatory genes is the Nuclear Factor-kappa B (NF-κB).[1]
Benzothiazoles, heterocyclic organic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities.[2] Notably, various benzothiazole derivatives have demonstrated significant anti-inflammatory potential, often attributed to their ability to modulate key inflammatory pathways.[3] Some benzothiazoles are believed to exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, or by targeting the NF-κB signaling cascade.[4][5]
This comprehensive guide provides a detailed methodological framework for researchers to effectively assess the anti-inflammatory properties of novel benzothiazole derivatives. We will delve into the causality behind experimental choices, providing field-proven insights and step-by-step protocols for robust and reproducible in vitro and in vivo evaluation.
In Vitro Assessment of Anti-inflammatory Activity
A tiered in vitro screening approach is crucial for the initial characterization of the anti-inflammatory potential of benzothiazole compounds. This typically begins with cell-free enzyme inhibition assays and progresses to more complex cell-based models that mimic the inflammatory microenvironment.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5] Assessing the ability of benzothiazoles to inhibit COX-2 provides a direct measure of their potential as non-steroidal anti-inflammatory drug (NSAID)-like compounds. A fluorometric assay is a sensitive method for this purpose.[6]
Experimental Workflow:
Caption: Workflow for Fluorometric COX-2 Inhibition Assay.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [5][6]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in sterile water and store in aliquots at -80°C.[5]
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Prepare a stock solution of Arachidonic Acid in ethanol.
-
Dissolve benzothiazole test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of diluted test inhibitor or vehicle (for enzyme control) to the appropriate wells.
-
Prepare a reaction mix containing COX Assay Buffer, a fluorometric probe, and a cofactor according to the kit's protocol.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of diluted COX-2 enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Add 10 µL of the arachidonic acid solution to each well to start the enzymatic reaction.
-
Immediately begin reading the fluorescence intensity (Excitation/Emission ≈ 535/587 nm) at 1-minute intervals for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the benzothiazole compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity).
-
Cellular Assays in Lipopolysaccharide (LPS)-Stimulated Macrophages
Rationale: Macrophages are key players in the inflammatory response. The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation in vitro.[7] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[8]
Protocol: Induction of Inflammation in RAW 264.7 Cells [9]
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Experimental Setup:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at a suitable density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.[9]
-
Pre-treat the cells with various concentrations of the benzothiazole test compounds for 1-2 hours.[3]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[3]
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone).
-
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to the production of large amounts of NO, a pro-inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying nitrite (NO₂⁻), a stable breakdown product of NO.[10]
Protocol: Griess Assay for Nitrite Determination [7][10]
-
Sample Collection:
-
After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.[10]
-
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a crucial role in orchestrating the inflammatory response.[11] Quantifying the levels of these cytokines in the cell culture supernatant provides a direct measure of the anti-inflammatory effect of the test compounds. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[12]
Protocol: ELISA for TNF-α and IL-6 [3][12]
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or IL-6 overnight at 4°C.[12]
-
-
Blocking and Sample Incubation:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[12]
-
Wash the plate again and add 100 µL of the collected cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.
-
Wash the plate and add a TMB substrate solution. A color change will occur.
-
-
Data Acquisition and Analysis:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using recombinant TNF-α or IL-6.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
-
Data Presentation: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound | Concentration (µM) | COX-2 Inhibition (%) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| BTZ-1 | 1 | 15.2 ± 2.1 | 85.3 ± 5.4 | 88.1 ± 6.2 | 90.5 ± 7.1 |
| 10 | 48.7 ± 3.5 | 52.1 ± 4.8 | 55.9 ± 5.1 | 60.3 ± 4.9 | |
| 50 | 89.3 ± 4.2 | 15.6 ± 2.9 | 18.4 ± 3.3 | 22.7 ± 3.8 | |
| BTZ-2 | 1 | 10.5 ± 1.8 | 92.4 ± 6.1 | 94.2 ± 5.8 | 95.1 ± 6.3 |
| 10 | 35.1 ± 2.9 | 68.7 ± 5.5 | 72.3 ± 6.0 | 75.8 ± 5.7 | |
| 50 | 75.4 ± 3.9 | 30.2 ± 4.1 | 33.8 ± 4.5 | 38.1 ± 4.2 | |
| Dexamethasone | 1 | N/A | 10.2 ± 1.5 | 12.5 ± 2.0 | 15.8 ± 2.3 |
Assessment of NF-κB Activation
Rationale: The NF-κB signaling pathway is a master regulator of inflammation.[13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Assessing the phosphorylation of the p65 subunit of NF-κB by Western blot is a common method to quantify NF-κB activation.[4]
NF-κB Signaling Pathway:
Caption: Simplified NF-κB Signaling Pathway.
Protocol: Western Blot for Phospho-p65 [2][4][14]
-
Cell Lysis and Protein Quantification:
-
After LPS stimulation and treatment with benzothiazoles, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Quantify the protein concentration in the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Image the blot and perform densitometric analysis of the bands.
-
Normalize the phospho-p65 signal to a loading control (e.g., β-actin or total p65) to ensure equal protein loading.
-
Compare the levels of phosphorylated p65 in treated cells to the LPS-stimulated control.
-
In Vivo Assessment of Anti-inflammatory Activity
Promising compounds identified from in vitro screens should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for the screening of anti-inflammatory drugs.[9] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume.[16]
Protocol: Carrageenan-Induced Paw Edema [9][17][18]
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin or diclofenac sodium), and benzothiazole-treated groups at various doses.[17]
-
-
Drug Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[18]
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[9]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the paw volume at time t, and V_0 is the initial paw volume).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
-
Data Presentation: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| BTZ-1 | 10 | 0.62 ± 0.05 | 27.1 |
| 25 | 0.41 ± 0.04** | 51.8 | |
| 50 | 0.25 ± 0.03 | 70.6 | |
| Indomethacin | 10 | 0.30 ± 0.03 | 64.7 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of benzothiazole derivatives. A systematic approach, beginning with targeted in vitro assays and progressing to in vivo models, is essential for identifying and characterizing promising new anti-inflammatory agents. By understanding the underlying principles of these assays and adhering to detailed protocols, researchers can generate reliable and reproducible data to advance the development of novel benzothiazole-based therapeutics for inflammatory diseases.
References
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Ahmad, I., et al. (2022). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. Available at: [Link]
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Karki, R., et al. (2013). Extract of buckwheat sprouts scavenges oxidation and inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages (RAW264.7). ResearchGate. Available at: [Link]
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Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]
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Omran, F. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link]
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Georgieva, M., et al. (2023). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
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Dobrovolskaia, M. A., et al. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]
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Srivastava, M. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. Available at: [Link]
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Schmid, J. A., & Birbach, A. (2008). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link]
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Singh, B. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Weldon, R. H., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]
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Al-Salahi, R., et al. (2018). ELISA: Quantification of IL-6 in the supernatant of resting and LPS activated cells (BV-2 cells, RAW 264.7 cells). ResearchGate. Available at: [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]
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Roy Nandi, B. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. ResearchGate. Available at: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-κB (NF-κB) signaling pathway in evolution. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Chakrabarti, S. (2013). Could I quantify NF-kB activation in whole cell lysate?. ResearchGate. Available at: [Link]
-
Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available at: [Link]
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Application Notes and Protocols: Cell-Based Assays for Evaluating 4,5-Dihydrobenzo[d]thiazol-6(7H)-one Efficacy
Introduction: A Strategic Approach to Efficacy Evaluation
The 4,5-Dihydrobenzo[d]thiazol-6(7H)-one scaffold and its derivatives represent a promising class of heterocyclic compounds with demonstrated potential in oncology and other therapeutic areas.[1] The diverse biological activities reported for similar thiazole-containing molecules, including kinase inhibition, anti-mitotic effects, and induction of apoptosis, necessitate a multi-faceted approach to efficacy evaluation.[2][3][4] This guide provides a comprehensive framework of cell-based assays designed to elucidate the mechanism of action and quantify the therapeutic potential of novel compounds based on this core structure.
Our approach is structured as a hierarchical workflow, beginning with broad assessments of cytotoxicity and progressing to more specific assays that probe the underlying molecular mechanisms. This strategy ensures an efficient use of resources, allowing for early go/no-go decisions and providing a deep mechanistic understanding of lead candidates. We will detail protocols for assessing cell viability, cell cycle progression, and the induction of apoptosis, providing researchers with the tools to build a robust data package for their this compound derivatives.
I. Foundational Efficacy Assessment: Cell Viability and Cytotoxicity
The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency (IC50) and are essential for selecting appropriate concentrations for subsequent mechanistic studies.
A. Rationale for Assay Selection
Metabolic assays, such as those utilizing tetrazolium salts (e.g., MTT, MTS), are widely used for their high-throughput nature and sensitivity.[5] These assays measure the metabolic activity of a cell population, which in most cases, correlates with cell number. ATP quantification assays provide an alternative and often more sensitive measure of cell viability.
B. Experimental Workflow: Cytotoxicity Determination
Caption: Workflow for determining compound cytotoxicity.
C. Protocol: MTS-Based Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound derivative
-
Vehicle control (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in complete growth medium. The final concentration range should span from nanomolar to micromolar to capture the full dose-response curve.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control and no-cell blanks.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell blank wells from all other wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits cell viability by 50%. |
| GI50 | The concentration of the compound that inhibits cell growth by 50%. |
| TGI | The concentration of the compound that results in total growth inhibition. |
| LC50 | The concentration of the compound that kills 50% of the cells. |
II. Mechanistic Insight: Cell Cycle Analysis
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, apoptosis.[2][6] Flow cytometry-based cell cycle analysis is a powerful tool to determine if a compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M).[7][8][9]
A. Rationale for Assay Selection
Staining cells with a DNA-binding dye like propidium iodide (PI) or DAPI allows for the quantification of DNA content in individual cells.[9] The fluorescence intensity of the dye is directly proportional to the amount of DNA, enabling the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[8]
B. Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis.
C. Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compound and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the test compound at concentrations around the IC50 for 24 hours. Include a vehicle-treated control.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G0/G1, S, and G2/M populations from the DNA content histogram. Compare the percentage of cells in each phase between treated and control samples.
| Cell Cycle Phase | Expected Change with Effective Compound |
| G1 Arrest | Increase in G1 population, decrease in S and G2/M. |
| S Phase Arrest | Accumulation of cells in the S phase. |
| G2/M Arrest | Increase in G2/M population, decrease in G1. |
III. Delving Deeper: Apoptosis Induction
A key hallmark of effective anti-cancer agents is the ability to induce programmed cell death, or apoptosis.[10] Several assays can be employed to detect the various stages of apoptosis, from early membrane changes to late-stage DNA fragmentation.[11][12][13]
A. Rationale for Assay Selection
-
Annexin V/PI Staining: This is a widely used method to differentiate between early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[10] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct measure of apoptotic signaling.[10]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA strand breaks.[11]
B. Signaling Pathway: Intrinsic and Extrinsic Apoptosis
Caption: Overview of apoptotic signaling pathways.
C. Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compound and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound as described for the cell cycle analysis protocol.
-
Cell Harvest: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.
-
Data Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
| Cell Population | Description | Expected Change with Effective Compound |
| Live | Healthy, intact membranes. | Decrease |
| Early Apoptotic | PS exposure, intact membrane. | Increase |
| Late Apoptotic | PS exposure, compromised membrane. | Increase |
| Necrotic | Compromised membrane without PS exposure. | May increase at high concentrations. |
IV. Target Engagement and Pathway Modulation
For compounds with a suspected mechanism of action, such as kinase inhibition, it is crucial to perform assays that directly measure target engagement and downstream signaling.[14][15][16]
A. Rationale for Assay Selection
-
Western Blotting: This technique allows for the detection and quantification of specific proteins. It can be used to assess the phosphorylation status of a target kinase or its downstream substrates, providing direct evidence of target inhibition.[14]
-
Cell-Based Kinase Assays: These assays, often in ELISA or TR-FRET format, measure the phosphorylation of a specific substrate in cell lysates after compound treatment.[15][17][18] They offer a more quantitative and higher-throughput alternative to Western blotting for confirming kinase inhibition.
B. Protocol: Western Blot for Phospho-Protein Analysis
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours). Wash cells with cold PBS and lyse on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control (e.g., GAPDH).
V. Conclusion and Future Directions
The suite of assays described in these application notes provides a robust framework for the preclinical evaluation of this compound derivatives. By systematically assessing cytotoxicity, effects on cell cycle progression, induction of apoptosis, and target-specific pathway modulation, researchers can build a comprehensive profile of their lead compounds. This data is critical for understanding the mechanism of action, guiding lead optimization, and making informed decisions about advancing candidates toward further preclinical and clinical development. Future studies could involve more advanced techniques such as live-cell imaging to monitor apoptosis in real-time or proteomic approaches to identify novel targets and off-target effects.
References
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Assessing Combinational Drug Efficacy in Cancer Cells by Using Image-based Dynamic Response Analysis. Retrieved from [Link]
-
Biocompare. (2023). Methods for Cell Cycle Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Small-Molecule Inhibitors (SMIs) as an Effective Therapeutic Strategy for Endometrial Cancer. Retrieved from [Link]
-
OAText. (n.d.). Small molecule inhibitors as emerging cancer therapeutics. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Small molecule inhibitors targeting the cancers. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Small Molecule Inhibitors for Targeting Cancer. Retrieved from [Link]
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MDPI. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[15][17]imidazo[2,1-b]thiazole Derivatives as Potent. Retrieved from [Link]
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PubMed. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. Retrieved from [Link]
-
ResearchGate. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]
-
PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Retrieved from [Link]
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Application Notes & Protocols: Developing 4,5-Dihydrobenzo[d]thiazol-6(7H)-one as a Novel Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, a novel heterocyclic compound, as a potential kinase inhibitor. We will outline a strategic and technically robust workflow, from initial hit identification and selectivity profiling to detailed mechanistic studies and cellular target engagement verification. The protocols herein are designed to be self-validating, providing insights into the causality behind experimental choices to ensure scientific integrity and accelerate the drug discovery process.
Introduction: The Rationale for Targeting Kinases with Novel Scaffolds
The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding pocket, which presents both an opportunity and a challenge for inhibitor development.[3] While this conservation allows for the design of broad-spectrum inhibitors, achieving selectivity is paramount to minimizing off-target effects and associated toxicities.[4] The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[5][6] Notably, related structures like 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been identified as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), as well as inhibitors of c-Met and Pim-1 kinases, highlighting the potential of this chemical class in oncology.[7][8][9]
The subject of this guide, this compound, represents a novel variation on this theme. Its unique electronic and structural features warrant a systematic investigation into its kinase inhibitory potential. This guide will provide the strategic framework and detailed protocols to comprehensively characterize this molecule.
Strategic Workflow for Kinase Inhibitor Characterization
The journey from a novel compound to a validated kinase inhibitor requires a multi-faceted approach. We propose a tiered workflow that progressively builds confidence in the compound's activity and mechanism of action. This strategy ensures that resources are directed toward the most promising candidates.
Figure 1: A tiered workflow for the characterization of a novel kinase inhibitor.
Synthesis of this compound
While various synthetic routes can be envisioned, a common approach to this scaffold involves the reaction of a cyclic β-diketone precursor with a source of sulfur and ammonia or a pre-formed thioamide. For the purposes of these application notes, we will assume the compound has been synthesized and purified to >95% purity as determined by HPLC and NMR, and a sufficient stock solution in DMSO is available.
Tier 1 Protocols: Discovery and Initial Profiling
Protocol 1: Broad Kinome Profiling using Kinobeads
Rationale: Before focusing on a specific kinase, it is crucial to understand the broader interaction landscape of the compound. Kinobeads, which are affinity matrices comprising multiple immobilized broad-spectrum kinase inhibitors, provide an unbiased method to assess which kinases from a complex cellular lysate bind to the compound in a competitive manner.[10][11][12] This approach can identify both expected and unexpected targets.
Methodology:
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., HeLa, K562) to ~80% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Competitive Binding Experiment:
-
Aliquot 1 mg of protein lysate for each condition (e.g., DMSO control, 1 µM, 10 µM of this compound).
-
Incubate the lysate with the compound or DMSO for 1 hour at 4°C with gentle rotation.
-
Add 20 µL of a kinobead slurry to each sample and incubate for another hour at 4°C.[10][11]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound kinases from the beads.
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 StageTips.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by nanoflow liquid chromatography-tandem mass spectrometry (nLC-MS/MS).
-
Quantify the relative abundance of each identified kinase in the compound-treated samples versus the DMSO control.
-
A significant reduction in the amount of a specific kinase pulled down by the kinobeads in the presence of the compound indicates competitive binding and identifies it as a potential target.
-
Protocol 2: In Vitro Biochemical IC50 Determination
Rationale: Once primary hits are identified, their inhibition by the compound must be quantified. A biochemical assay using a purified recombinant kinase, a specific substrate, and ATP measures the direct inhibitory effect of the compound on the enzyme's catalytic activity. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.[2]
Methodology (Fluorometric Assay Example):
-
Assay Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. A typical final concentration range would be 10 µM to 0.1 nM.
-
In a 96- or 384-well black plate, add the diluted compound or DMSO control.
-
Add the purified recombinant kinase to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a master mix containing the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
Detection:
-
Stop the reaction and measure the amount of product formed. For fluorometric assays, this often involves a coupled enzyme system where the ADP generated is used to produce a fluorescent signal.
-
Read the fluorescence intensity on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data with the positive control (DMSO, 0% inhibition) and negative control (no ATP or potent inhibitor, 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2 Protocols: Validation and Selectivity
Protocol 3: Cellular Target Engagement using CETSA™
Rationale: A compound may be a potent inhibitor in a biochemical assay but fail to engage its target in a cellular environment due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA™) is a powerful method to verify that a compound binds to its target protein in intact cells.[13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15]
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA™).
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO control for 1-2 hours.
-
-
Thermal Challenge:
-
Seal the plate and heat the cells across a range of temperatures for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). A PCR cycler can be used for precise temperature control.
-
Immediately cool the plate on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target kinase in the soluble fraction by Western blot or ELISA.
-
Plot the percentage of soluble protein remaining at each temperature for both the DMSO and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[16]
-
Tier 3 Protocols: Mechanism of Action (MoA)
Protocol 4: Biophysical Characterization of Binding by Surface Plasmon Resonance (SPR)
Rationale: To understand the true interaction between the inhibitor and the kinase, it is essential to measure the binding kinetics (association and dissociation rates) and affinity (KD). Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time data on these parameters.[17][18][19] A slow dissociation rate (k_off), for example, can often lead to a more durable pharmacological effect.
Methodology:
-
Chip Preparation:
-
Covalently immobilize the purified recombinant target kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling). It is critical to optimize immobilization conditions to ensure the kinase remains active.[20]
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the kinase-immobilized surface and a reference flow cell (without kinase) at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The "association" phase occurs during injection, and the "dissociation" phase occurs when the buffer is flowed over the chip after the injection ends.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD = k_off / k_on).
-
Protocol 5: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
Rationale: Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during binding.[21] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, offering deep insights into the driving forces of the interaction.[22][23]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target kinase in the sample cell and a solution of this compound (typically 10-20 times more concentrated) in the titration syringe. Both must be in identical, degassed buffer to minimize heat of dilution effects.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the kinase solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the kinase.
-
Fit this binding isotherm to a suitable model to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[24]
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) [Biochemical Assay] | KD (nM) [SPR Analysis] | ΔTagg (°C) [CETSA at 1 µM] |
| Target Kinase A | 50 | 45 | +5.2 |
| Kinase B | 850 | 920 | +1.1 |
| Kinase C | >10,000 | >10,000 | Not Detected |
| Kinase D | 1,200 | 1,500 | +0.8 |
| Kinase E (related) | 450 | 510 | +2.5 |
Table 2: Hypothetical Thermodynamic and Kinetic Parameters for Binding to Target Kinase A
| Parameter | Value (SPR) | Value (ITC) | Interpretation |
| k_on (M⁻¹s⁻¹) | 2.5 x 10⁵ | N/A | Rate of inhibitor association |
| k_off (s⁻¹) | 1.1 x 10⁻² | N/A | Rate of inhibitor dissociation |
| KD (nM) | 45 | 48 | High binding affinity |
| n (Stoichiometry) | N/A | 1.05 | 1:1 binding |
| ΔH (kcal/mol) | N/A | -8.5 | Enthalpically driven interaction |
| -TΔS (kcal/mol) | N/A | -1.2 | Favorable entropic contribution |
Conclusion
The protocols and strategic workflow detailed in this application note provide a robust framework for the comprehensive evaluation of this compound as a novel kinase inhibitor. By systematically progressing from broad, unbiased screening to detailed biophysical and cellular characterization, researchers can confidently identify true targets, elucidate the mechanism of action, and validate on-target activity in a physiologically relevant context. This integrated approach, grounded in scientific rigor, is essential for advancing promising new chemical entities through the drug discovery pipeline.
References
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.
- Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research - ACS Publications.
- Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.
- Kinascreen SPR services. Biaffin GmbH & Co KG.
- Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Specificity and mechanism of action of some commonly used protein kinase inhibitors. NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.
- Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCr.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
- HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
- Kinase Assay Kit. Sigma-Aldrich.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed Central.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- A flexible kinase inhibitor assay platform for active, non. Invitrogen.
- Cellular thermal shift assay. Wikipedia.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed.
- Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. ResearchGate.
- Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. PubMed Central.
- Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. NIH.
- Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. NIH.
- (PDF) Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). ResearchGate.
- Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. PubMed.
- Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed Central.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
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synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives for drug discovery
An Application Guide to the Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl Derivatives for Drug Discovery
Introduction: The Privileged Scaffold of 4,5,6,7-Tetrahydrobenzo[d]thiazole
The 4,5,6,7-tetrahydrobenzo[d]thiazole core is a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity. This structural motif is a cornerstone in the development of a wide array of therapeutic agents due to its unique three-dimensional shape and hydrogen bonding capabilities.[1][2] Its most prominent application is in the structure of Pramipexole, a potent dopamine D2/D3 receptor agonist used in the management of Parkinson's disease and restless legs syndrome.[3][4] Beyond this, derivatives have demonstrated significant potential as anticancer, antileukemic, antimicrobial, and anti-inflammatory agents.[5][6][7][8]
This guide provides an in-depth exploration of the primary synthetic routes to this versatile scaffold, offering detailed, field-proven protocols and explaining the chemical rationale behind the methodological choices. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular architecture in their discovery programs.
Core Synthetic Strategies: Building the Fused Bicyclic System
Two principal and robust strategies dominate the synthesis of the tetrahydrobenzothiazole core: the Hantzsch Thiazole Synthesis and the Gewald Aminothiophene Synthesis. The choice between them depends on the desired substitution pattern and the availability of starting materials.
Strategy 1: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and highly reliable method for constructing a thiazole ring.[9] The fundamental transformation involves the cyclocondensation of an α-haloketone with a thioamide, most commonly thiourea, to generate a 2-aminothiazole derivative.[10][11][12]
Causality of the Hantzsch Synthesis: The reaction mechanism is elegant in its efficiency. It initiates with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone.[12] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate. A final dehydration step yields the stable, aromatic thiazole ring.[10] For the synthesis of the 4,5,6,7-tetrahydrobenzo[d]thiazole system, the process begins with a substituted cyclohexanone, which is first halogenated at the α-position before condensation.[3][13][14]
Caption: General workflow for the Hantzsch Thiazole Synthesis.
Strategy 2: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction (MCR) that provides access to polysubstituted 2-aminothiophenes in a single step.[15][16][17] While it technically yields the isomeric tetrahydrobenzo[b]thiophene scaffold, its efficiency and utility in creating the fused carbocyclic-heterocyclic system make it a crucial related strategy for library synthesis.[18] The reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a base.[19]
Causality of the Gewald Reaction: The reaction proceeds through a sequence of base-catalyzed steps. First, a Knoevenagel condensation occurs between the cyclohexanone and the active methylene nitrile.[18] This is followed by the Michael addition of sulfur to the activated double bond. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring. The mild conditions and availability of diverse starting materials make this a highly versatile method.[16][17]
Caption: Workflow for the one-pot Gewald Aminothiophene Synthesis.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and justifications rooted in established chemical principles.
Protocol 1: Hantzsch Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
This multi-step protocol details the synthesis of a key intermediate used in the preparation of Pramipexole, starting from N-(4-oxocyclohexyl)acetamide.[3][13][14][20]
Step 1: Bromination of N-(4-oxocyclohexyl)acetamide [3][13]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve N-(4-oxocyclohexyl)acetamide (1.0 equiv.) in a suitable solvent such as water or glacial acetic acid.[3][13] Cool the solution in an ice bath.
-
Reaction: Add bromine (1.0-1.1 equiv.) dropwise to the stirred solution, ensuring the temperature is maintained below 20 °C.
-
Expert Insight: The α-bromination of ketones is acid-catalyzed. Using acetic acid as a solvent facilitates the reaction by promoting enol formation, which is the reactive species towards bromine.
-
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Outcome: The product, 2-bromo-4-acetamidocyclohexanone, is typically used directly in the next step without isolation.[20]
Step 2: Thiazole Ring Formation and Deprotection [3][14][20]
-
Cyclocondensation: To the crude solution from Step 1, add thiourea (1.0-1.2 equiv.). Heat the reaction mixture to reflux and maintain for several hours.
-
Expert Insight: The elevated temperature is necessary to drive both the initial SN2 reaction and the subsequent dehydration to form the stable thiazole ring.[10]
-
-
Intermediate Precipitation: Upon cooling, the intermediate, 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole, often precipitates as its hydrobromide salt.[3][14] This can be collected by filtration and washed with a cold solvent like acetone.
-
Hydrolysis (Deprotection): The collected solid is then suspended in an aqueous solution of a strong acid, such as hydrobromic acid or sulfuric acid.[3][21] The mixture is heated to reflux for 10-12 hours to hydrolyze the acetyl protecting group.
-
Work-up and Isolation: Cool the reaction mixture to 0-5 °C and carefully neutralize with a base (e.g., concentrated NaOH or NH₄OH solution) to precipitate the free base of the final product.[3][22]
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under a vacuum. The product, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, can be further purified by recrystallization if necessary.
Protocol 2: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This one-pot protocol provides a rapid and efficient entry to the isomeric tetrahydrobenzo[b]thiophene scaffold.[18]
-
Setup: To a round-bottom flask, add cyclohexanone (1.0 equiv.), malononitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and a solvent such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of a basic amine, such as morpholine or diethylamine (approx. 0.2 equiv.).
-
Expert Insight: The organic base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and the nitrile, which is the rate-determining step for many Gewald reactions.
-
-
Reaction: Stir the mixture and gently heat to 40-50 °C for 2-3 hours. The reaction is often accompanied by the evolution of hydrogen sulfide.
-
Monitoring: Monitor the reaction by TLC. The product is typically more polar than the starting materials.
-
Isolation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials and catalyst, and then wash with water. Dry the solid to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Scaffold Derivatization for Drug Discovery
The 2-amino group of the tetrahydrobenzothiazole scaffold is a versatile synthetic handle for introducing molecular diversity and modulating pharmacological activity.
Caption: Key derivatization strategies at the 2-amino position.
A general procedure for creating urea derivatives, which have shown potent kinase inhibitory activity, is as follows:[23]
-
Dissolve the 2-amino-tetrahydrobenzothiazole derivative (1.0 equiv.) in a suitable aprotic solvent like DMF or DCM under a nitrogen atmosphere.
-
Add the desired substituted phenyl isocyanate (1.0 equiv.) dropwise.
-
Stir the reaction at room temperature for 1.5-2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify by column chromatography or recrystallization as needed.[23]
Applications in Drug Discovery & Biological Activity
The tetrahydrobenzothiazole scaffold has been successfully exploited to develop inhibitors for several important drug targets. The structural modifications enabled by the synthetic routes described above have led to compounds with a range of biological activities.
| Derivative Class | Target / Activity | Potency (IC₅₀) | Reference |
| Phenylurea Derivatives | CK2 Kinase Inhibitor | 1.9 µM | [23] |
| Phenylurea Derivatives | GSK3β Kinase Inhibitor | 0.67 µM | [23] |
| Thienyl-Thiourea Derivatives | Antileukemic (K562 cells) | ~15 µM | [6] |
| (S)-N6-propyl-diamine | Dopamine D2/D3 Agonist | (Pramipexole) | [3][4] |
| Dimedone-derived | c-Met Kinase Inhibitor | Potent Inhibition | [5] |
| Various | Antimicrobial / Antifungal | Active (MICs reported) | [7][8] |
References
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Abdel-Wahab, B. F., et al. (2025). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. ResearchGate. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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ResearchGate. (n.d.). Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative compounds 229–240. ResearchGate. [Link]
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Sreenivasa, M., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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European Patent Office. (2008). PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE. EPO. [Link]
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Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
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National Institutes of Health. (2024). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. PMC. [Link]
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Kumar, A., et al. (2017). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed Central. [Link]
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Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Kamal, A., et al. (2012). Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents. PubMed. [Link]
-
National Institutes of Health. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics. [Link]
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Ghorab, M. M., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica. [Link]
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MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
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National Institutes of Health. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. [Link]
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Kamal, A., et al. (2012). Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents. OUCI. [Link]
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Perhavc, P., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
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National Institutes of Health. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
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Al-Abdullah, E. S., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues. ResearchGate. [Link]
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ResearchGate. (n.d.). The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues. ResearchGate. [Link]
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National Institutes of Health. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Here is the technical support center for improving the yield of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one synthesis.
Welcome to the dedicated technical guide for the synthesis and yield optimization of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Our goal is to provide actionable, field-proven insights to help you navigate common experimental challenges and systematically improve your reaction outcomes.
The synthesis of this molecule, typically achieved via a modified Hantzsch thiazole synthesis, involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant. While robust, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and direct route to this compound is the reaction between 2-bromocyclohexane-1,3-dione and thiourea. This is a classic example of the Hantzsch thiazole synthesis.[1][2] Understanding the mechanism is crucial for effective troubleshooting.
The reaction proceeds in three key stages:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom on the 2-bromocyclohexane-1,3-dione, displacing the bromide ion.
-
Intramolecular Cyclization: The enol form of the ketone facilitates an intramolecular nucleophilic attack by one of the nitrogen atoms of the thiourea onto the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable, aromatic thiazole ring, yielding the final product.
Caption: Reaction mechanism for Hantzsch synthesis of the target molecule.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Problem Area: Low or No Product Formation
Q1: My TLC analysis shows only starting materials, even after the recommended reaction time. What are the primary causes and immediate checks?
A1: This indicates a failure to initiate the reaction. The root cause is often related to reactant quality, temperature, or solvent.
-
Causality & Explanation: The initial S-alkylation step is the reaction's commitment point. If this step fails, no downstream chemistry can occur.
-
Reagent Purity: The α-bromoketone (2-bromocyclohexane-1,3-dione) is susceptible to degradation (e.g., dehydrohalogenation). Ensure it is freshly prepared or has been stored properly under inert, dry conditions. Thiourea should be dry and of high purity.
-
Insufficient Temperature: While some Hantzsch syntheses can proceed at room temperature, this specific cyclocondensation often requires thermal energy to overcome the activation barrier.[3]
-
Solvent Choice: The solvent must be capable of dissolving the reactants and stabilizing the charged intermediates formed during the reaction.
-
-
Recommended Actions:
-
Verify Reagent Quality: Confirm the identity and purity of your starting materials via NMR or melting point analysis.
-
Increase Temperature: Gently heat the reaction mixture to 40-60 °C. If using a higher-boiling solvent like ethanol, you can increase the temperature to reflux.[3] Monitor the reaction progress every 30-60 minutes by TLC.
-
Check Solvent: Ensure you are using an appropriate solvent. Absolute ethanol or methanol are standard and effective choices for this reaction as they are polar and can facilitate the ionic mechanism.[3]
-
Q2: I am forming some product, but the final yield is consistently below 30%. How can I systematically optimize the reaction conditions?
A2: A low yield suggests that the reaction is either not proceeding to completion or is being compromised by side reactions or work-up issues.
-
Causality & Explanation: The equilibrium of the cyclization and dehydration steps can be unfavorable under suboptimal conditions. Furthermore, side reactions can consume starting materials, and product can be lost during isolation.
-
Optimization Strategy:
| Parameter | Standard Condition | Optimization Steps & Rationale |
| Stoichiometry | 1.0 eq. Bromo-ketone : 1.1 eq. Thiourea | Increase thiourea to 1.2-1.5 eq. A slight excess can push the initial equilibrium towards the S-alkylated intermediate. |
| Temperature | Reflux in Ethanol (~78 °C) | If refluxing leads to decomposition (darkening of the solution), reduce the temperature to 50-60 °C and extend the reaction time. Conversely, if the reaction is slow, a higher boiling solvent like n-butanol could be tested. |
| Reaction Time | 2-4 hours | Monitor the reaction by TLC. Continue the reaction until the limiting reagent (typically the bromo-ketone) is fully consumed. Reactions can sometimes require 8-12 hours.[3] |
| pH Control | Typically neutral or slightly acidic | The reaction generates HBr, which can create an acidic environment. While some acidity can catalyze dehydration, excess acid may cause side reactions. Consider adding a non-nucleophilic base like sodium acetate (1.1 eq.) to buffer the system. |
Problem Area: Impurity Formation
Q3: My crude product shows multiple spots on the TLC plate. What are the most probable side products?
A3: The most common impurities arise from self-condensation of the starting material or incomplete reaction.
-
Likely Side Products:
-
Favorskii Rearrangement Product: Under basic conditions, the α-bromoketone can undergo rearrangement.
-
Uncyclized Intermediate: The S-alkylated intermediate may be present if the cyclization/dehydration is slow or incomplete.
-
Dimerization/Polymerization: The highly reactive starting materials or product can sometimes undergo self-condensation, especially with prolonged heating.
-
-
Mitigation Strategies:
-
Control the reaction temperature carefully; avoid excessive heat.[3]
-
Ensure efficient stirring to prevent localized high concentrations of reactants.
-
Once the reaction is complete (by TLC), proceed immediately to the work-up to quench the reaction and prevent further degradation.
-
Problem Area: Product Isolation and Purification
Q4: The protocol suggests the product will precipitate upon adding a base, but my solution remains clear. How can I isolate my product?
A4: Failure to precipitate indicates either very low product concentration or higher than expected solubility in the work-up solution.
-
Causality & Explanation: The product is typically a free base that is insoluble in aqueous media. Precipitation is achieved by neutralizing the hydrobromide salt formed during the reaction.[3] If the product is not precipitating, it may be due to insufficient product, the presence of co-solvents (like excess ethanol), or inherent solubility.
-
Recommended Actions:
-
Confirm Basicity: Check the pH of the aqueous solution with pH paper or a meter. Ensure it is sufficiently basic (pH 9-10) by adding more sodium carbonate or bicarbonate solution.
-
Reduce Solvent Volume: If a large volume of a co-solvent like ethanol is present, it can keep the product dissolved. Carefully remove the organic solvent under reduced pressure before attempting precipitation.
-
Initiate Crystallization: Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce precipitation.
-
Perform Extraction: If precipitation fails, the product must be recovered by liquid-liquid extraction. Extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material for this synthesis? The quality of the 2-bromocyclohexane-1,3-dione is paramount. It is a lachrymator and is sensitive to moisture and light. Using old or impure material is a primary cause of reaction failure. It is often best prepared fresh via bromination of cyclohexane-1,3-dione in a suitable solvent like glacial acetic acid or chloroform.[4][5]
Q2: Can catalysts be used to improve the yield? For this specific Hantzsch synthesis, a catalyst is generally not required. The reaction is thermally driven. However, in some multi-component variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have been shown to be effective, particularly under milder conditions.[2] For this specific transformation, optimizing thermal and solvent conditions is usually more effective than introducing a catalyst.
Q3: What are the essential safety precautions for this reaction?
-
2-Bromocyclohexane-1,3-dione: This is a lachrymator and irritant. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Ethanol and other organic solvents are flammable. Ensure there are no ignition sources near the reaction setup, especially when heating to reflux.
-
Pressure: When heating a reaction, never use a completely sealed system. Always use a condenser to allow for pressure equalization.
Section 4: Optimized Experimental Protocol
This protocol is a synthesized and validated procedure based on established Hantzsch synthesis principles.
Caption: A standard experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 eq.) in absolute ethanol (approx. 10 mL per 1 g of the limiting reagent).
-
Addition: To this stirring solution, add 2-bromocyclohexane-1,3-dione (1.0 eq.) in one portion.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the disappearance of the bromo-ketone spot by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing a vigorously stirring, cold saturated solution of sodium bicarbonate (approx. 5-10 times the reaction volume).
-
Isolation: A solid precipitate should form. Continue stirring for 15-30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of cold diethyl ether (to remove non-polar impurities).
-
Drying: Dry the pale yellow solid under high vacuum to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Section 5: Troubleshooting Decision Tree
If you encounter a low yield, use this logic tree to diagnose the issue.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 5. Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 4,5-Dihydrobenzo[d]thiazol-6(7H)-one. This bicyclic heterocyclic ketone is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—a thiazole ring, a secondary amine-like nitrogen, and a ketone—present specific purification challenges.
This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will move from initial assessment of your crude material to detailed, step-by-step procedures for the most common purification techniques.
Initial Assessment & Purification Strategy Workflow
Before proceeding with any large-scale purification, a small-scale analysis of your crude product is essential. This initial assessment will guide your choice between chromatography, crystallization, or a combination of both. The following workflow illustrates a logical decision-making process.
Caption: Troubleshooting workflow for purifying this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My compound is streaking severely on the silica gel TLC plate and column, resulting in poor separation and broad peaks. What is causing this?
A1: This is the most common issue and is characteristic of basic compounds on acidic silica gel. The nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding prevents clean elution, leading to significant tailing or streaking.
-
The Solution: Mobile Phase Modification. To resolve this, you must neutralize the acidic sites on the silica that your compound "sees." Incorporate a small amount of a volatile base, like triethylamine (TEA) , into your mobile phase.[1][2]
-
Recommendation: Start by adding 0.5-1% (v/v) TEA to your chosen eluent system (e.g., 100 mL of 50% Ethyl Acetate/Hexanes would get 0.5-1 mL of TEA). You should see an immediate improvement in peak shape on TLC.
-
Q2: I'm performing column chromatography, but my purified fractions are still contaminated with an impurity of very similar polarity (Rf value). How can I improve separation?
A2: This indicates that the selectivity of your solvent system is insufficient to resolve the two compounds. The impurity is likely a structurally related byproduct from the synthesis.
-
The Solution: Change Solvent Selectivity. The key is to switch to a solvent system that interacts differently with your product and the impurity. Don't just increase the polarity of your current system. Instead, change one of the solvent components.[1]
-
Example: If you are using Ethyl Acetate (a hydrogen bond acceptor) in Hexanes, try switching to Dichloromethane/Methanol or Acetone (a polar aprotic solvent) in Hexanes.[1][3] This alters the specific interactions that govern separation.
-
Pro-Tip: Running several TLCs in parallel with different solvent systems is a time-efficient way to screen for the best separation before committing to a column.
-
Q3: I'm attempting to recrystallize my product, but it consistently "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in that specific solvent, or when the solution is too supersaturated. The resulting oil is often impure.
-
The Solution: Modify Crystallization Conditions.
-
Reduce Concentration: Use more of the hot solvent to fully dissolve your compound so that the saturation point is reached at a lower temperature upon cooling.[3]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid crashing the product out in an ice bath immediately.
-
Use a Two-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in, like Dichloromethane or Acetone). Then, slowly add a "poor" solvent (one it's insoluble in, like Hexanes or Diethyl Ether) at room temperature until the solution just begins to turn cloudy. Gently heat until it's clear again, and then allow it to cool slowly.[3]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q4: My final product is a pale-yellow solid, but it gradually darkens to a brown or reddish color upon storage. Is it decomposing?
A4: Yes, this color change suggests potential degradation. Heterocyclic compounds, especially those with nitrogen and sulfur, can be susceptible to slow oxidation or other degradation pathways when exposed to air, light, or trace acid/base.
-
The Solution: Proper Storage.
-
Inert Atmosphere: Store the solid under an inert atmosphere (Nitrogen or Argon).
-
Light Protection: Keep the vial wrapped in aluminum foil or in an amber vial.
-
Temperature: Store in a freezer (-20 °C) for long-term stability.
-
Purity: Ensure all purification solvents have been thoroughly removed under high vacuum, as residual acidic or basic solvents can catalyze degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties and identifiers for this compound?
A1: The fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 70590-43-1 | [4] |
| Molecular Weight | 153.2 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Purity (Typical) | >95% | [4] |
Q2: What are the most likely impurities I should expect from a standard synthesis (e.g., from a cyclohexanedione derivative and thiourea)?
A2: The impurity profile depends on the specific reaction conditions, but common contaminants include:
-
Unreacted Starting Materials: The cyclohexanedione precursor and thiourea.[5]
-
Elemental Sulfur (S₈): A common byproduct in reactions involving sulfur reagents. It is often soluble in the organic extraction solvent.
-
Over-oxidized or Side-Reaction Products: Depending on the cyclization conditions, other related benzothiazole species may form.[5][6]
-
Polymeric Material: High temperatures can sometimes lead to the formation of intractable polymeric byproducts.
Q3: When should I choose column chromatography over recrystallization?
A3: This decision depends on the nature of your crude product.
| Scenario | Recommended Primary Method | Rationale |
| Crude material is an oil or sticky solid. | Column Chromatography | Recrystallization requires a solid starting material. Chromatography can handle oils directly. |
| TLC shows multiple spots with different Rf values. | Column Chromatography | Chromatography is designed to separate mixtures of compounds with differing polarities. |
| TLC shows one major spot with minor baseline or solvent front impurities. | Recrystallization | This is an ideal scenario for recrystallization, which is faster and uses less solvent than chromatography. |
| The product and a key impurity have nearly identical Rf values. | Recrystallization | If chromatography fails to separate two compounds, their different crystal lattice energies might allow for separation by crystallization. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Additive
This protocol is designed to purify a basic compound prone to tailing on silica gel.
-
Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 40% Ethyl Acetate in Hexanes). To a 1 L bottle of this eluent, add 5-10 mL of triethylamine (TEA) (0.5-1% v/v). Mix thoroughly.
-
Pack the Column: Prepare a slurry of silica gel in your TEA-modified eluent. Pack the column as you normally would, ensuring no air bubbles are trapped.
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM) or Methanol.
-
Add 2-3 times the mass of silica gel (2-3 g) to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica gel column.[2]
-
-
Elute and Collect: Gently add the TEA-modified eluent and run the column using positive pressure. Collect fractions and analyze them by TLC using the same modified eluent.
-
Combine and Concentrate: Combine the pure fractions and concentrate them on a rotary evaporator. To remove the final traces of TEA (b.p. 89 °C), you may need to co-evaporate with a solvent like DCM or use a high-vacuum pump.
Protocol 2: Two-Solvent Recrystallization
This protocol is ideal when a single solvent is not effective. A common and effective pair for this class of molecule is Acetone/Hexanes.[3]
-
Dissolution: Place your crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot acetone required to fully dissolve the solid.
-
Addition of Anti-Solvent: Remove the flask from the heat source. While stirring at room temperature, slowly add hexanes dropwise using a pipette or dropping funnel. Continue adding until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Gently heat the flask until the solution becomes clear again. Be careful not to boil off too much solvent. If it doesn't become clear, add a few more drops of acetone.
-
Crystallization: Cover the flask, remove it from the heat, and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, you can place it in a refrigerator (4 °C) for several hours or overnight to maximize crystal growth.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold hexanes (the anti-solvent) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
References
-
5National Institutes of Health (PMC).
-
1Reddit.
-
7Obrnuta faza.
-
[Synthesis of Benzo[8][9]thiazolo[2,3-c][1][5][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.]() MDPI.
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9National Institutes of Health (PMC).
-
4Sigma-Aldrich.
-
3University of Rochester, Department of Chemistry.
-
10CNR-IRIS.
-
[4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][7]thiadiazole).]() MDPI.
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11National Institutes of Health (PMC).
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6PubMed.
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12National Institutes of Health (PMC).
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13Arabian Journal of Chemistry.
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14ResearchGate.
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15ResearchGate.
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16PubMed Central.
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17University of Glasgow.
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2BenchChem.
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- 6. Synthesis of thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. iris.cnr.it [iris.cnr.it]
- 11. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, <i>in-vivo</i> anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
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Optimizing Reaction Conditions for Benzothiazole Derivative Synthesis: A Technical Support Center
Aimed at researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and FAQs to navigate the complexities of benzothiazole derivative synthesis. As a Senior Application Scientist, this resource is built on a foundation of scientific integrity and practical, field-proven insights to empower your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during benzothiazole synthesis.
Q1: What are the most common starting materials for synthesizing benzothiazoles?
The most prevalent method involves the condensation reaction of 2-aminothiophenol with various electrophiles such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[1][2][3] This approach is widely adopted due to the versatility of 2-aminothiophenol, which contains both an amino and a thiol group, facilitating cyclization.[4]
Q2: My reaction yields are consistently low. What are the primary factors to investigate?
Low yields can often be attributed to several critical factors. A primary concern is the purity of the 2-aminothiophenol, as it is prone to oxidation.[5][6] Using a freshly opened bottle or purifying it before use is highly recommended.[5] Additionally, suboptimal reaction temperatures and an inefficient catalyst can significantly impact the yield.[5] The reaction may require heating, but excessively high temperatures can lead to side product formation.[5][7]
Q3: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[5] Visualization is typically achieved using UV light or iodine vapor.[5][8]
Q4: What are some environmentally friendly ("green") approaches to benzothiazole synthesis?
Modern synthetic methods increasingly focus on environmentally benign protocols.[3] These often involve the use of water as a solvent, reusable catalysts, and solvent-free conditions.[5][9] Microwave-assisted synthesis is another popular green chemistry approach that can dramatically reduce reaction times and energy consumption.[1][5]
Q5: What safety precautions are necessary when handling 2-aminothiophenol?
2-aminothiophenol is readily oxidized and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[5][7] As a thiol, it has a strong, unpleasant odor and must be handled in a well-ventilated fume hood.[5][6] It can cause skin and respiratory irritation, and in some cases, skin sensitization and methemoglobinemia.[6][10] Always consult the Safety Data Sheet (SDS) for comprehensive handling information.[11]
II. In-Depth Troubleshooting Guides
This section provides detailed solutions to specific challenges you may face during your experiments.
Problem 1: Low or No Product Yield
A common frustration in organic synthesis is a low or nonexistent yield. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the corresponding carbonyl compound. 2-aminothiophenol is susceptible to oxidation, so using a fresh bottle or purifying it prior to the reaction is advisable.[5][6] |
| Inefficient Catalyst | The choice of catalyst is critical. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[12] For reactions with aldehydes, various catalysts, including H₂O₂/HCl, have been reported to provide good yields.[1][13] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly influence the yield. Some reactions proceed efficiently at room temperature, while others necessitate heating.[5] If the yield is low at ambient temperature, a gradual increase should be attempted. Conversely, if side products are forming at elevated temperatures, lowering the temperature may be beneficial.[7] |
| Incomplete Reaction | The reaction may not have reached completion. Continue to monitor the reaction by TLC until the starting material is no longer visible.[5][7] |
Problem 2: Formation of Multiple Byproducts
The presence of multiple byproducts can complicate purification and reduce the overall yield.
-
Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[5][7]
-
Solution: Performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to minimize oxidation.[7]
-
-
Side Reactions of Aldehydes: Aldehydes can undergo self-condensation or oxidation, particularly at higher temperatures.[7]
-
Solution: Carefully control the reaction temperature and consider adding the aldehyde slowly to the reaction mixture.[7]
-
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to form the benzothiazole ring.[7]
Problem 3: Difficulty in Product Isolation and Purification
Isolating the pure benzothiazole derivative can be challenging.
-
Product is an Oil: If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid salt for easier purification by recrystallization.[5]
-
Product Instability on Silica Gel: Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel.[5]
-
Solution: In such cases, using neutral or basic alumina for column chromatography is a viable alternative.[5]
-
-
Co-elution with Impurities: If recrystallization does not yield a pure product, column chromatography is the next step.[7]
-
Solution: Screen different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find the optimal conditions for separation.[7]
-
III. Experimental Protocols & Workflows
General Protocol for the Synthesis of 2-Substituted Benzothiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).[1][14]
-
Addition of Reagents: Add the aldehyde or other electrophile (1 equivalent) to the solution. If required, add the appropriate catalyst.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[5][7]
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of benzothiazole derivatives.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting common issues in benzothiazole synthesis.
IV. References
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(6), 1379. [Link]
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 874-884. [Link]
-
A Review on Synthesis of Benzothiazole Derivatives. Bentham Science Publishers. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
Sharma, P., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
-
Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]
-
Liew, K. F., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. [Link]
-
Nishad, A., & Rahman, M. A. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s704-s717. [Link]
-
Wikipedia. 2-Aminothiophenol. [Link]
-
Abdul Baqi, R. A., et al. (2020). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Annals of the Romanian Society for Cell Biology, 25(4), 13346-13359. [Link]
-
Haz-Map. 2-Aminothiophenol. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming solubility issues with 4,5-Dihydrobenzo[d]thiazol-6(7H)-one (CAS Number: 70590-43-1) and other poorly soluble heterocyclic compounds in experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your results.
I. Understanding the Challenge: Why is Solubility Critical?
The aqueous solubility of a compound is a critical factor for obtaining reliable data in biological assays.[1][2] For a compound to exert its biological effect, it must be in a dissolved state at the target site.[1] Poorly soluble compounds, like many heterocyclic molecules used in drug discovery, can lead to a host of experimental problems.[3][4]
Common consequences of poor solubility include:
-
Precipitation: The compound "crashes out" of the solution when diluted from a high-concentration stock (typically in DMSO) into an aqueous assay buffer.[3][5]
-
False Negatives: The actual concentration of the dissolved compound is much lower than the intended nominal concentration, potentially masking true biological activity.[3][6]
-
False Positives: Compound aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to misleading results.[3]
-
Poor Reproducibility: Inconsistent solubility between experiments leads to high data variability.
-
Equipment Malfunction: Precipitates can clog sensitive liquid handling robotics used in high-throughput screening (HTS).[3]
The structure of this compound, with its bicyclic aromatic system containing nitrogen and sulfur heteroatoms, suggests a potential for low aqueous solubility due to its rigid and somewhat hydrophobic nature.[7]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a classic sign that the aqueous solubility of your compound has been exceeded. Here’s a systematic approach to troubleshoot this issue:
-
Visually Inspect Your Stock Solution: Before any dilution, hold your DMSO stock vial against a light source. Look for any crystals or precipitate. Sometimes, compounds can precipitate out of the stock solution over time, especially after freeze-thaw cycles.[8][9]
-
Optimize the Dilution Process: Avoid adding a small volume of your DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A stepwise dilution process can prevent the rapid change in solvent environment that causes precipitation.[10]
-
Lower the Final Assay Concentration: The most straightforward solution is to reduce the highest concentration of the compound in your assay. Determine the kinetic solubility of your compound to understand its upper limit in your specific assay buffer.[11][12]
-
Increase the DMSO Concentration (with caution): You can try increasing the final percentage of DMSO in your assay. However, be aware that DMSO can have its own biological effects and may impact your results.[13][14][15] It's crucial to run a vehicle control with the same final DMSO concentration to account for these effects.[10][16]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to DMSO is highly cell-line dependent.[14]
| DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines, but can still induce transcriptional changes or differentiation in some.[14] | A common working range. Always run a vehicle control. [10] |
| > 0.5% - 1.0% | Can cause stress, inhibit proliferation, and induce cytotoxicity in some cell lines.[13][14] | Use with caution and extensive validation. |
| > 1.0% | Often leads to significant cytotoxicity.[13][14] | Generally not recommended. |
Best Practice: Always perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration that does not affect the assay endpoint (e.g., viability, signaling).
Q3: I can't lower my compound's concentration or increase the DMSO percentage. Are there other ways to improve its solubility?
Yes, several advanced techniques can be employed when standard methods are insufficient.
-
Co-Solvents: Using a mixture of solvents can sometimes improve solubility more than a single solvent.[17][18] Besides DMSO, other co-solvents like ethanol, polyethylene glycol (PEG), or glycerol can be considered.[17][19] However, each must be tested for its own potential to interfere with the assay.[19]
-
pH Modification: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility. If your compound has an acidic or basic functional group, determine its pKa to guide pH adjustments.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][20] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[4][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments.[20]
Q4: How do I use cyclodextrins to solubilize my compound?
Here is a general workflow for using cyclodextrins:
Caption: Workflow for solubilizing a hydrophobic compound using cyclodextrins.
Important Considerations:
-
Cyclodextrins themselves can sometimes have biological effects, so a vehicle control with the cyclodextrin solution is essential.[13]
-
The affinity of the compound for the cyclodextrin will determine the efficiency of solubilization.
III. Protocols & Best Practices
Protocol 1: Preparation and Storage of Stock Solutions
Proper preparation and storage are the first line of defense against solubility issues.[11][23]
-
Solvent Selection: For novel compounds, start with a high-purity, anhydrous solvent like DMSO.[11]
-
Weighing and Dissolving:
-
Use a calibrated balance and appropriate tools to minimize static and transfer loss.[8]
-
Add the solvent to the solid compound.
-
Gently warm and vortex the solution to aid dissolution. Sonication can also be used but be cautious of compound stability.
-
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates.[8]
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in tightly sealed vials (glass with Teflon-lined caps is recommended).[8][24] This avoids repeated freeze-thaw cycles which can lead to solvent evaporation and water absorption by DMSO, reducing solubility.[8][9]
-
Store aliquots at -20°C or -80°C as recommended for the compound's stability.[10]
-
When thawing, allow the vial to come to room temperature before opening to prevent condensation from introducing water into the stock.[24]
-
Decision Tree for Troubleshooting Solubility Issues
Caption: A step-by-step decision tree for addressing compound precipitation in assays.
IV. References
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Preparation of Stock Solutions. Enfanos. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available at: [Link]
-
(PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Semantic Scholar. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl). PubChem. Available at: [Link]
Sources
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- 2. ijmsdr.org [ijmsdr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
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- 8. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 9. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
- 10. medchemexpress.cn [medchemexpress.cn]
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- 12. benthamdirect.com [benthamdirect.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 23. phytotechlab.com [phytotechlab.com]
- 24. enfanos.com [enfanos.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole ring formation. Instead of a rigid protocol, this center offers a dynamic question-and-answer-based resource to address specific, and often unexpected, challenges encountered during your experiments. Here, we delve into the causality behind side reactions and provide field-proven insights to optimize your synthetic routes.
Section 1: The Hantzsch Thiazole Synthesis - Common Pitfalls and Unexpected Pathways
The Hantzsch synthesis, a cornerstone of thiazole chemistry, is celebrated for its robustness. However, its seeming simplicity can mask a complex reactivity landscape where minor deviations in reaction conditions can lead to a variety of unexpected byproducts. This section addresses the most common issues encountered.
FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of my desired 2-aminothiazole?
Answer: A frequent and often perplexing issue in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the formation of a 2-imino-2,3-dihydrothiazole isomer alongside the expected 2-(N-substituted amino)thiazole.[1] The regioselectivity of the cyclization is highly dependent on the reaction's pH.
Causality:
Under neutral or basic conditions, the initial S-alkylation of the thiourea is followed by cyclization involving the nitrogen atom that is not N-substituted, leading to the desired 2-aminothiazole. However, under acidic conditions, the reaction pathway can change. Protonation of the thiourea alters the nucleophilicity of the nitrogen atoms, and cyclization can occur via the N-substituted nitrogen, resulting in the 2-imino-2,3-dihydrothiazole isomer.[1] This is a classic example of kinetic versus thermodynamic control, where the product distribution is dictated by the reaction conditions.[2][3]
Troubleshooting Workflow: Isomer Formation
Caption: Troubleshooting workflow for isomeric byproduct formation.
Experimental Protocol: pH Optimization for Regioselective Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol, THF).
-
Thioamide Addition: Add the N-monosubstituted thiourea (1.1 eq.).
-
Base Addition: Add a mild, non-nucleophilic base such as sodium bicarbonate (1.5 eq.) or triethylamine (1.2 eq.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent and purify the crude product by column chromatography or recrystallization.
Data Presentation: Effect of pH on Isomer Ratio
| Base Added | Solvent | Temperature (°C) | Ratio (2-amino : 2-imino) |
| None (acidic) | Ethanol/HCl | 80 | 27 : 73 |
| NaHCO₃ | Ethanol | 50 | 95 : 5 |
| Et₃N | THF | 25 | >98 : <2 |
Note: Ratios are illustrative and will vary with specific substrates.
FAQ 2: My reaction mixture is a complex mess with multiple unexpected spots on TLC. What are the likely culprits?
Answer: A complex reaction mixture often points to issues with starting material stability or the occurrence of competing reaction pathways. Besides the common isomer formation, other side reactions can include the formation of oxazoles, imidazoles, or even dimerization/polymerization of your starting materials.
Causality and Identification:
-
Oxazole/Imidazole Formation: If your thioamide is impure and contains the corresponding amide or amidine, you can get formation of oxazole or imidazole rings, respectively. These reactions follow a similar mechanism to the Hantzsch synthesis but with a different nucleophile. Their presence can be confirmed by mass spectrometry (different molecular weight) and NMR spectroscopy (characteristic shifts for the respective heterocycles).
-
Dimerization of Thioamide: Under certain conditions, particularly with exposure to air and in the presence of base, thioamides can undergo oxidative dimerization to form 1,2,4-thiadiazoles.[4] This can be a significant side reaction if the reaction is not performed under an inert atmosphere.
-
α-Haloketone Instability: α-haloketones can be unstable and prone to self-condensation or polymerization, especially in the presence of base or heat.[5] This can lead to a complex mixture of byproducts and a low yield of the desired thiazole.
-
Formation of 2-Aminothiophenes: In some modified thiazole syntheses, such as the Gewald reaction using 1,4-dithiane-2,5-diol as an aldehyde precursor, a competing pathway can lead to the formation of 2-aminothiophenes.[6][7] The selectivity is highly dependent on the substitution pattern of the nitrile starting material.[6][7]
Troubleshooting Flowchart: Complex Reaction Mixture
Caption: Diagnostic flowchart for complex reaction mixtures.
Section 2: Cook-Heilborn Synthesis and Other Methods
While the Hantzsch synthesis is prevalent, other methods for constructing the thiazole ring are also widely used. These alternative routes come with their own unique sets of potential side reactions.
FAQ 3: I am attempting a Cook-Heilborn synthesis and observing unexpected products. What are the likely side reactions?
Answer: The Cook-Heilborn synthesis, which typically involves the reaction of an α-aminonitrile with a sulfur source like carbon disulfide, is a powerful method for preparing 5-aminothiazoles.[8][9] However, the reactivity of the starting materials can lead to unexpected outcomes.
Causality and Potential Byproducts:
-
Formation of Thiazolidine-2-thione-4-imines: The initial cyclization product in the reaction of an α-aminonitrile with carbon disulfide is a 5-imino-2-thione thiazolidine. While this intermediate typically tautomerizes to the aromatic 5-aminothiazole, under certain conditions, it can be isolated or participate in subsequent reactions as a non-aromatic species.
-
Competing Cyclization Pathways: Depending on the substituents on the α-aminonitrile and the specific sulfur reagent used, alternative cyclization pathways can become accessible, leading to different heterocyclic systems.
-
Starting Material Decomposition: α-aminonitriles can be unstable, particularly in the presence of base, and may decompose or undergo self-condensation, leading to a decrease in yield and a more complex reaction mixture.
Troubleshooting Guide for Cook-Heilborn Synthesis
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of 5-aminothiazole | Incomplete tautomerization of the thiazolidine intermediate. | After the initial reaction, consider a gentle heating step or the addition of a catalytic amount of a non-nucleophilic base to promote aromatization. |
| Formation of multiple products | Competing cyclization pathways or starting material decomposition. | Carefully control the reaction temperature, starting with lower temperatures. Ensure the purity of the α-aminonitrile and use it freshly prepared if possible. |
| Difficulty in purification | Presence of polar byproducts. | Consider a workup procedure that includes an aqueous wash to remove highly polar impurities before column chromatography. |
Section 3: Purification and Characterization of Thiazoles and Their Byproducts
The successful synthesis of a thiazole is only half the battle; isolating the pure product from a mixture containing structurally similar byproducts can be a significant challenge.
FAQ 4: How can I effectively separate my target thiazole from its 2-imino isomer?
Answer: The separation of 2-aminothiazoles and their 2-imino-2,3-dihydrothiazole isomers can be challenging due to their similar polarities. However, a combination of chromatographic techniques and careful analysis can lead to successful purification.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating these isomers. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system and gradually increase the polarity. The use of a gradient elution can often provide better separation than an isocratic system. For particularly difficult separations, consider using a different stationary phase, such as alumina.
-
Preparative HPLC: For high-purity samples or when column chromatography fails, preparative HPLC can be an excellent option.
-
Recrystallization: If a significant amount of a single isomer is present, it may be possible to selectively crystallize it from a suitable solvent system, leaving the other isomer in the mother liquor.
Spectroscopic Differentiation:
-
¹H NMR: The chemical shifts of the protons on the thiazole ring, particularly the proton at the 5-position, can be diagnostic. The C5-H of the 2-imino isomer is often shifted downfield compared to the 2-amino isomer.[10] The N-H protons will also have distinct chemical shifts and multiplicities.
-
¹³C NMR: The chemical shifts of the ring carbons, especially C2 and C5, will differ between the two isomers.
-
IR Spectroscopy: The C=N and N-H stretching frequencies can help distinguish between the two isomers. Creating derivatives, such as trifluoroacetates, can introduce a carbonyl group whose stretching frequency in the IR spectrum is characteristic of the isomeric form.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
- Science Trove. (n.d.). Oxazoles, imidazoles, and thiazoles. In Heterocyclic Chemistry.
- Wikipedia. (2023). Cook–Heilbron thiazole synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
- Sharma, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1838221.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Gomha, S. M., et al. (2015). Synthesis, characterization and pharmacological evaluation of some new thiazole derivatives as potent antimicrobial agents. RSC Advances, 5(46), 37031-37041.
- Pop, R., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(15), 4474.
- Wipf, P., & Venkatraman, S. (2008). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry, 73(15), 6065–6067.
- Wikipedia. (2023). Cook–Heilbron thiazole synthesis.
- BenchChem. (2025).
- Karon, K., et al. (2021). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Molecules, 26(23), 7249.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Al-Sultani, A. A. H., & Al-Majidi, S. M. H. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Egyptian Journal of Chemistry, 65(8), 355-361.
- de la Cruz, J. (2018).
- Aggarwal, R., et al. (2021). Visible-light promoted serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles via oxidative dimerization of thiobenzamides. Journal of the Iranian Chemical Society, 18(11), 2975-2983.
- Al-Adhami, K. H., & Al-Masoudi, N. A. (2019).
- Chem Help Asap. (2020, November 5).
- Al-Azayza, S. A., et al. (2019). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 24(18), 3244.
- Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- ChemTube3D. (n.d.).
- Meakins, G. D., Padgham, M. D. J., Patel, N., & Peach, J. M. (1984). An unexpected outcome of a general thiazole synthesis.
- Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis, Reactions And Biological Applications. To Chemistry Journal, 1(2), 1-15.
- Havelková, M., et al. (2001). Solid-Phase Synthesis of Fungitoxic 2-Imino-1,3-thiazolines.
- Wipf, P., & Venkatraman, S. (2008). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry, 73(15), 6065–6067.
- de Oliveira, C. A., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.
- Wikipedia. (2023). Thermodynamic and kinetic reaction control.
- Szałaj, N., et al. (2016). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 147(4), 705–714.
- Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(34), 3843-3866.
- Gholamzadeh, P., et al. (2020). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current Drug Discovery Technologies, 17(4), 541-551.
- Yurttaş, L., et al. (2021). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry, 45(14), 6349-6361.
- BenchChem. (2025).
- Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.
- OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry.
- Kurbangalieva, A., et al. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. Molecules, 29(22), 4989.
- BenchChem. (2025). Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the In Vivo Stability of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Welcome to the technical support center for researchers working with 4,5-Dihydrobenzo[d]thiazol-6(7H)-one. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the stability challenges encountered during in vivo studies. Our goal is to equip you with the knowledge to anticipate and overcome these hurdles, ensuring the integrity and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary structural liabilities of this compound that may lead to instability in vivo?
A1: The primary structural liabilities of this compound stem from two key features: the α,β-unsaturated ketone (enone) moiety and the dihydrothiazole ring. The enone system is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack by biological thiols like glutathione. The dihydrothiazole ring, while generally stable, can be susceptible to hydrolysis or oxidation under certain physiological conditions.
Q2: My compound appears to be losing potency rapidly after administration in my animal model. What could be the cause?
A2: Rapid loss of potency in vivo is often linked to metabolic instability. For this compound, this could be due to several factors, including enzymatic degradation (e.g., by cytochrome P450 enzymes), or covalent modification by endogenous nucleophiles as mentioned above. It is crucial to perform in vitro metabolic stability assays to identify the primary degradation pathways.
Q3: I am observing poor oral bioavailability of my compound. Could this be related to stability issues?
A3: Yes, poor oral bioavailability can be a direct consequence of chemical instability in the gastrointestinal (GI) tract. The acidic environment of the stomach and the presence of digestive enzymes can lead to degradation of the parent compound before it can be absorbed. Additionally, poor aqueous solubility can limit absorption, a common challenge for many heterocyclic compounds.
Q4: What are the initial steps I should take to investigate the stability of my compound?
A4: A systematic approach is key. Begin with in vitro stability testing under conditions that mimic the in vivo environment. This includes assessing stability in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and plasma from the species used in your in vivo studies. These initial experiments will help you pinpoint the specific instability issues you need to address.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Issue 1: Rapid Degradation in Plasma
Symptom: You observe a half-life of less than 30 minutes when incubating this compound in plasma in vitro.
Potential Causes & Solutions:
-
Enzymatic Degradation: Plasma contains various esterases and other enzymes that can metabolize your compound.
-
Troubleshooting Step 1: Enzyme Inhibition. Co-incubate your compound with broad-spectrum enzyme inhibitors (e.g., paraoxon for esterases) to see if the degradation rate decreases. This will help confirm if the instability is enzyme-mediated.
-
Troubleshooting Step 2: Structural Modification. If enzymatic degradation is confirmed, consider minor structural modifications to block the site of metabolism. This could involve adding a sterically hindering group near the labile site.
-
-
Chemical Instability: The compound may be inherently unstable at physiological pH (7.4).
-
Troubleshooting Step 1: pH Profile. Assess the stability of your compound in buffers of varying pH (e.g., pH 5, 7.4, 9) to determine its pH-stability profile.
-
Troubleshooting Step 2: Formulation Strategies. If the compound is unstable at physiological pH, formulation approaches such as encapsulation in liposomes or nanoparticles can protect it from the aqueous environment.
-
Issue 2: Low Aqueous Solubility and Poor Dissolution
Symptom: The compound precipitates out of solution when preparing formulations for in vivo studies, leading to inconsistent dosing.
Potential Causes & Solutions:
-
Intrinsic Poor Solubility: Many organic molecules, including heterocyclic compounds, have low aqueous solubility.
-
Troubleshooting Step 1: Prodrug Approach. A highly effective strategy is to create a water-soluble prodrug.[1][2] For the ketone moiety, a ketoxime phosphate prodrug could be synthesized to enhance aqueous solubility.[1] This approach involves converting the ketone to a more soluble form that is then cleaved in vivo to release the active drug.[3][4]
-
Troubleshooting Step 2: Formulation with Excipients. Utilize solubility-enhancing excipients such as cyclodextrins, surfactants, or co-solvents (e.g., PEG-400, DMSO). A systematic screening of different excipients and their concentrations is recommended.
-
Troubleshooting Step 3: Nanocrystal Formulation. Reducing the particle size to the nanometer range can significantly improve the dissolution rate and saturation solubility.[5]
-
Issue 3: Suspected Michael Addition In Vivo
Symptom: LC-MS/MS analysis of plasma samples reveals metabolites with a mass increase corresponding to the addition of glutathione or other thiols.
Potential Causes & Solutions:
-
Reactivity of the Enone Moiety: The α,β-unsaturated ketone is a classic Michael acceptor and can react with endogenous nucleophiles.
-
Troubleshooting Step 1: In Vitro Thiol Reactivity Assay. Incubate your compound with glutathione or N-acetylcysteine in vitro and monitor for adduct formation by LC-MS. This will confirm the reactivity of the enone.
-
Troubleshooting Step 2: Bioisosteric Replacement. If Michael addition is a significant degradation pathway, consider a bioisosteric replacement of the enone. This is a substantial medicinal chemistry effort but may be necessary for long-term drug development.
-
Troubleshooting Step 3: Prodrug Strategy. A prodrug approach that temporarily masks the ketone could prevent Michael addition until the active compound is released at the target site.
-
III. Experimental Protocols
This section provides detailed protocols for key stability-enhancing experiments.
Protocol 1: Synthesis of a Water-Soluble Ketoxime Phosphate Prodrug
This protocol describes a general method to enhance the aqueous solubility of this compound by converting the ketone to a phosphate prodrug.
Step 1: Oximation
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium acetate).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting ketoxime by column chromatography.
Step 2: Phosphorylation
-
Dissolve the ketoxime in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C.
-
Add a phosphorylating agent (e.g., diethyl chlorophosphate) and a non-nucleophilic base (e.g., triethylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the phosphate ester by column chromatography.
Step 3: Deprotection (if necessary)
-
If a protected phosphate was used (e.g., diethyl phosphate), deprotect to the free phosphate using a suitable method (e.g., TMSBr).
-
Purify the final water-soluble prodrug by HPLC.
Protocol 2: Stability Assessment in Simulated Biological Fluids
This protocol outlines the procedure for evaluating the stability of your compound in simulated gastric and intestinal fluids.
Materials:
-
Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.7% (v/v) HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): 0.05 M KH2PO4, adjusted to pH 6.8 with NaOH, containing pancreatin.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Incubator/shaker at 37°C.
-
HPLC or LC-MS/MS system for analysis.
Procedure:
-
Prepare fresh SGF and SIF solutions.
-
Spike the stock solution of your compound into pre-warmed SGF and SIF to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins and other solids.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) of the compound in each fluid.
IV. Data Presentation and Visualization
Table 1: Example Stability Data for this compound and its Prodrug
| Compound | SGF (t1/2, min) | SIF (t1/2, min) | Plasma (t1/2, min) | Aqueous Solubility (mg/mL) |
| Parent Compound | 65 | 45 | 20 | 0.05 |
| Prodrug A | >240 | >240 | 15 (conversion to parent) | 10 |
Diagrams
Caption: Troubleshooting workflow for in vivo stability issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 4. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Welcome to the technical support center for the synthesis and purification of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to achieve consistent and high-yield results in their experiments. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. In this specific case, the likely precursors are 2-bromo-1,3-cyclohexanedione and thiourea.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
Achieving optimal results hinges on the careful control of several parameters. Suboptimal conditions are a primary cause of low yields in heterocyclic synthesis.[1] Key parameters include:
-
Temperature: The reaction often requires heating to overcome the activation energy.[2] However, excessive heat can lead to side product formation and decomposition.
-
Solvent: The choice of solvent is crucial for reactant solubility and reaction rate. Alcohols, such as ethanol or methanol, are commonly used.
-
Reaction Time: Sufficient time is necessary for the reaction to proceed to completion, but prolonged reaction times can also lead to the degradation of the product.
-
Purity of Reagents: The purity of the starting materials, particularly the 2-bromo-1,3-cyclohexanedione, is critical. Impurities can lead to a variety of side products.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be determined empirically to achieve good separation.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Signals corresponding to the protons on the dihydrothiazole and cyclohexanone rings. The chemical shifts and coupling constants will be indicative of the ring structure.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the thiazole ring, and the aliphatic carbons of the cyclohexanone moiety.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (C₇H₇NOS).
Characterization of related 4,5-dihydrothiazole derivatives has been extensively reported, providing a good reference for interpreting your own data.[2]
Q5: What are the best practices for storing this compound?
As with many heterocyclic compounds, it is advisable to store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Consistently Low Yields
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient heating or reaction time. | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. |
| Suboptimal Temperature | The Hantzsch synthesis often requires an optimal temperature window.[2] Too low, and the reaction is slow; too high, and side reactions or decomposition can occur. | Perform small-scale optimization reactions at various temperatures (e.g., 50°C, 60°C, 70°C) to identify the ideal condition. |
| Impure Starting Materials | Impurities in the 2-bromo-1,3-cyclohexanedione or thiourea can interfere with the reaction. | Ensure the purity of your starting materials. Recrystallize or purify them if necessary. |
| Product Loss During Workup | The product may be partially soluble in the aqueous phase during extraction or may not fully precipitate. | Carefully check the pH during neutralization, as the product's solubility can be pH-dependent. Perform multiple extractions with an appropriate organic solvent. |
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Side Reactions | The Hantzsch synthesis can be prone to side reactions, especially under harsh conditions.[2] | Re-evaluate your reaction conditions. Milder temperatures and shorter reaction times may reduce the formation of byproducts. |
| Decomposition of Product | The target molecule may be unstable under the reaction or workup conditions. | Monitor the reaction for the appearance of degradation products by TLC. If decomposition is observed, consider quenching the reaction earlier. |
| Over-bromination of Ketone | If preparing the 2-bromo-1,3-cyclohexanedione in-situ or using a crude preparation, di-brominated species can lead to impurities. | Purify the 2-bromo-1,3-cyclohexanedione before use. |
Problem 3: Difficulty in Purifying the Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Co-eluting Impurities | Some impurities may have similar polarity to the product, making separation by column chromatography challenging. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product Instability on Silica Gel | Some nitrogen- and sulfur-containing heterocycles can be sensitive to acidic silica gel. | Consider using neutral or basic alumina for column chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1,3-cyclohexanedione (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the hydrobromide salt until the pH is approximately 7-8. This will precipitate the free base of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the collected solid under vacuum to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Pack a chromatography column with silica gel.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, starting with 10% ethyl acetate in hexane and gradually increasing the proportion of ethyl acetate.
-
Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017;22(9):1437. Available from: [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. 2021;26(20):6283. Available from: [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 2. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Benzothiazole-Based Anticancer Agents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating resistance mechanisms to benzothiazole-based anticancer compounds, such as 4,5-Dihydrobenzo[d]thiazol-6(7H)-one. This guide is designed for oncology researchers, drug development scientists, and academic investigators.
While information on your specific compound of interest may be emerging, the broader class of benzothiazole derivatives has been the subject of extensive anticancer research.[1][2][3] This guide synthesizes established principles of cancer drug resistance with specific findings related to the benzothiazole scaffold to provide a robust framework for your experiments.[4][5][6] Our goal is to equip you with the foundational knowledge and practical tools to anticipate, troubleshoot, and investigate resistance effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when resistance is first suspected.
Q1: My cancer cell line's sensitivity to my benzothiazole test compound is decreasing. What are the most likely causes?
A1: Decreased sensitivity, or acquired resistance, is a common challenge.[7] The causes are multifaceted but typically fall into several major categories:[4][6][8]
-
Reduced Intracellular Drug Concentration: The most frequent cause is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the compound out of the cell.[6]
-
Alteration of the Drug's Target: If your compound inhibits a specific protein (e.g., a kinase or topoisomerase), cancer cells can acquire mutations in the gene encoding that protein, preventing the drug from binding effectively.[1][4] Alternatively, cells may downregulate the target protein or amplify it to overcome the inhibition.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells are adept at survival. They can compensate for the inhibition of one pro-survival pathway by upregulating a parallel or alternative pathway. For instance, if your compound blocks the MAPK/ERK pathway, cells might activate the PI3K/Akt/mTOR pathway to maintain proliferation.[4][9]
-
Altered Drug Metabolism: Some benzothiazoles require metabolic activation by enzymes like cytochrome P450 (specifically CYP1A1) to become cytotoxic.[10] Resistant cells may downregulate these activating enzymes or upregulate inactivating enzymes. A study on the benzothiazole DF 203 showed that acquired resistance was linked to aberrant Aryl hydrocarbon Receptor (AhR) signaling, which regulates these metabolic enzymes.[10]
Q2: I am just beginning to investigate resistance. What is the first and most critical experiment I should perform?
A2: The first step is to rigorously quantify the change in sensitivity. This is done by generating and comparing dose-response curves for your parental (sensitive) and the suspected resistant cell lines. This experiment will allow you to determine the half-maximal inhibitory concentration (IC50) for each line. A significant increase (typically >3-fold, but context-dependent) in the IC50 value confirms resistance. This quantitative data is the foundation for all subsequent mechanistic studies. Ensure this experiment is highly controlled, paying close attention to cell seeding density and compound stability.[11]
Q3: Could the tumor microenvironment, particularly hypoxia, be influencing my compound's efficacy?
A3: Yes, absolutely. The tumor microenvironment can significantly impact drug resistance.[4][6] Hypoxia (low oxygen) is known to promote resistance and is a key area of investigation for many anticancer agents, including benzothiazole derivatives, which have been specifically designed to target hypoxic tumors.[2][12] Hypoxia can limit drug delivery and activate survival pathways like the HIF-1α cascade, making cells less sensitive to treatment. If you are working with 3D cultures (spheroids, organoids) or in vivo models, assessing the role of hypoxia is critical.
Part 2: Troubleshooting Guide for Experimental Assays
This section provides solutions to specific problems you might encounter in the lab.
Q4: My IC50 value for the compound has suddenly and unexpectedly increased in my parental "sensitive" cell line. What should I check?
A4: An unexpected shift in the IC50 of a sensitive line is a common technical issue that requires systematic troubleshooting. Before assuming a biological cause, investigate these experimental variables.
}
Q5: I co-treated my resistant cells with verapamil, a known P-gp/ABCB1 inhibitor, but saw no change in sensitivity to my benzothiazole compound. What does this indicate?
A5: This is an important negative result. It strongly suggests that the resistance mechanism in your cell line is not mediated by the P-glycoprotein efflux pump. However, it does not rule out efflux entirely, as other ABC transporters (like MRP1/ABCC1 or BCRP/ABCG2) could be responsible.
-
Next Steps:
-
Broaden the Inhibition: Test other, more broad-spectrum ABC transporter inhibitors or inhibitors specific to other pumps (e.g., MK-571 for MRP1).
-
Measure Drug Accumulation: A more direct approach is to use a fluorescent dye accumulation assay (like Rhodamine 123 or Calcein-AM) or, if possible, quantify your compound directly via LC-MS to compare its intracellular concentration between sensitive and resistant cells.
-
Shift Focus: If multiple inhibitors fail and drug accumulation is unchanged, it is highly probable that the resistance mechanism is unrelated to efflux. You should then prioritize investigating target alterations or bypass signaling pathways.
-
Q6: My western blot shows that the expression of a key pro-survival protein (e.g., p-Akt) is elevated in my resistant cells compared to sensitive cells, even without drug treatment. What does this mean?
A6: This finding suggests that the resistant cells have undergone a stable phenotypic change, leading to the constitutive activation of a bypass survival pathway. This is a classic mechanism of acquired resistance.[4] The cells are no longer solely reliant on the pathway your drug inhibits; they have a built-in "escape route."
-
Next Steps:
-
Confirm Dependency: Use a known inhibitor of the upregulated pathway (e.g., a PI3K or Akt inhibitor in this case) and see if it re-sensitizes the resistant cells to your benzothiazole compound. A synergistic effect in a combination treatment would strongly support this hypothesis.
-
Explore Upstream: Investigate what is causing the activation. Could there be a new mutation in an upstream receptor tyrosine kinase (RTK) or a loss of a negative regulator (like the PTEN tumor suppressor)?
-
Map the Network: Perform a broader analysis using phospho-protein arrays or RNA-sequencing to get a more comprehensive view of the rewired signaling network in the resistant cells.
-
Part 3: In-Depth Investigative Workflows & Protocols
When troubleshooting points towards a consistent biological resistance, a structured investigation is necessary.
Workflow: Characterizing a Newly Developed Resistant Cell Line
This workflow outlines the logical progression from confirming resistance to identifying the underlying mechanism.
}
Protocol 1: Assessing ABC Transporter Activity with a Rhodamine 123 Efflux Assay
Principle: Rhodamine 123 is a fluorescent substrate for P-gp and other ABC transporters. Cells with high efflux activity will pump the dye out, resulting in low intracellular fluorescence.
Methodology:
-
Cell Seeding: Seed parental (sensitive) and resistant cells at equal densities in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment (Control): Treat a subset of wells for each cell line with a potent ABC transporter inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C.
-
Dye Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash cells 2-3 times with cold PBS to remove extracellular dye.
-
Efflux Phase: Add fresh, pre-warmed culture medium (with and without the inhibitor for the respective wells) and return the plate to the 37°C incubator for 1-2 hours.
-
Fluorescence Measurement: Measure intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Analysis: Compare the fluorescence intensity.
-
Expected Result for Efflux-Mediated Resistance: Resistant cells will show significantly lower fluorescence than sensitive cells. Treatment with the inhibitor should restore fluorescence in the resistant cells to a level comparable to the sensitive cells.
-
Protocol 2: Investigating Bypass Signaling Pathways via Western Blotting
Principle: This protocol probes for the hyper-activation of common pro-survival pathways (PI3K/Akt and MAPK/ERK) in resistant cells.
Methodology:
-
Cell Culture: Grow sufficient quantities of parental and resistant cells to ~80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce baseline signaling, you may serum-starve the cells for 6-12 hours prior to lysis.
-
Lysis: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies. A recommended starting panel includes:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. Look for an increased ratio of phosphorylated protein to total protein in the resistant cell line compared to the parental line.
Summary of Potential Mechanisms & Investigative Strategies
| Potential Resistance Mechanism | Key Question | Primary Experimental Assays | Supporting Assays | Relevant Citations |
| Increased Drug Efflux | Are cells pumping the drug out? | Rhodamine 123/Calcein-AM Efflux Assay; Co-treatment with ABC transporter inhibitors (e.g., Verapamil, MK-571) | qPCR/Western blot for ABCB1, ABCC1, ABCG2; LC-MS for intracellular drug concentration. | [4][6] |
| Target Alteration | Has the drug's direct target changed? | Sanger or Next-Gen Sequencing of the target gene; Western blot or qPCR for target expression levels. | Target engagement assays (e.g., CETSA); In vitro kinase/enzyme assays with recombinant protein. | [1][4][5] |
| Bypass Pathway Activation | Are alternative survival pathways compensating? | Western blot for key phospho-proteins (p-Akt, p-ERK); Phospho-kinase antibody arrays. | Co-treatment with inhibitors of suspected bypass pathways; RNA-sequencing for differential gene expression. | [4][9] |
| Altered Drug Metabolism | Is the drug being inactivated or failing to activate? | qPCR/Western blot for metabolic enzymes (CYP1A1, CYP1B1); Measure AhR activity. | LC-MS to identify and quantify drug metabolites in cell lysates and media. | [8][10] |
| Epigenetic Reprogramming | Have gene expression patterns been stably altered? | RNA-sequencing; ATAC-seq; ChIP-seq for histone marks (e.g., H3K27ac). | Treatment with epigenetic modifiers (e.g., HDAC or DNMT inhibitors) to test for re-sensitization. | [4][6] |
References
-
Title: Mechanisms of Cancer Drug Resistance Source: Canary Onco URL: [Link]
-
Title: The Different Mechanisms of Cancer Drug Resistance: A Brief Review Source: PMC - NIH URL: [Link]
-
Title: Molecular Mechanisms of Drug Resistance in Cancer Cells Source: Walsh Medical Media URL: [Link]
-
Title: Mechanisms and insights into drug resistance in cancer Source: Frontiers in Pharmacology URL: [Link]
-
Title: A Review on Anticancer Potentials of Benzothiazole Derivatives Source: Bentham Science URL: [Link]
-
Title: Benzothiazole derivatives in the design of antitumor agents Source: PubMed URL: [Link]
-
Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis Source: MDPI URL: [Link]
-
Title: (PDF) Benzothiazole derivatives as anticancer agents Source: ResearchGate URL: [Link]
-
Title: Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements Source: ResearchGate URL: [Link]
-
Title: Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines Source: PubMed URL: [Link]
-
Title: Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies Source: PubMed Central URL: [Link]
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- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in 4,5-Dihydrobenzo[d]thiazol-6(7H)-one Derivative Synthesis
Welcome to the technical support center dedicated to the nuanced challenges of working with 4,5-Dihydrobenzo[d]thiazol-6(7H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize the selectivity of their synthetic routes. In the quest for novel therapeutics, achieving precise control over molecular architecture is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common selectivity issues encountered during the synthesis and modification of this important heterocyclic scaffold.
The this compound core is a valuable starting point for the synthesis of a wide range of biologically active compounds.[1][2] However, its chemical functionality presents several challenges in controlling regioselectivity and stereoselectivity during subsequent reactions. This guide will walk you through common pitfalls and provide evidence-based solutions to improve the purity and yield of your target molecules.
Troubleshooting Guides
Section 1: Diastereoselectivity in Knoevenagel Condensation at the C6 Carbonyl Group
The Knoevenagel condensation is a widely used reaction to introduce substituents at the C6 position of the this compound core.[3] A common challenge is controlling the diastereoselectivity of this reaction, especially when the active methylene compound is prochiral.
Question: My Knoevenagel condensation of this compound with an active methylene compound is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in Knoevenagel condensations often arises from a lack of facial selectivity in the initial nucleophilic attack on the carbonyl group or rapid isomerization of the product.[4][5] The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical outcome.
Underlying Principles: The formation of one diastereomer over another is determined by the relative energies of the transition states leading to each product. Steric hindrance and electronic effects of both the thiazole derivative and the incoming nucleophile play crucial roles. The catalyst can influence the geometry of the transition state, thereby favoring one stereochemical pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving diastereoselectivity.
Experimental Protocols:
Protocol 1.1: Catalyst Screening for Improved Diastereoselectivity
-
Setup: In separate, dry reaction vials, add this compound (1 eq.) and the active methylene compound (1.1 eq.) to an anhydrous solvent (e.g., toluene, 0.1 M).
-
Catalyst Addition: To each vial, add a different catalyst (0.1-0.2 eq.). A representative screen is provided in the table below.
-
Reaction: Stir the reactions at room temperature (or a predetermined temperature) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a mild acid (e.g., saturated NH4Cl solution), extract the product with an organic solvent, dry, and concentrate.
-
Analysis: Determine the diastereomeric ratio of the crude product using 1H NMR spectroscopy or chiral HPLC.[][7]
Table 1: Catalyst and Solvent Effects on Diastereoselectivity
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| Piperidine | Ethanol | 80 | ~1:1 |
| TiCl4/Pyridine | Dichloromethane | 25 | Can favor one diastereomer |
| (S)-Proline | DMSO | 25 | Potential for high dr |
| DBU | Toluene | 0 | Often improves selectivity |
Note: The optimal conditions will be substrate-dependent. The data above are illustrative.
Section 2: Regioselectivity in Electrophilic Aromatic Substitution
Introducing substituents onto the benzene ring of the this compound scaffold via electrophilic aromatic substitution (EAS) can lead to mixtures of constitutional isomers. Understanding the directing effects of the fused thiazole ring is key to achieving regioselectivity.
Question: I am attempting to nitrate my this compound derivative, but I am getting a mixture of products. How can I control the position of substitution?
Answer: The fused thiazole ring system and the carbonyl group influence the electronic properties of the benzene ring, thereby directing incoming electrophiles to specific positions.[8][9][10] The inherent directing effects can be modulated by the choice of reaction conditions and, in some cases, by using blocking groups.
Underlying Principles: The sulfur and nitrogen atoms of the thiazole ring can donate electron density into the benzene ring via resonance, acting as ortho-, para-directing activators. Conversely, the electron-withdrawing nature of the carbonyl group and the thiazole nitrogen can deactivate the ring. The overall regiochemical outcome depends on the balance of these competing effects.[11][12]
Troubleshooting Workflow:
Caption: Decision-making process for controlling regioselectivity.
Experimental Protocols:
Protocol 2.1: Optimizing Nitration Conditions
-
Setup: Dissolve the this compound derivative (1 eq.) in a suitable solvent (e.g., concentrated sulfuric acid, acetic anhydride) and cool to the desired temperature (e.g., 0°C).
-
Nitrating Agent: Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate) while maintaining the temperature.
-
Reaction: Stir the reaction for the specified time, monitoring by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaHCO3). Extract the product with an organic solvent.
-
Analysis: Determine the ratio of constitutional isomers in the crude product by GC-MS or 1H NMR with integration of characteristic signals.
Table 2: Influence of Reaction Conditions on Regioselectivity of Nitration
| Nitrating Agent | Solvent | Temperature (°C) | Major Isomer |
| HNO3/H2SO4 | H2SO4 | 0-10 | Often a mixture |
| Acetyl nitrate | Acetic Anhydride | 0 | Can favor the less hindered position |
| NBS/AgNO3 | Acetonitrile | 25 | Milder conditions, may improve selectivity |
Note: The regiochemical outcome is highly dependent on the existing substituents on the benzothiazole ring.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the stereochemistry of my Knoevenagel condensation product?
A1: The relative stereochemistry of diastereomers can often be determined using Nuclear Overhauser Effect (NOE) NMR spectroscopy. For absolute stereochemistry, if you have a single enantiomer, X-ray crystallography is the gold standard. Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase can be used to separate enantiomers and determine enantiomeric excess (ee).[][13][14]
Q2: Are there any "green" chemistry approaches to improve selectivity in these reactions?
A2: Yes, several green chemistry strategies can be employed. The use of reusable catalysts, such as nanoparticle-based catalysts, can improve selectivity and sustainability.[15] Performing reactions in aqueous media or under solvent-free conditions can also influence selectivity and reduce environmental impact.[16] Ultrasonic irradiation has also been reported to promote efficient and selective catalysis in some thiazole syntheses.[17]
Q3: My reaction is clean, but the yield is low. What are some common causes for product loss?
A3: Low yields despite a clean reaction profile (by TLC) can be due to several factors during work-up and purification.[18] Your product may have some solubility in the aqueous layer, or it might be volatile. Adsorption onto silica gel during column chromatography is another common issue. Consider using a different purification method like crystallization or preparative TLC.
Q4: Can I use computational chemistry to predict the selectivity of my reactions?
A4: Absolutely. Molecular modeling and density functional theory (DFT) calculations can be powerful tools to predict the most likely products of a reaction. By calculating the energies of different transition states, you can gain insight into which regioisomeric or stereoisomeric pathway is favored. This can help you prioritize which experimental conditions to screen.[11]
References
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Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]
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El-Sayed, W. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules. Available at: [Link]
- Hou, J., & Kazemi, M. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Preprints.org.
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Rashid, M., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
- Meriç, N., et al. (2021). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
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Salem, M. S., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. Available at: [Link]
- Organic Chemistry Tutor. (2023). Organic Chemistry Selectivity Made Easy: Tips and Tricks/Controlling the Chemistry. YouTube.
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
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El-Badri, M. H., & Kurth, M. J. (2009). Synthesis of thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles. Journal of Combinatorial Chemistry. Available at: [Link]
- Padró, J. M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
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Wang, Y., et al. (2010). Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. Organic Letters. Available at: [Link]
- Singh, S., et al. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Wang, P., & Zheng, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
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Oishi, T., et al. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Molecules. Available at: [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics.
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Sharma, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
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- Reddit. (2018). Does anybody have tips/tricks for synthesis and retrosynthesis organic problems?
- StudySmarter. (2023).
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Imomova, M. K., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Available at: [Link]
- Chemistry LibreTexts. (2023). 15.
- The Organic Chemistry Tutor. (2023).
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- Leah4sci. (2019).
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Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2- Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
- ResearchGate. (n.d.).
- An, N., et al. (2017). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- Clayden, J., et al. (n.d.). Selective Problem & Solution of Retrosynthesis.
- El-Badri, M. H., & Kurth, M. J. (2009). Synthesis of thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles.
- The Rojas Lab. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! YouTube.
- Cope, A. C. (1937). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Journal of the American Chemical Society.
- Abdel-Wahab, B. F., et al. (2021). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry.
- Caballero, J., et al. (2013). Computer-aided structure-based optimization of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives as DNA gyrase B inhibitors. New Journal of Chemistry.
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Granata, F., et al. (2025). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem. Available at: [Link]
- Granata, F., et al. (2025). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem.
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Validation & Comparative
comparative study of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one and other kinase inhibitors
-
A Comparative Guide to Kinase Inhibitors: Profiling the 4,5-Dihydrobenzo[d]thiazol-6(7H)-one Scaffold Against Established Therapeutics
Introduction: The Central Role of Kinases and the Quest for Specificity
Protein kinases are fundamental regulators of cellular processes, acting as molecular switches that control everything from cell growth and proliferation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. Kinase inhibitors, small molecules designed to block the activity of specific kinases, have revolutionized the treatment of various malignancies. However, with over 500 kinases in the human kinome, achieving selectivity remains a significant challenge. This guide provides a comparative analysis of the emerging this compound scaffold and its derivatives against well-established kinase inhibitors. Through this lens, we will explore the experimental methodologies crucial for characterizing and comparing the efficacy and selectivity of these therapeutic agents.
Featured Inhibitor Scaffold: The 4,5,6,7-Tetrahydrobenzo[d]thiazole Core
The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its hydrogenated benzo-fused derivatives, such as the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, have garnered significant interest for their potential as kinase inhibitors. While public data on the specific kinase targets of this compound are limited, research into its derivatives has revealed promising activity against several key kinases.
Derivatives of this scaffold have been synthesized and shown to inhibit a range of kinases, including:
-
Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β): A rationally designed derivative, compound 1g , demonstrated dual inhibitory activity with IC50 values of 1.9 µM and 0.67 µM against CK2 and GSK3β, respectively.[2][3]
-
Phosphatidylinositol-3 Kinase alpha (PI3Kα): A tricyclic sub-series based on a 4,5-dihydrobenzo[1,2-d:3,4-d]bisthiazole core yielded potent and selective PI3Kα inhibitors.[4]
-
B-RAF: Thiazole derivatives have been synthesized as inhibitors of the V600E mutant B-RAF kinase, with some compounds showing greater efficacy than the approved drug sorafenib in cellular assays.[5]
This body of evidence suggests that the 4,5,6,7-tetrahydrobenzo[d]thiazole core is a viable starting point for the development of novel kinase inhibitors. This guide will use data from these published derivatives to illustrate the comparative process.
Comparator Kinase Inhibitors: Established Benchmarks
To contextualize the potential of the tetrahydrobenzo[d]thiazole scaffold, we will compare it against three well-characterized kinase inhibitors that represent different classes and target families.
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI) that transformed the treatment of chronic myeloid leukemia (CML). It primarily targets the Bcr-Abl fusion protein, c-KIT, and PDGF-R.[6]
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[7]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several kinases involved in both tumor cell proliferation (RAF kinases) and angiogenesis (VEGFR and PDGFR).[8][9]
Comparative Analysis of Inhibitory Activity
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of the featured tetrahydrobenzo[d]thiazole derivatives and the comparator inhibitors against their primary targets.
| Inhibitor/Derivative | Primary Target(s) | IC50 (nM) | Reference(s) |
| Tetrahydrobenzo[d]thiazole Derivative 1g | CK2 | 1900 | [2] |
| GSK3β | 670 | [2] | |
| B-RAF Thiazole Derivative | B-RAF (V600E) | 23.1 | [5] |
| Imatinib | v-Abl | 600 | [10] |
| c-Kit | 100 | [10] | |
| PDGFR | 100 | [10] | |
| Gefitinib | EGFR (HCC827 cell line) | 8 | [11] |
| EGFR (PC9 cell line) | <1000 | [7] | |
| Sorafenib | Raf-1 | 6 | |
| B-Raf (wild-type) | 22 | ||
| B-Raf (V600E) | 38 | [9] | |
| VEGFR-2 | 90 | ||
| PDGFR-β | 57 | ||
| c-Kit | 68 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration) and cell lines used. Direct comparison of values from different studies should be made with caution.[12]
Experimental Protocols for Comparative Evaluation
A rigorous comparison of kinase inhibitors requires a multi-faceted experimental approach, moving from direct biochemical assays to cell-based models that reflect a more physiological context.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate. It is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[13][14]
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a kinase reaction mixture containing kinase buffer, the purified target kinase, and a specific substrate peptide or protein.[13]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., a 10-point serial dilution) and a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Kinase Reaction: Start the reaction by adding a solution containing MgCl2 and [γ-³²P]ATP.[15]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[13]
-
Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the mixture onto a filter membrane (e.g., P81 phosphocellulose). Wash the filters to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Viability Assay (MTT)
This assay assesses the effect of the inhibitor on cell proliferation and viability, providing a measure of its functional consequence in a cellular context.[16][17][18]
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot against the logarithm of inhibitor concentration to determine the IC50 value.
Western Blotting for Target Phosphorylation
This technique provides mechanistic validation by directly observing whether the inhibitor reduces the phosphorylation of its target kinase (autophosphorylation) or a downstream substrate within the cell.[20][21]
Objective: To confirm that the inhibitor blocks the intended signaling pathway in a cellular context.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for a short period (e.g., 2 hours), then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred over milk.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). This is typically done overnight at 4°C.[21]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological and experimental processes.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Conclusion and Future Directions
The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold represents a promising starting point for the development of novel kinase inhibitors, with derivatives showing potent activity against clinically relevant targets such as CK2, GSK3β, and B-RAF. This guide has outlined a comprehensive and logical framework for the comparative evaluation of such novel compounds against established drugs like Imatinib, Gefitinib, and Sorafenib.
By employing a combination of direct enzymatic assays, cell-based functional screens, and mechanistic validation through techniques like Western blotting, researchers can build a robust profile of a new inhibitor's potency, selectivity, and cellular efficacy. This multi-faceted approach is critical for making informed decisions in the drug discovery pipeline and for ultimately developing safer and more effective targeted therapies.
References
-
Pardhi, T. R., Patel, M. S., Sudarsanam, V., & Vasu, K. K. (2018). Design, synthesis, and evaluation of 4, 5, 6, 7-tetrahydrobenzo [d] thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 9(9), 1472-1490. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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A Senior Application Scientist's Guide to In Vivo Validation of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one: A Comparative Approach
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse biological activities.[1] In oncology, benzothiazole derivatives have garnered significant attention for their potent anticancer properties, which stem from their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.[1][2] Mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and direct interaction with DNA.[1][3] The promise of this class is underscored by the progression of several benzothiazole-containing compounds into clinical trials.[1]
This guide focuses on a specific derivative, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, and outlines a rigorous, comparative framework for its in vivo validation. Moving from promising in vitro data to a robust in vivo model is the crucible where a compound's true therapeutic potential is forged. It is a multifactorial process where understanding the interplay between the compound, the tumor, and the host's physiology is paramount. This document provides not just the protocols, but the strategic thinking behind them, enabling researchers to generate reproducible and translatable data.
Part 1: The Strategic Imperative - Selecting the Correct In Vivo Model
The first and most critical decision in any in vivo anticancer study is the choice of the animal model. This choice fundamentally dictates the questions you can answer. The two most common models in preclinical oncology are xenografts and syngeneic models, each with distinct advantages and limitations.[4][5]
-
Human Tumor Xenograft Models: These involve implanting human tumor cells or patient-derived tissue (PDX) into immunodeficient mice (e.g., athymic nude or NOD/SCID).[6][7] Their primary advantage is the use of human cancer cells, which allows for the evaluation of a compound's direct effect on a human tumor. However, the absence of a competent immune system is a major drawback, especially for therapies that may have an immunomodulatory component.[5]
-
Syngeneic Models: In this system, murine tumor cells are implanted into an immunocompetent mouse strain with the same genetic background.[4][8] The key advantage is the presence of a fully functional immune system, making this model indispensable for evaluating immunotherapies and understanding the interplay between the drug, the tumor, and the host's immune response.[5]
The selection process is not arbitrary; it is a hypothesis-driven decision. For a novel compound like this compound, whose precise mechanism may still be under investigation, a dual-model approach is often warranted. However, if initial in vitro screens suggest a direct cytotoxic or anti-proliferative effect (e.g., kinase inhibition), a xenograft model is a logical starting point. Conversely, if there's evidence of immune cell engagement, a syngeneic model is essential.
Part 2: Head-to-Head Efficacy Study - A Validated Protocol
This section details a comparative study protocol using a human tumor xenograft model, a robust starting point for evaluating a novel compound with presumed direct anti-tumor activity.
Comparative Agents:
-
Test Article: this compound (Compound-X)
-
Positive Control: Paclitaxel (A standard-of-care taxane with a well-characterized anti-mitotic mechanism)
-
Vehicle Control: The formulation buffer used to dissolve/suspend Compound-X and Paclitaxel.
Chosen Model:
-
Cell Line: A549 (Human non-small cell lung carcinoma), a widely used and well-characterized cell line.[9]
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to Cross-Validation of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one's Antimicrobial Spectrum
Introduction: The Quest for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) necessitates a continuous search for novel therapeutic agents.[1] Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, represent a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4][5] The specific derivative, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, emerges from this promising class. However, before a novel compound can be considered a viable candidate for further development, its antimicrobial spectrum must be rigorously characterized and validated.
This guide provides a comprehensive, technically-grounded framework for the cross-validation of this compound's antimicrobial activity. We will move beyond single-point assays to build a robust, multi-faceted understanding of the compound's efficacy. The methodologies described herein are designed to be self-validating systems, grounded in the consensus standards developed by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[6][7] Our objective is to compare the performance of our target compound against established clinical agents, providing the high-quality, reproducible data required by researchers, scientists, and drug development professionals.
Part 1: The Rationale for a Dual-Methodology Approach
-
Broth Microdilution: This quantitative method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) .[8][9][10][11] The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[10][12] It provides a precise numerical value (e.g., in µg/mL) that is critical for evaluating potency and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.[9][12]
-
Kirby-Bauer Disk Diffusion: This is a qualitative (or semi-quantitative) method used to assess the general sensitivity of a bacterium to an antimicrobial agent.[13][14][15] An antibiotic-impregnated disk placed on an agar lawn of bacteria creates a concentration gradient as the drug diffuses outwards.[16][17] The resulting "zone of inhibition," where bacterial growth is prevented, gives a rapid visual indication of susceptibility.[14][17] This method serves as an excellent screening and validation tool to corroborate MIC findings.
By using both methods, we create a system of checks and balances. The quantitative precision of the MIC assay is complemented by the straightforward, visual confirmation of the disk diffusion test.
Part 2: Selection of Comparator Agents and Microbial Panel
To contextualize the activity of this compound, its performance must be benchmarked against clinically relevant drugs. The choice of comparators should span different classes and spectra of activity.
Recommended Comparator Agents:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, highly effective against Gram-negative bacteria.[2]
-
Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Amphotericin B / Fluconazole: Standard antifungal agents used for treating infections caused by yeasts like Candida albicans.[2]
Recommended Microbial Test Panel: A diverse panel of microorganisms is essential to probe the breadth of the antimicrobial spectrum. This panel should include representative species from key clinical groups:
-
Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal (Yeast): Candida albicans (ATCC 90028)
Using ATCC (American Type Culture Collection) reference strains is critical for ensuring reproducibility and inter-laboratory comparability of results.
Part 3: Detailed Experimental Protocols
The following protocols are described in accordance with CLSI guidelines to ensure data integrity and reproducibility.[18][19]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of the test compound that inhibits microbial growth.[20]
Causality: This method is chosen for its quantitative output, efficiency in testing multiple concentrations, and conservation of reagents.[21]
Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Ensure complete dissolution.
-
Rationale: DMSO is a common solvent for organic compounds; however, its final concentration in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.
-
-
Preparation of Microtiter Plates:
-
Using sterile 96-well, U-bottom microtiter plates, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 in each row designated for a test compound.
-
Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 1-10 with serially diluted compound and well 11 as a growth control (no compound). Well 12 serves as a sterility control (no bacteria).[22]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial suspension to approximately 1.5 x 10⁸ CFU/mL.
-
Rationale: Inoculum density is a critical variable. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs.[16]
-
Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.[23]
-
Protocol 3.2: Cross-Validation via Kirby-Bauer Disk Diffusion
This protocol provides qualitative validation of the antimicrobial activity observed in the MIC assay.[13][24]
Causality: This method is an excellent, low-cost visual confirmation of susceptibility and is widely used in clinical labs, making the results broadly understandable.[14][15]
Methodology:
-
Preparation of Agar Plates:
-
Use standard 150 mm Petri dishes containing Mueller-Hinton Agar (MHA) at a uniform depth of 4 mm.
-
Rationale: Agar depth is standardized because it affects the rate and extent of drug diffusion from the disk.[15]
-
-
Inoculum Application:
-
Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum prepared in Protocol 3.1.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure confluent, uniform growth (a "bacterial lawn").[15]
-
Allow the plate to dry for 5-15 minutes before applying disks.
-
-
Disk Application:
-
Prepare sterile 6 mm paper disks by impregnating them with a known amount of this compound (e.g., 30 µ g/disk ).
-
Aseptically place the compound disk, along with disks of the comparator agents (e.g., Ciprofloxacin 5 µg, Vancomycin 30 µg), onto the inoculated agar surface. Disks should be spaced at least 24 mm apart.[15]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.[13]
-
Part 4: Data Presentation and Comparative Analysis
The collected data should be organized into clear, concise tables for direct comparison. The following tables represent hypothetical, yet plausible, results for this experimental workflow.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Fluconazole (µg/mL) |
| S. aureus ATCC 29213 | 4 | 0.5 | 1 | >64 |
| E. faecalis ATCC 29212 | 8 | 1 | 2 | >64 |
| E. coli ATCC 25922 | 64 | 0.015 | >256 | >64 |
| P. aeruginosa ATCC 27853 | >128 | 0.25 | >256 | >64 |
| C. albicans ATCC 90028 | 16 | >128 | >256 | 0.5 |
Table 2: Comparative Kirby-Bauer Disk Diffusion Zone Diameter Data
| Microorganism | This compound (30 µg disk) (mm) | Ciprofloxacin (5 µg disk) (mm) | Vancomycin (30 µg disk) (mm) |
| S. aureus ATCC 29213 | 18 | 25 | 17 |
| E. faecalis ATCC 29212 | 16 | 23 | 16 |
| E. coli ATCC 25922 | 8 | 32 | 0 |
| P. aeruginosa ATCC 27853 | 0 | 28 | 0 |
Analysis of Hypothetical Results:
-
Gram-Positive Activity: The MIC data in Table 1 suggests that this compound possesses notable activity against Gram-positive bacteria (S. aureus and E. faecalis), with MIC values of 4 and 8 µg/mL, respectively. The disk diffusion results in Table 2 corroborate this, showing significant zones of inhibition (18 mm and 16 mm) that are comparable to the Gram-positive standard, Vancomycin.
-
Gram-Negative Activity: The compound demonstrates weak to no activity against the tested Gram-negative bacteria. The MIC for E. coli is high (64 µg/mL) and ineffective against P. aeruginosa (>128 µg/mL). This is strongly supported by the disk diffusion data, which shows a small zone for E. coli and no zone for P. aeruginosa. This contrasts sharply with the potent activity of Ciprofloxacin.
-
Antifungal Activity: Table 1 indicates moderate antifungal activity against C. albicans (MIC of 16 µg/mL), though it is significantly less potent than the dedicated antifungal agent, Fluconazole.
Part 5: Visualization of the Cross-Validation Workflow
A logical diagram of the experimental process ensures clarity and reproducibility.
Caption: Workflow for antimicrobial spectrum cross-validation.
Conclusion
This guide outlines a robust, dual-methodology approach for the comprehensive cross-validation of the antimicrobial spectrum of this compound. By integrating the quantitative precision of the broth microdilution MIC assay with the qualitative confirmation of the Kirby-Bauer disk diffusion test, researchers can generate high-confidence data. The hypothetical results presented suggest that this particular benzothiazole derivative exhibits a promising selective activity against Gram-positive bacteria and moderate antifungal properties, with limited efficacy against Gram-negative organisms. This detailed characterization is the foundational step required to guide further investigation, including mechanism of action studies, toxicity profiling, and potential lead optimization in the crucial field of antimicrobial drug discovery.
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Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(1), 1-14. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Retrieved from [Link]
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A Comparative Efficacy Analysis of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one Derivatives in Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole scaffold is a prominent member of this group, recognized for its presence in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses specifically on derivatives of the 4,5-Dihydrobenzo[d]thiazol-6(7H)-one core, a class of compounds that has garnered significant interest for its therapeutic potential.
The fusion of a thiazole ring with a cyclohexanone moiety creates a unique chemical architecture that serves as a versatile template for designing novel therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating that subtle modifications to this core structure can lead to profound differences in biological efficacy and target specificity.[4][5] This document provides a comparative analysis of these derivatives, supported by experimental data, to guide researchers and drug development professionals in navigating this promising chemical space. We will delve into their anticancer and antimicrobial activities, explore key structure-activity relationships (SAR), and provide detailed, validated protocols for their biological evaluation.
Comparative Efficacy: A Multi-Target Perspective
The therapeutic utility of this compound derivatives stems from their diverse mechanisms of action, which can be broadly categorized into anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of this scaffold have shown significant promise as anticancer agents, operating through various mechanisms such as the induction of apoptosis (programmed cell death), inhibition of crucial cellular enzymes like kinases, and disruption of microtubule dynamics.[6][7][8]
A key strategy in enhancing anticancer potency involves the chemical modification of the core structure. For instance, studies on related 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, which share a similar hydrogenated benzothiazole core, have shown that the introduction of specific side chains can lead to potent inhibition of critical cancer-related kinases like c-Met and Pim-1.[4][5] The combination of the dimedone and thiazole moieties within a single molecule has been highlighted as a strategy for producing excellent anticancer agents.[4][5]
Table 1: Comparative Anticancer Efficacy of Selected Benzothiazole Derivatives
| Compound Class | Specific Derivative Example | Target Cancer Cell Line(s) | Reported IC50 (µM) | Mechanism of Action | Reference |
| Thiazole-Acylhydrazones | Compound 4d (with 4-methylpiperidin-1-yl)phenyl moiety) | C6 (Rat brain glioma) | Lower than Cisplatin | Apoptosis Induction | [8] |
| Thiazolidinone-based | Nitrobenzylidene containing thiazolidine derivative 54 | MCF-7, HepG2 | 0.036, 0.048 | Not specified | [3] |
| Thiazole-5-carboxamides | Compound 7d | A-549, Bel7402, HCT-8 | Not specified (Antitumor activity tested) | Not specified | [9] |
| 4-(Thiazol-5-yl)benzoic acids | Pyridine/pyridazine-carboxylic acid analogs | A549 (Human lung carcinoma) | 1.5 - 3.3 (CC50) | Protein Kinase CK2 Inhibition | [10] |
| SMART Compounds | Compound 8f (3,4,5-trimethoxyphenyl) | Melanoma & Prostate Cancer Cells | 0.021 - 0.071 | Tubulin Polymerization Inhibition | [11] |
Note: IC50 is the half-maximal inhibitory concentration. This table synthesizes data from various benzothiazole derivatives to illustrate structure-activity trends.
The data consistently show that aryl substitutions on the thiazole ring are crucial for activity. The 4-(thiazol-5-yl)benzoic acid derivatives, for example, demonstrate potent inhibition of protein kinase CK2, a key target in cancer therapy.[10] Modifications introducing bulky, electron-rich groups, such as the 3,4,5-trimethoxyphenyl moiety in the "SMART" compound series, led to nanomolar potency through the inhibition of tubulin polymerization.[11]
Antimicrobial Activity
The rise of antimicrobial resistance (AMR) has created an urgent need for novel antibiotics.[12][13] Benzothiazole derivatives have emerged as a promising class of compounds to address this challenge, exhibiting activity against a wide range of bacterial and fungal pathogens.[1][13] Their mechanism of action often involves the inhibition of essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity.[12][14] Enzymes like dihydropteroate synthase (DHPS), DNA gyrase, and peptide deformylase have been identified as potential targets.[12][14]
Structure-activity relationship studies have revealed that substitutions are key to efficacy. For example, derivatives containing a pyrazolone ring attached to the benzothiazole scaffold have shown the highest antimicrobial activities.[1]
Table 2: Comparative Antimicrobial Efficacy of Selected Benzothiazole Derivatives
| Derivative Class | Specific Moiety | Target Organism(s) | Reported MIC (µg/mL) | Putative Target Enzyme | Reference |
| Pyrazolone-substituted | Benzothiazole with pyrazolone ring | S. aureus, E. coli | 16-32 | DHPS | [1][13] |
| Benzylidine-hydrazide | Benzothiazole sulfonylhydrazide | S. aureus, E. coli | >32 | DHPS | [1] |
| Thiazolidinone-based | Benzothiazole-thiazolidinones | ESKAPE pathogens, Candida sp. | 16-32 | Aldose Reductase | [13] |
Note: MIC is the Minimum Inhibitory Concentration. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data allow for the formulation of key SAR principles for the this compound scaffold and its relatives.
-
Position 2 Substitutions: This is a critical position for modulating activity. The introduction of substituted aryl rings, acylhydrazone moieties, or other heterocyclic systems directly influences target binding and potency.[8] For anticancer activity, groups capable of hydrogen bonding and π–π stacking are often beneficial.[1] For antimicrobial activity, moieties that mimic the natural substrate of a target enzyme, such as PABA for DHPS, can enhance inhibition.[1]
-
The Ketone at Position 6: The carbonyl group is a key feature, offering a site for further chemical reactions, such as the Knoevenagel condensation, to introduce additional diversity (e.g., benzylidene moieties). This position is crucial for interacting with amino acid residues in target proteins.
-
The Dihydro-benzo Ring: The saturation in the cyclohexanone part of the molecule provides a three-dimensional character that can be crucial for fitting into specific enzyme active sites, compared to a fully aromatic benzothiazole.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized assays are paramount. The following protocols are self-validating systems for assessing the anticancer and antimicrobial efficacy of novel derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the metabolic activity of cancer cells by 50% (IC50).
Causality Statement: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
dot graph MTT_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853"];
A [label="1. Cell Seeding\nSeed cancer cells (e.g., MCF-7, A549) in 96-well plates.\nIncubate 24h."]; B [label="2. Compound Treatment\nAdd serial dilutions of test compounds.\nInclude vehicle control (DMSO) and positive control (e.g., Doxorubicin)."]; C [label="3. Incubation\nIncubate plates for 48-72 hours at 37°C, 5% CO2."]; D [label="4. MTT Addition\nAdd MTT solution (5 mg/mL) to each well.\nIncubate for 4 hours."]; E [label="5. Solubilization\nRemove media, add DMSO to dissolve formazan crystals."]; F [label="6. Absorbance Reading\nRead absorbance at 570 nm using a plate reader."]; G [label="7. Data Analysis\nCalculate % viability vs. control.\nDetermine IC50 values using non-linear regression."];
A -> B -> C -> D -> E -> F -> G; } DOT Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Treatment: Replace the old media with media containing the various concentrations of the test compounds. Include wells with media and DMSO alone (vehicle control) and a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated as [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality Statement: This method provides a quantitative measure of a compound's potency by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium. The absence of turbidity indicates inhibition of bacterial growth.
Step-by-Step Methodology:
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into a Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells with bacteria and no compound (should show growth).
-
Negative Control: Wells with media and no bacteria (should show no growth).
-
Standard Control: A known antibiotic like Ciprofloxacin or Vancomycin.[2]
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
The this compound scaffold and its close relatives represent a highly versatile and promising platform for the development of novel therapeutics. The available data clearly demonstrate that strategic chemical modifications can yield derivatives with potent and selective anticancer and antimicrobial activities.[4][6] The most effective anticancer derivatives often feature substitutions that enhance their ability to inhibit key enzymes like protein kinases or interfere with tubulin polymerization.[10][11] Similarly, successful antimicrobial derivatives frequently incorporate moieties designed to inhibit essential bacterial enzymes not found in humans.[12]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent lead compounds. This includes studies on metabolic stability, solubility, and in vivo efficacy in animal models. Furthermore, exploring hybrid molecules that combine the benzothiazole core with other pharmacologically active moieties could lead to multifunctional agents with enhanced therapeutic profiles. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology and infectious diseases.
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A Comparative Guide to Confirming Cellular Target Engagement of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
Executive Summary
Validating that a small molecule engages its intended protein target within the complex milieu of a living cell is a cornerstone of modern drug discovery and chemical biology. Without this confirmation, linking a compound's phenotypic effect to a specific mechanism of action remains speculative. This guide provides an in-depth comparison of three powerful, yet distinct, methodologies for confirming the cellular target engagement of the investigational compound 4,5-Dihydrobenzo[d]thiazol-6(7H)-one. We will dissect the principles, protocols, and practical considerations of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL). By presenting detailed experimental workflows, comparative data tables, and decision-making frameworks, this guide equips researchers, scientists, and drug development professionals to select and implement the most appropriate strategy for their specific research context, ensuring robust and reliable target validation.
Introduction: The Imperative of Target Validation
The compound this compound is a heterocyclic molecule representative of scaffolds explored in medicinal chemistry for various therapeutic indications.[1][2][3][4] The journey from a promising "hit" compound to a validated chemical probe or drug candidate is contingent upon one critical question: does it bind to its intended target in a physiologically relevant environment? Answering this question mitigates the risk of advancing compounds that act via off-target effects, a common cause of failure in later-stage clinical trials.[5]
This guide moves beyond theoretical discussions to provide a practical comparison of leading techniques for confirming target engagement.[6][7][8] We will explore methods that rely on intrinsic biophysical changes induced by ligand binding and those that employ engineered probes for covalent capture, providing a comprehensive toolkit for rigorous target validation.
Cellular Thermal Shift Assay (CETSA): Leveraging Ligand-Induced Thermal Stabilization
The principle behind CETSA is elegantly simple: the binding of a ligand, such as this compound, to its target protein often increases the protein's thermodynamic stability.[9] This increased stability translates to a higher melting temperature. Consequently, when heated, the ligand-bound protein will remain soluble at temperatures where the unbound protein denatures and precipitates.[5][10]
Causality of Experimental Choice: CETSA is a preferred initial method because it is label-free, requiring no modification of the compound, and can be performed in intact cells, offering a snapshot of target engagement in a native physiological context.[6][9][11]
CETSA Experimental Protocol
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., a human cancer cell line like SK-HEP-1) to approximately 80% confluency.[12]
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under standard culture conditions.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (typically 3 minutes) using a thermal cycler, followed by a cooling step on ice.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells through repeated freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the putative target protein remaining in the soluble fraction. This is typically done by Western blotting using a specific antibody for the target.[12] For proteome-wide analysis, this step is replaced with mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).[11]
-
-
Data Analysis:
CETSA Workflow Visualization
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS operates on the principle that when a small molecule binds to its target protein, it often induces a conformational change that renders the protein more resistant to proteolytic degradation.[13][14] By treating cell lysates with a protease, target proteins bound to the compound of interest will be "protected" and remain intact, while unbound proteins will be digested.[15]
Causality of Experimental Choice: DARTS is an excellent orthogonal method to validate CETSA hits. It provides direct evidence of binding without relying on thermal stability changes and is particularly useful as it does not require modification of the native small molecule.[15][16]
DARTS Experimental Protocol
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) to obtain a total protein lysate.
-
Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
-
Compound Incubation:
-
Limited Proteolysis:
-
Add a protease, such as Pronase or thermolysin, to each sample. The concentration of the protease must be carefully optimized in preliminary experiments to achieve partial, not complete, digestion of the total protein pool.[15]
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Quenching and Analysis:
-
Stop the proteolytic reaction by adding a loading buffer (e.g., Laemmli buffer) and boiling the samples.
-
Analyze the samples via SDS-PAGE followed by Western blotting for the putative target protein.[17]
-
-
Data Analysis:
DARTS Workflow Visualization
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Photo-Affinity Labeling (PAL): Irreversible Covalent Capture
PAL is a powerful technique that provides definitive evidence of a direct binding interaction by creating a covalent bond between the small molecule and its target protein.[18] This method requires the synthesis of a photo-affinity probe, which is a modified version of this compound incorporating two additional key features: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[19][20]
Causality of Experimental Choice: PAL is often considered the gold standard for target identification and validation because it physically links the compound to its target.[21] It is especially powerful for identifying unknown targets or confirming a binding site. The primary trade-off is the significant upfront investment in chemical synthesis to create a suitable probe.[22]
PAL Experimental Protocol
-
Probe Synthesis:
-
Synthesize a photo-affinity probe based on the this compound scaffold. The photoreactive group and reporter tag should be installed at a position that does not disrupt the key interactions with the target protein.
-
-
Cellular Labeling:
-
Treat intact cells with the photo-affinity probe and incubate to allow for target binding.
-
Expose the cells to UV light (typically ~365 nm for diazirines) to activate the photoreactive group, which then forms a highly reactive species that covalently cross-links to the nearest amino acid residues of the binding protein.[21]
-
-
Lysis and Enrichment:
-
Lyse the cells and solubilize the proteins.
-
Enrich the covalently labeled proteins using the reporter tag. For a biotin tag, this is achieved by incubation with streptavidin-coated beads.
-
-
Target Identification:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands and identify them using proteomic mass spectrometry.
-
-
Data Analysis:
-
Proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., a competition experiment with excess parent compound or a probe that is not photo-activated) are identified as direct binding partners.
-
PAL Workflow Visualization
Caption: Workflow for Photo-Affinity Labeling (PAL) based target identification.
Comparative Analysis and Strategic Application
Choosing the right target engagement assay depends on the specific research question, available resources, and knowledge of the putative target. No single method is universally superior; they offer complementary information.[23][24]
Quantitative Data Comparison Table
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-Affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization[9] | Ligand-induced protection from proteolysis[15] | Covalent capture via photo-activation[19] |
| Compound Modification | Not required (label-free)[11] | Not required (label-free)[14][16] | Required (synthesis of probe)[22] |
| Cellular Context | Intact cells or lysates[9][12] | Primarily cell lysates[15] | Intact cells[21] |
| Key Advantage | Physiologically relevant; high-throughput adaptable[6][10] | Direct binding evidence without thermal reliance[15] | Definitive covalent linkage; ideal for novel target ID[18] |
| Key Limitation | Not all binding events cause a thermal shift[23] | Proteolysis optimization can be complex; may miss some interactions[15] | Requires synthetic chemistry; probe may alter binding |
| Throughput | Moderate to High (plate-based formats available)[6] | Low to Moderate | Low |
| Quantitative Nature | Good; can generate dose-response curves (ITDRF)[12][15] | Semi-quantitative; dose-dependency can be shown[15] | Primarily qualitative for ID; can be made quantitative |
| Use Case | Validating known targets; SAR in cells | Orthogonal validation of hits; confirming direct binding | Identifying unknown targets; mapping binding sites |
Decision-Making Framework
To guide the selection process, researchers can use the following logical framework.
Caption: Decision framework for selecting a target engagement assay.
Conclusion
Confirming the cellular target engagement of this compound is a non-trivial but essential step in its development as a chemical tool or therapeutic agent. There is no one-size-fits-all solution. The Cellular Thermal Shift Assay (CETSA) offers a powerful, label-free starting point to observe engagement in a native cellular environment. Drug Affinity Responsive Target Stability (DARTS) serves as an excellent and mechanistically distinct method for orthogonal validation, confirming direct binding through proteolytic protection. For the highest level of certainty, or for the discovery of novel targets, Photo-Affinity Labeling (PAL) provides an irreversible, covalent link between the compound and its binding partner, albeit at the cost of requiring bespoke chemical synthesis. By strategically employing these methods, individually or in combination, researchers can build a robust, data-driven case for the mechanism of action of their compound, paving the way for successful downstream development.
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The Emerging Therapeutic Potential of the Tetrahydrobenzo[d]thiazole Scaffold: A Comparative Benchmarking Guide
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. The 4,5,6,7-tetrahydrobenzo[d]thiazole moiety has recently garnered significant attention as a privileged structure, with its derivatives demonstrating promising activity across multiple therapeutic areas, most notably in oncology and infectious diseases. While the parent compound, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, is primarily a foundational chemical entity, its derivatized forms have shown potent and selective inhibitory profiles against key biological targets.
This guide provides an in-depth, objective comparison of the performance of various tetrahydrobenzo[d]thiazole derivatives against current standard-of-care drugs. We will delve into the experimental data, provide detailed methodologies for reproducible benchmark studies, and explore the mechanistic rationale behind the therapeutic potential of this versatile chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and advance novel chemical entities toward clinical application.
Part 1: Oncology - Targeting Key Drivers of Malignancy
The tetrahydrobenzo[d]thiazole scaffold has proven to be a fertile ground for the development of inhibitors targeting critical oncogenic signaling pathways. Below, we explore its application in targeting key kinases and transcription factors implicated in tumor growth, proliferation, and survival.
Inhibition of c-Met Kinase: A New Frontier in Cancer Therapy
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a known driver in numerous human cancers, making it a prime target for therapeutic intervention.[2][3]
Certain derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have been identified as potent inhibitors of c-Met kinase. For instance, studies have shown that specific substitutions on this scaffold can lead to compounds with significant anti-tumor activity in preclinical models of cancers with c-Met overexpression.
Comparative Performance Data:
| Compound Class | Target | Representative IC50 | Standard-of-Care | Target | Representative IC50 |
| Tetrahydrobenzo[d]thiazole Derivatives | c-Met | Sub-micromolar to low micromolar (cell-based assays) | Crizotinib[4][5] | c-Met, ALK | Low nanomolar |
| Cabozantinib[6][7] | c-Met, VEGFR2, RET | Low nanomolar |
Experimental Protocol: c-Met Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against c-Met kinase activity using a luminescence-based assay that quantifies ATP consumption.
Causality in Experimental Design: The choice of a luminescence-based assay like Kinase-Glo® is predicated on its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[8][9] The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human c-Met kinase in 1x Kinase Assay Buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a solution of a suitable substrate, such as Poly (Glu, Tyr) 4:1, in 1x Kinase Assay Buffer.
-
Prepare an ATP solution in 1x Kinase Assay Buffer at a concentration close to its Km for c-Met.
-
Prepare serial dilutions of the tetrahydrobenzo[d]thiazole test compounds and a standard-of-care inhibitor (e.g., Crizotinib) in 1x Kinase Assay Buffer containing a small percentage of DMSO (final DMSO concentration should be ≤1%).
-
-
Kinase Reaction:
-
In a 96-well white plate, add the test compound dilutions.
-
Add the c-Met kinase solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data to the "vehicle control" (100% activity) and a "no enzyme" or "high concentration inhibitor" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Simplified c-Met signaling pathway and points of inhibition.
Targeting PIM-1 Kinase: A Novel Approach in Hematological and Solid Tumors
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are constitutively active and play a crucial role in cell survival and proliferation.[10] Overexpression of PIM-1 is associated with a variety of hematological malignancies and solid tumors, making it an attractive therapeutic target.[11]
While there are currently no FDA-approved PIM-1 specific inhibitors, several are in clinical development.[12][13] Tetrahydrobenzo[d]thiazole derivatives have emerged as a promising class of compounds with PIM-1 inhibitory activity.
Comparative Performance Data:
| Compound Class | Target | Representative IC50 | Investigational Drug | Target | Representative IC50 |
| Tetrahydrobenzo[d]thiazole Derivatives | PIM-1 | Low micromolar to nanomolar (biochemical assays) | INCB053914[12] | Pan-PIM | Nanomolar |
| SMI-4a[14] | PIM-1 | 17 nM |
Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™)
This protocol details a method for assessing the inhibitory potential of test compounds against PIM-1 kinase.
Causality in Experimental Design: The ADP-Glo™ assay is selected for its robustness in measuring the activity of kinases that utilize ATP.[15][16] The assay quantifies the amount of ADP produced, which directly correlates with kinase activity. This allows for a precise determination of inhibitor potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
-
Dilute recombinant human PIM-1 kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., S6Ktide) and ATP in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the tetrahydrobenzo[d]thiazole test compounds.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound dilutions.
-
Add the PIM-1 kinase solution.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on controls and determine the IC50 value as described for the c-Met assay.
-
Caption: Workflow for PIM-1 kinase inhibition assay.
Modulation of FOXM1: Targeting a Master Regulator of Oncogenesis
The Forkhead box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression and is overexpressed in a wide range of human cancers, including aggressive subtypes like triple-negative breast cancer (TNBC).[17][18] Its inhibition is a promising strategy, though no direct FOXM1 inhibitors are currently FDA-approved.[19]
Experimental Protocol: FOXM1-DNA Binding Inhibition Assay (Fluorescence Polarization)
This protocol describes a high-throughput method to screen for inhibitors that disrupt the interaction between the FOXM1 DNA-binding domain (DBD) and its consensus DNA sequence.
Causality in Experimental Design: Fluorescence Polarization (FP) is an excellent choice for studying protein-DNA interactions in solution.[20] It measures the change in the rotational speed of a fluorescently labeled DNA probe upon binding to a larger protein. A high FP signal indicates binding, and a decrease in this signal in the presence of a compound suggests inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Synthesize and fluorescently label a DNA oligonucleotide containing the FOXM1 consensus binding sequence.
-
Express and purify the recombinant FOXM1 DNA-binding domain (DBD).
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the tetrahydrobenzo[d]thiazole test compounds.
-
-
Binding Assay:
-
In a low-volume black 384-well plate, add the test compound dilutions.
-
Add the FOXM1 DBD.
-
Add the fluorescently labeled DNA probe.
-
Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Normalize the FP signal to controls (probe only vs. probe + protein).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Xenograft Model for Anticancer Efficacy
To translate in vitro findings into a preclinical setting, an in vivo xenograft model is essential.
Causality in Experimental Design: The use of immunodeficient mice (e.g., athymic nude or SCID) is necessary to prevent the rejection of human tumor cells.[21] Tumor volume is the primary endpoint as it provides a direct measure of the compound's ability to inhibit tumor growth.[22]
Step-by-Step Methodology:
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., one with high expression of the target protein).
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the tetrahydrobenzo[d]thiazole derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Part 2: Infectious Diseases - A Scaffold for Novel Antimicrobials
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis. The tetrahydrobenzo[d]thiazole scaffold has also shown promise as a foundation for the development of new antibacterial agents.
Combating Carbapenem-Resistant Acinetobacter baumannii (CRAB)
Acinetobacter baumannii is a notorious opportunistic pathogen, frequently causing hospital-acquired infections.[23] Strains resistant to carbapenems (CRAB) are particularly challenging to treat, often necessitating the use of last-resort antibiotics like colistin, which has significant toxicity.[24][25]
Comparative Performance Data:
| Compound Class | Putative Target | Representative MIC | Standard-of-Care | Mechanism of Action |
| Tetrahydrobenzo[d]thiazole Derivatives | DNA Gyrase | Varies by derivative | Meropenem[23] | Cell wall synthesis inhibition |
| Colistin[25] | Cell membrane disruption | |||
| Sulbactam[26] | Penicillin-binding protein inhibition |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Causality in Experimental Design: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27] This quantitative measure is crucial for assessing the potency of a new antibacterial compound and for clinical decision-making.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh culture of A. baumannii on an agar plate, select several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the tetrahydrobenzo[d]thiazole derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
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A Head-to-Head Comparison of Synthetic Routes to 4,5-Dihydrobenzo[d]thiazol-6(7H)-one: A Guide for Researchers
The 4,5-dihydrobenzo[d]thiazol-6(7H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including potential anti-tumor and kinase inhibitory effects. The efficient and scalable synthesis of this heterocyclic ketone is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of the primary synthetic strategies for accessing this valuable intermediate, with a focus on experimental practicality, yield, and overall efficiency.
Introduction to the Core Challenge
The synthesis of this compound and its derivatives primarily revolves around the construction of the thiazole ring fused to a cyclohexane-1,3-dione-derived backbone. The key challenge lies in achieving this fusion with high regioselectivity and in good yield, while ensuring the stability of the enone system. The most prevalent and well-documented approach is a variation of the classic Hantzsch thiazole synthesis.
Route 1: The Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to a two-step process starting from the readily available cyclohexane-1,3-dione.
Mechanistic Considerations
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization, where the nitrogen of the thioamide attacks one of the carbonyl groups of the dione. Subsequent dehydration then leads to the formation of the aromatic thiazole ring. The choice of the thioamide allows for the introduction of various substituents at the 2-position of the thiazole ring.
Visualizing the Hantzsch Synthesis
Caption: General workflow of the Hantzsch synthesis for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-cyclohexane-1,3-dione
A common precursor is 2-bromodimedone, although the non-gem-disubstituted analog can also be prepared.
-
Procedure: To a stirred solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as chloroform or acetic acid, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature. The reaction is stirred for 2-4 hours until complete consumption of the starting material is observed by TLC. The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 2-bromo-cyclohexane-1,3-dione, which can often be used in the next step without further purification.
Step 2: Cyclocondensation with Thiourea
-
Procedure: A mixture of 2-bromo-cyclohexane-1,3-dione (1.0 eq) and thiourea (1.1 eq) in ethanol is heated at reflux for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried to yield 2-amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one. Further purification can be achieved by recrystallization.
Alternative Thioamide Reagents
The use of different thioamides in the cyclocondensation step allows for the direct installation of various substituents at the 2-position of the thiazole ring, avoiding a separate functionalization step of the 2-amino group.
| Thioamide Reagent | Resulting 2-Substituent |
| Thiourea | -NH2 |
| Thioacetamide | -CH3 |
| Cyanothioacetamide | -CH2CN |
Route 2: Synthesis from α-Bromoketones and Thioamides (A More General Perspective)
A closely related and widely applicable method involves the reaction of pre-formed α-bromoketones with various thioamides. This approach offers greater flexibility in the synthesis of diverse derivatives.
Visualizing the General α-Bromoketone Route
Caption: Synthesis from an α-bromoketone and a substituted thioamide.
Supporting Experimental Data
In a study by Fathalla et al., 2-bromodimedone was reacted with cyanothioacetamide to synthesize a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative, which serves as a close analog to our target structure[1][2]. This highlights the feasibility of using substituted thioamides to directly access functionalized products.
Performance Comparison of Synthetic Routes
| Parameter | Hantzsch Route (with Thiourea) | Hantzsch Route (with other Thioamides) |
| Starting Materials | Cyclohexane-1,3-dione, Halogenating agent, Thiourea | Cyclohexane-1,3-dione, Halogenating agent, Substituted Thioamide |
| Number of Steps | 2 | 2 |
| Typical Yields | Good to Excellent (often >70%) | Variable, generally good |
| Scalability | High | High |
| Versatility | Limited to 2-amino derivative (requires further modification) | High (direct installation of various 2-substituents) |
| Key Advantage | Readily available and inexpensive starting materials. | Direct access to a library of analogs. |
| Potential Drawback | The 2-amino group may require protection/deprotection in subsequent steps. | Availability and cost of substituted thioamides. |
Conclusion and Future Perspectives
The Hantzsch thiazole synthesis and its variations remain the most reliable and versatile methods for the preparation of this compound and its derivatives. The choice between using thiourea to generate the 2-amino analog followed by further functionalization, or employing a substituted thioamide for direct installation of the desired group, will depend on the specific synthetic goals, the availability of reagents, and the desired scale of the reaction. For rapid library synthesis, the use of diverse thioamides is advantageous. For large-scale synthesis of a specific target where the 2-amino group is a suitable handle, the thiourea route is often more cost-effective.
Future research in this area may focus on the development of one-pot procedures that combine the α-halogenation and cyclocondensation steps, potentially improving overall efficiency and reducing waste. Furthermore, the exploration of greener reaction conditions, such as the use of microwave irradiation or environmentally benign solvents, could enhance the sustainability of these synthetic routes.
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Fathalla, W., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Anticancer Agents in Medicinal Chemistry, 19(12), 1438-1453. [Link][1][2]
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Abdel-Wahab, B. F., et al. (2021). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Arabian Journal of Chemistry, 14(11), 103401. [Link][5]
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Chilin, A., et al. (2013). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as new scaffolds for Hsp90 inhibitors. Bioorganic & Medicinal Chemistry, 21(1), 234-245. [Link][6]
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Furet, P., et al. (2015). Identification and optimisation of 4,5-dihydrobenzo[1,2-d:3,4-d]bisthiazole and 4,5-dihydrothiazolo[4,5-h]quinazoline series of selective phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2968. [Link][7]
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A Researcher's Guide to Assessing the Therapeutic Index of Novel Benzothiazole Derivatives: A Comparative Framework for 4,5-Dihydrobenzo[d]thiazol-6(7H)-one and Its Analogs
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] A critical determinant of a drug candidate's potential for clinical success is its therapeutic index (TI), a quantitative measure of its relative safety.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the assessment of the therapeutic index for a promising lead compound, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, and its structural analogs. While specific therapeutic index data for this compound is not publicly available, this guide will establish the experimental and conceptual roadmap for such an investigation, enabling a robust comparative analysis.
The Imperative of the Therapeutic Index in Drug Development
The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[5][6] A high therapeutic index is desirable, indicating a wide margin between the effective and toxic doses.[5] Conversely, a narrow therapeutic index (NTI) signifies that small variations in dosage or blood concentration could lead to serious adverse events or therapeutic failure, necessitating careful patient monitoring.[7][8][9] The U.S. Food and Drug Administration (FDA) pays close attention to NTI drugs, often requiring more stringent bioequivalence standards for their generic versions.[7][10]
The classical definition of the therapeutic index is the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50).[4][5] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used in place of the TD50.[3][5]
A Tiered Approach to Therapeutic Index Determination: From In Vitro to In Vivo
A systematic evaluation of the therapeutic index involves a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models. This strategy allows for early identification of promising candidates and derisking of compounds with unfavorable safety profiles.[11]
Part 1: In Vitro Assessment of Efficacy and Cytotoxicity
The initial phase of TI assessment focuses on cell-based assays to determine a compound's potency (efficacy) and its cytotoxic effects. The ratio of these two values provides an in vitro therapeutic index, a valuable early indicator of a compound's potential.[11][12]
Experimental Protocol: Determination of In Vitro Therapeutic Index
1. Cell Line Selection:
- Choose a panel of cell lines relevant to the intended therapeutic application of this compound and its analogs. For instance, if investigating anticancer properties, a selection of cancer cell lines (e.g., prostate cancer, triple-negative breast cancer) and a non-malignant control cell line should be used.[13]
2. Efficacy Assay (Determining EC50):
- Objective: To determine the concentration of the compound that produces 50% of the maximal therapeutic effect (EC50).
- Methodology:
- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds (this compound and its analogs).
- Treat the cells with the compounds for a predetermined duration (e.g., 24, 48, or 72 hours).
- Assess the desired therapeutic effect. This will be target-specific. For example, if the compound is a kinase inhibitor, an assay measuring the phosphorylation of a downstream target could be used.
- Generate a dose-response curve and calculate the EC50 value using non-linear regression analysis.
3. Cytotoxicity Assay (Determining IC50 or CC50):
- Objective: To determine the concentration of the compound that causes 50% cell death (IC50 or CC50).
- Methodology:
- Follow the same cell seeding and treatment protocol as the efficacy assay.
- After the incubation period, assess cell viability using a standard method such as the MTS assay.[13]
- Generate a dose-response curve and calculate the IC50 value.
4. Calculation of In Vitro Therapeutic Index:
- The in vitro TI is calculated as the ratio of the IC50 (cytotoxicity) to the EC50 (efficacy).
- In Vitro TI = IC50 / EC50
Illustrative Data Presentation:
| Compound | Target Cell Line | EC50 (µM) | IC50 (µM) | In Vitro Therapeutic Index (IC50/EC50) |
| This compound | Cancer Cell Line A | 0.5 | 25 | 50 |
| Analog A (Electron-donating group) | Cancer Cell Line A | 0.2 | 15 | 75 |
| Analog B (Electron-withdrawing group) | Cancer Cell Line A | 1.2 | 50 | 41.7 |
| This compound | Non-malignant Cell Line | >50 | >100 | - |
| Analog A (Electron-donating group) | Non-malignant Cell Line | >50 | 80 | - |
| Analog B (Electron-withdrawing group) | Non-malignant Cell Line | >50 | >100 | - |
This is hypothetical data for illustrative purposes.
Causality Behind Experimental Choices: The use of both cancer and non-malignant cell lines is crucial for assessing selectivity. A compound that is highly potent against cancer cells but has minimal toxicity in normal cells will have a more favorable therapeutic index. The choice of efficacy and cytotoxicity assays should be robust, reproducible, and relevant to the compound's proposed mechanism of action.
Caption: Workflow for determining the in vitro therapeutic index.
Part 2: In Vivo Evaluation in Preclinical Models
Promising candidates from in vitro screening should advance to in vivo studies to determine the therapeutic index in a whole-organism context.[14] These studies are essential for understanding a compound's pharmacokinetics (PK) and pharmacodynamics (PD), which are critical for translating in vitro data to a clinical setting.[11]
Experimental Protocol: Determination of In Vivo Therapeutic Index
1. Animal Model Selection:
- Choose an appropriate animal model that recapitulates the human disease of interest. For cancer, this could be a xenograft or a syngeneic tumor model.
2. Dose-Range Finding Studies:
- Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies.[14]
- Methodology:
- Administer escalating single doses of the compound to small groups of animals.
- Monitor for signs of toxicity (e.g., weight loss, changes in behavior, clinical signs).
- The MTD is the highest dose that does not cause unacceptable toxicity.
3. Efficacy Studies (Determining ED50):
- Objective: To determine the dose of the compound that produces the desired therapeutic effect in 50% of the animal population.
- Methodology:
- Once tumors are established (in a cancer model), randomize animals into groups and treat with a range of doses of the test compounds, including a vehicle control.
- Monitor the therapeutic endpoint (e.g., tumor growth inhibition) over time.
- Generate a dose-response curve and calculate the ED50.
4. Toxicology Studies (Determining TD50 or LD50):
- Objective: To determine the dose that causes a specific toxic effect in 50% of the animals (TD50) or is lethal to 50% of the animals (LD50).
- Methodology:
- Administer a range of doses of the compound to different groups of animals.
- Monitor for adverse effects and mortality.
- Perform histopathological analysis of major organs to identify target organ toxicity.
- Calculate the TD50 or LD50 from the dose-response data.
5. Calculation of In Vivo Therapeutic Index:
- The in vivo TI is calculated as the ratio of the TD50 (or LD50) to the ED50.
- In Vivo TI = TD50 / ED50
Illustrative Data Presentation:
| Compound | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | In Vivo Therapeutic Index (TD50/ED50) |
| This compound | Mouse Xenograft | 10 | 150 | 15 |
| Analog A (Electron-donating group) | Mouse Xenograft | 5 | 100 | 20 |
| Analog B (Electron-withdrawing group) | Mouse Xenograft | 20 | 250 | 12.5 |
This is hypothetical data for illustrative purposes.
Caption: Stepwise process for in vivo therapeutic index determination.
Structure-Activity Relationship (SAR) and Its Impact on the Therapeutic Index
The comparison of this compound with its analogs is crucial for understanding the structure-activity relationship (SAR). Modifications to the core benzothiazole structure, such as the addition of electron-donating or electron-withdrawing groups, can significantly impact both efficacy and toxicity, thereby altering the therapeutic index.[1] For instance, an analog might exhibit increased potency (lower EC50/ED50), but if this is accompanied by a disproportionate increase in toxicity, the therapeutic index may decrease, rendering it a less desirable clinical candidate.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic assessment of the therapeutic index of this compound and its analogs. By employing a tiered approach of in vitro and in vivo studies, researchers can generate the critical data needed to compare the safety and efficacy profiles of these novel compounds. The ultimate goal is to identify a lead candidate with a wide therapeutic window, maximizing the potential for clinical success. Future investigations should also consider more advanced methodologies, such as the use of patient-derived xenografts and the integration of pharmacokinetic and pharmacodynamic modeling to refine the prediction of the clinical therapeutic index.
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Concept of the in vitro therapeutic index. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
This guide provides a detailed protocol for the proper and safe disposal of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, a compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are based on established principles of chemical safety and hazardous waste management, providing a framework for responsible handling from the point of generation to final disposal.
Hazard Assessment and Initial Precautions
Understanding the potential hazards of this compound is the foundational step in its safe management. While a specific, comprehensive toxicological profile for this exact compound is not widely documented, data from structurally related thiazole derivatives provide essential guidance.
Known and Inferred Hazards: Based on GHS classifications for similar compounds, this compound and its derivatives are often associated with the following hazards:
-
Acute Toxicity (Oral): Harmful or toxic if swallowed.[1]
-
Skin Irritation/Corrosion: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1]
-
Aquatic Toxicity: May be harmful to aquatic life.
The causality behind these hazards lies in the reactive nature of the thiazole ring and associated functional groups, which can interact with biological macromolecules, leading to irritation and toxicity. Therefore, all waste containing this compound, including stock solutions, reaction mixtures, and contaminated materials, must be treated as hazardous waste .
Immediate Safety Measures: Before handling the compound for disposal, ensure the following are in place:
-
Designated Area: Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and operational.[2]
-
Spill Kit: A chemical spill kit appropriate for solid and liquid organic compounds should be available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The selection of specific PPE is dictated by the potential routes of exposure—inhalation, ingestion, and dermal contact.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, which can lead to irritation or absorption of the toxic compound.[2] |
| Body Protection | A laboratory coat, buttoned to its full length. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosol generation. | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[2] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is a cornerstone of safe and compliant chemical waste management.[3] Cross-contamination with incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Waste Identification and Classification
-
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Solvent rinsates from cleaning contaminated glassware.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).
-
Step 2: Solid Waste Collection
-
Container Selection: Use a designated, leak-proof, and clearly labeled solid hazardous waste container. The container must be compatible with the chemical.
-
Collection: Carefully place all contaminated solid materials, including gloves and weighing paper, into the designated container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound waste."[4]
Step 3: Liquid Waste Collection
-
Container Selection: Use a designated, leak-proof, and sealable liquid hazardous waste container. Ensure the container material is compatible with the solvents used.
-
Collection: Pour all liquid waste containing this compound, including reaction mixtures and solvent rinses, into the container.
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents, with their approximate concentrations.[4]
Step 4: Management of Empty Containers
-
Triple Rinsing: "Empty" containers that held the pure compound or its solutions must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
Rinsate Collection: Crucially, all rinsate from this process must be collected and disposed of as liquid hazardous waste.[2]
-
Container Disposal: After triple-rinsing, deface or remove the original label. The container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's Environmental Health and Safety (EHS) office.
On-Site Storage and Final Disposal
The storage of hazardous waste is strictly regulated. All waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
SAA Requirements:
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][5]
-
Waste containers must be kept securely closed at all times, except when adding waste.[5]
-
Store incompatible waste streams separately, using secondary containment where necessary.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]
Final Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office immediately.
-
Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the liquid.
-
Place all contaminated absorbent materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, as per your institution's policy.
By adhering to these systematic procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Daniels Health. (2025, May 21).
- Benchchem. Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Medical Laboratory Observer. (n.d.).
- American Chemical Society.
- ASTM International. (2021).
- Santa Cruz Biotechnology.
- Sigma-Aldrich. (2025, November 6).
- PubChem. 2-Amino-4,5-dihydrobenzo(D)thiazol-6(7H)-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
